molecular formula C6H12Si B132021 1-(Trimethylsilyl)-1-propyne CAS No. 6224-91-5

1-(Trimethylsilyl)-1-propyne

Cat. No.: B132021
CAS No.: 6224-91-5
M. Wt: 112.24 g/mol
InChI Key: DCGLONGLPGISNX-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-1-propyne, also known as this compound, is a useful research compound. Its molecular formula is C6H12Si and its molecular weight is 112.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(prop-1-ynyl)silane
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InChI

InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGLONGLPGISNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87842-32-8
Record name Poly(1-trimethylsilyl-1-propyne)
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DSSTOX Substance ID

DTXSID60211291
Record name 1-(Trimethylsilyl)prop-1-yne
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Molecular Weight

112.24 g/mol
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CAS No.

6224-91-5
Record name Trimethyl-1-propyn-1-ylsilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(Trimethylsilyl)prop-1-yne
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Record name 1-(Trimethylsilyl)prop-1-yne
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Record name 1-(trimethylsilyl)prop-1-yne
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Record name 1-(TRIMETHYLSILYL)PROP-1-YNE
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Trimethylsilyl)-1-propyne: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-propyne, a versatile organosilicon compound, serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (B98337) group, allows for a wide range of chemical transformations, making it an invaluable reagent in the synthesis of complex molecules, including those with pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a clear, colorless liquid with the molecular formula C₆H₁₂Si.[1] The molecule consists of a propyne (B1212725) backbone with a trimethylsilyl group attached to the C1 carbon of the alkyne. This silyl (B83357) group imparts unique reactivity and stability to the molecule, allowing for selective reactions at other sites or controlled deprotection for subsequent functionalization.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂Si[1]
Molecular Weight 112.25 g/mol [1]
CAS Number 6224-91-5[1]
Appearance Clear, colorless liquid[1]
Boiling Point 99-100 °C[1]
Melting Point -69 °C
Density 0.758 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.417[1]
Flash Point -4 °C
Solubility Miscible with toluene[1]
Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound typically shows two main signals. A singlet corresponding to the nine equivalent protons of the trimethylsilyl group appears in the upfield region, while a singlet for the three protons of the methyl group attached to the alkyne is observed slightly downfield.

  • ¹³C NMR: The carbon NMR spectrum displays distinct signals for the carbons of the trimethylsilyl group, the methyl group, and the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups. A key feature is the C≡C stretching vibration, which is typically observed in the 2100-2260 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl and trimethylsilyl groups are also prominent.[3][4][5]

Mass Spectrometry (MS):

Electron ionization mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of methyl groups and other fragments from the trimethylsilyl moiety, which is a common fragmentation pathway for trimethylsilyl-containing compounds.[6][7][8][9]

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of propyne with a strong base followed by quenching with chlorotrimethylsilane (B32843).

Materials:

  • Propyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a dropping funnel is purged with argon.

  • Anhydrous diethyl ether or THF is added to the flask, and the solvent is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solvent.

  • Propyne gas is bubbled through the solution at a steady rate while maintaining the temperature at -78 °C. The reaction is monitored for the formation of the lithium propynide.

  • After the addition of propyne is complete, chlorotrimethylsilane is added dropwise via the dropping funnel.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound as a clear, colorless liquid.

Palladium-Catalyzed Carboannulation for Indene (B144670) Synthesis

This compound is a key substrate in palladium-catalyzed carboannulation reactions to synthesize highly substituted indenes.

General Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product A This compound I Substituted Indene A->I B Aryl Halide B->I C Palladium Catalyst (e.g., Pd(OAc)₂) D Ligand (e.g., Phosphine) E Base (e.g., K₂CO₃) F Anhydrous Solvent (e.g., Toluene) G Inert Atmosphere (Ar or N₂) H Elevated Temperature

Caption: General workflow for palladium-catalyzed indene synthesis.

Rhodium-Catalyzed Annulation for Indenone Synthesis

This compound is also utilized in rhodium-catalyzed reactions with 2-bromophenylboronic acids to produce indenones, which are important structural motifs in medicinal chemistry.[1]

Logical Relationship:

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_process Process cluster_product Product Reactant1 This compound Process [3+2] Annulation Reactant1->Process Reactant2 2-Bromophenylboronic Acid Reactant2->Process Catalyst Rhodium Complex Catalyst->Process catalyzes Product Indenone Derivative Process->Product

Caption: Logical relationship in rhodium-catalyzed indenone synthesis.

Applications in Drug Development and Research

The synthetic versatility of this compound makes it a valuable tool for medicinal chemists and drug development professionals. The ability to construct complex carbocyclic and heterocyclic scaffolds, such as indenes and indenones, is crucial for the synthesis of novel bioactive molecules.[2] These structural motifs are present in a variety of natural products and pharmaceutical agents with diverse biological activities. Furthermore, the trimethylsilyl group can act as a temporary protecting group for the terminal alkyne, allowing for synthetic manipulations on other parts of a molecule before its deprotection and subsequent transformation, a key strategy in multi-step total synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone reagent in organic synthesis with a well-established portfolio of chemical properties and synthetic applications. Its utility in constructing complex molecular architectures, particularly in the realm of transition metal-catalyzed reactions, underscores its importance in academic research and the pharmaceutical industry. This guide provides a foundational understanding of this key building block, offering researchers the necessary information to effectively and safely incorporate it into their synthetic endeavors.

References

An In-depth Technical Guide to 1-(Trimethylsilyl)-1-propyne (CAS: 6224-91-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the synthesis, properties, and applications of 1-(Trimethylsilyl)-1-propyne, a versatile building block in modern organic chemistry and drug discovery.

Introduction

This compound, with the CAS number 6224-91-5, is a valuable organosilicon compound widely utilized in organic synthesis. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (B98337) group, allows for a broad range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in the synthesis of complex, biologically active molecules relevant to drug development. The trimethylsilyl group serves as a removable protecting group, enabling selective reactions at the terminal carbon of the propyne (B1212725) unit, a feature that is highly advantageous in multi-step synthetic pathways.[1]

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 6224-91-5[1]
Molecular Formula C₆H₁₂Si[1]
Molecular Weight 112.25 g/mol [1]
Boiling Point 99-100 °C[1]
Density 0.758 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.417[1]
Flash Point -4 °C[2]
Solubility Miscible with toluene[1]

Spectroscopic data are crucial for the identification and characterization of this compound. Representative data are summarized below.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.84 (s, 3H, CH₃), 0.15 (s, 9H, Si(CH₃)₃)[3]
¹³C NMR Spectral data available[4]
Infrared (IR) Spectrum Characteristic C≡C stretching vibration[5]
Mass Spectrum (MS) Molecular ion peak and fragmentation pattern available[6]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the reaction of propyne with a strong base, such as n-butyllithium, followed by quenching with chlorotrimethylsilane. This method provides a straightforward route to this valuable synthetic intermediate.

The reactivity of this compound is dominated by the chemistry of the carbon-carbon triple bond and the lability of the silicon-carbon bond. The trimethylsilyl group can be selectively removed under various conditions, such as with fluoride (B91410) ions or basic hydrolysis, to reveal the terminal alkyne for further functionalization. This controlled deprotection is a cornerstone of its utility in complex molecule synthesis.[1]

Experimental Protocols

Synthesis of this compound from Propyne

Materials:

  • Propyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of propyne in an anhydrous ethereal solvent is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • An equimolar amount of n-butyllithium in hexanes is added dropwise to the propyne solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete deprotonation and formation of the lithium propynide.

  • Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Palladium-Catalyzed Carboannulation for the Synthesis of Indenes

This protocol describes the synthesis of highly substituted indenes from this compound and an aryl iodide.

Materials:

  • This compound

  • A suitable o-iodoaryl ketone or aldehyde

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • A suitable base (e.g., sodium carbonate, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the o-iodoaryl compound (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv) in the anhydrous solvent.

  • Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) to the reaction mixture.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired indene (B144670) derivative.[7]

Rhodium-Catalyzed Carbonylative Cyclization for the Synthesis of Indenones

This protocol outlines the synthesis of indenones from this compound and a 2-bromophenylboronic acid.

Materials:

  • This compound

  • A 2-bromophenylboronic acid derivative

  • [RhCl(cod)]₂ (cod = 1,5-cyclooctadiene)

  • A suitable base (e.g., Na₂CO₃)

  • Dioxane and water

  • Carbon monoxide (CO) gas

Procedure:

  • To a reaction vessel, add the 2-bromophenylboronic acid (1.5 equiv), this compound (1.0 equiv), and the base (2.0 equiv).

  • Add [RhCl(cod)]₂ (2.5-5 mol%) to the vessel.

  • The vessel is charged with a mixture of dioxane and water (e.g., 10:1).

  • The reaction vessel is purged with carbon monoxide and then maintained under a CO atmosphere (balloon).

  • The mixture is heated to 80-100 °C and stirred for 20-40 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the corresponding indenone. The regioselectivity is high, with the silyl (B83357) group favoring the α-position of the indenone.[8][9]

Applications in Drug Discovery and Development

The synthetic utility of this compound is particularly evident in the construction of molecular scaffolds found in numerous biologically active compounds. The indene and indenone cores, readily accessible through reactions employing this building block, are privileged structures in medicinal chemistry.

Synthesis of Bioactive Indenes and Indenones

Indene derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] Similarly, the indenone scaffold is present in many compounds with significant biological activity.[3][4] For instance, certain indenone derivatives have shown potent anticancer activity.[12] The ability to efficiently synthesize these complex ring systems using this compound makes it a valuable tool for generating libraries of compounds for drug screening.

Relevance to Anti-Alzheimer's Drug Discovery

A prominent example of a drug containing an indanone core is Donepezil (B133215), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[5][13] The synthetic strategies for Donepezil and its analogues often involve the construction of a substituted indanone skeleton.[14][15] While direct synthesis of Donepezil from this compound is not the standard route, the methodologies described herein for indenone synthesis are highly relevant for the preparation of novel analogues and other indanone-based drug candidates targeting neurodegenerative diseases.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_applications Catalytic Annulations cluster_products Bioactive Scaffolds Propyne Propyne Deprotonation Deprotonation Propyne->Deprotonation n-BuLi TMSCl TMSCl Silylation Silylation TMSCl->Silylation Deprotonation->Silylation Propynyllithium TMS_Propyne This compound Silylation->TMS_Propyne Pd_Catalysis Palladium-Catalyzed Carboannulation TMS_Propyne->Pd_Catalysis with Aryl Iodides Rh_Catalysis Rhodium-Catalyzed Carbonylative Cyclization TMS_Propyne->Rh_Catalysis with Arylboronic Acids Indenes Indenes Pd_Catalysis->Indenes Indenones Indenones Rh_Catalysis->Indenones

Caption: Synthetic workflow for this compound and its application in catalysis.

drug_discovery_logic TMS_Propyne This compound (Versatile Building Block) Catalytic_Methods Advanced Catalytic Methods (Pd & Rh Catalysis) TMS_Propyne->Catalytic_Methods Scaffold_Synthesis Efficient Synthesis of Privileged Scaffolds (Indenes, Indenones) Catalytic_Methods->Scaffold_Synthesis Library_Generation Combinatorial Library Generation Scaffold_Synthesis->Library_Generation Bio_Screening High-Throughput Biological Screening Library_Generation->Bio_Screening Lead_Identification Lead Compound Identification & Optimization Bio_Screening->Lead_Identification Drug_Candidates Potential Drug Candidates (e.g., Anticancer, Anti-Alzheimer's) Lead_Identification->Drug_Candidates

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[16]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its application in palladium- and rhodium-catalyzed reactions provides efficient access to indene and indenone scaffolds, which are of significant interest in drug discovery and development due to their prevalence in biologically active compounds. The detailed protocols and compiled data in this guide are intended to facilitate its use by researchers and scientists in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-propyne is a versatile bifunctional reagent that holds significant importance in organic synthesis. Its unique structure, featuring a terminal alkyne masked by a sterically bulky trimethylsilyl (B98337) (TMS) group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis and detailed characterization of this valuable chemical intermediate. The strategic use of the TMS protecting group enables regioselective reactions and the sequential introduction of different functionalities, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the deprotonation of propyne (B1212725) followed by quenching with trimethylsilyl chloride. Two common approaches utilize either an organolithium reagent or a Grignard reagent to generate the propynyl (B12738560) anion.

Synthetic Workflow

Synthesis_Workflow cluster_nBuLi n-Butyllithium Method cluster_Grignard Grignard Method Propyne_nBuLi Propyne Propynyllithium Propynyllithium Propyne_nBuLi->Propynyllithium Deprotonation nBuLi n-Butyllithium in THF, -78 °C Product_nBuLi This compound Propynyllithium->Product_nBuLi Silylation TMSCl_nBuLi Trimethylsilyl chloride Propyne_Grignard Propyne Propynylmagnesium_bromide Propynylmagnesium bromide Propyne_Grignard->Propynylmagnesium_bromide Deprotonation Grignard_reagent Ethylmagnesium bromide in THF Product_Grignard This compound Propynylmagnesium_bromide->Product_Grignard Silylation TMSCl_Grignard Trimethylsilyl chloride

Synthetic routes to this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method 1: Deprotonation with n-Butyllithium

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum is placed under an inert atmosphere (argon or nitrogen).

  • Anhydrous THF is added to the flask, and the flask is cooled to -78 °C using a dry ice/acetone bath.

  • Propyne gas is bubbled through the cold THF for a predetermined amount of time to achieve the desired molar quantity.

  • n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution while maintaining the internal temperature below -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.

  • Trimethylsilyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with hexanes.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound as a colorless liquid.

Method 2: Grignard Reaction

Materials:

  • Propyne (gas)

  • Ethylmagnesium bromide (1.0 M in THF)

  • Trimethylsilyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

  • Bubble propyne gas through the solvent.

  • Slowly add ethylmagnesium bromide (1.0 equivalent) to the propyne solution. Methane gas will evolve.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add trimethylsilyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation, and purify the residue by distillation to obtain the final product.

Characterization Data

The synthesized this compound should be characterized by its physical and spectroscopic properties.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₁₂Si
Molecular Weight 112.24 g/mol [1]
Appearance Colorless liquid
Boiling Point 99-100 °C[1]
Density 0.758 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.417[1]
CAS Number 6224-91-5[1]
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.87s3H-CH₃
0.14s9H-Si(CH₃)₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppmAssignment
90.5≡C-Si
85.1≡C-CH₃
4.4-CH₃
0.2-Si(CH₃)₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
2960C-H stretch (sp³)
2175C≡C stretch
1250Si-C stretch
840Si-C stretch

Logical Relationship Diagram

Characterization_Logic cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Propyne, TMSCl) Reaction Chemical Reaction (Deprotonation & Silylation) Start->Reaction Purification Purification (Distillation) Reaction->Purification Product Pure Product: This compound Purification->Product Yields NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR Phys_Props Physical Properties (BP, Density, etc.) Product->Phys_Props

Relationship between synthesis and characterization.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols, based on established organometallic procedures, offer reliable methods for its preparation. The comprehensive characterization data, including physical properties and spectroscopic analyses, serve as a benchmark for confirming the identity and purity of the synthesized compound. This information is intended to support researchers and professionals in the effective utilization of this versatile building block in their synthetic endeavors.

References

Technical Guide: Physical Properties of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(Trimethylsilyl)-1-propyne (TMS-propyne). A silylated alkyne, this compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document compiles and presents key physical data in a structured format, details generalized experimental protocols for their determination, and includes visualizations to illustrate the relationships between these properties and the workflows for their characterization.

Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms Trimethyl(prop-1-yn-1-yl)silane, 1-Propynyltrimethylsilane, Methyl(trimethylsilyl)acetylene
CAS Number 6224-91-5[1][2]
Molecular Formula C₆H₁₂Si[1][3]
Molecular Weight 112.24 g/mol [1][2]
Chemical Structure CH₃C≡CSi(CH₃)₃[1]
InChI Key DCGLONGLPGISNX-UHFFFAOYSA-N[1]
SMILES CC#C--INVALID-LINK--(C)C[1]

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[3][4] It is miscible with common organic solvents such as toluene.[3][4]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueReference Conditions
Boiling Point 99-100 °C(lit.)[1][2][5]
Melting Point -69 °C[3][5]
Density 0.758 g/mLat 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.417(lit.)[1][2]
Vapor Density >1(vs air)[1][2]
Flash Point 4 °C (39.2 °F)closed cup[2]
Safety Information
Hazard StatementGHS PictogramSignal Word
H225: Highly flammable liquid and vapor.[2][6]GHS02Danger[2][6]
H315: Causes skin irritation.[6]
H319: Causes serious eye irritation.[6]

For detailed safety and handling information, refer to the Material Safety Data Sheet (MSDS).

Experimental Protocols

This section outlines generalized, standard laboratory procedures for the determination of the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating mantle or Bunsen burner

  • Mineral oil or silicone oil

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing the heating oil.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Density Measurement (Pycnometer Method)

The density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed on the analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator (e.g., at 20 °C)

  • Dropper

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the measuring prism.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The handwheel is turned to center the dividing line on the crosshairs.

  • The refractive index is read from the instrument's scale.[3]

Spectroscopic Analysis

Sample Preparation:

  • Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a small vial.[8][9]

  • The solution is filtered through a pipette with a small cotton plug into a clean NMR tube to a height of about 4-5 cm.[8]

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[10] The number of scans is increased to obtain an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[10]

¹H NMR Data (400 MHz, CDCl₃):

  • δ 1.87 ppm (s, 3H, -C≡C-CH₃)

  • δ 0.14 ppm (s, 9H, -Si(CH₃)₃)[11]

¹³C NMR Data: Spectra are available in public databases for reference.[7][12]

Sample Preparation (Neat Liquid):

  • A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13]

  • A second salt plate is placed on top to create a thin liquid film.[13]

Data Acquisition:

  • A background spectrum of the empty spectrometer is recorded.

  • The "sandwich" of salt plates containing the sample is placed in the sample holder.

  • The IR spectrum is recorded. The instrument software automatically subtracts the background spectrum.[14]

Key IR Absorptions: Characteristic peaks for the C≡C and Si-C bonds are expected. IR spectra are available in public databases.[15]

Sample Introduction and Ionization:

  • A small amount of the liquid sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • In the ion source, the molecules are ionized, typically by electron impact (EI), which may cause fragmentation.[16]

Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[16]

  • The detector records the abundance of each ion at a specific m/z value.

Expected Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions. Mass spectra are available in public databases for reference.[17]

Visualizations

Logical Relationship of Physical Properties

G A This compound B Molecular Structure CH3C≡CSi(CH3)3 A->B determines G Safety Properties A->G exhibits C Physical State (Liquid) B->C influences F Spectroscopic Properties B->F determines D Thermodynamic Properties C->D E Optical Properties C->E H Boiling Point D->H I Melting Point D->I J Density D->J K Refractive Index E->K L NMR (1H, 13C) F->L M IR F->M N Mass Spec F->N O Flash Point G->O

Caption: Interrelation of the physical properties of this compound.

General Experimental Workflow for Physical Characterization

G cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Boiling Point Determination A->B C Density Measurement A->C D Refractive Index Measurement A->D E NMR Spectroscopy (1H, 13C) A->E F IR Spectroscopy A->F G Mass Spectrometry A->G H Compile and Tabulate Data B->H C->H D->H E->H F->H G->H I Compare with Literature Values H->I J Generate Technical Report I->J

Caption: Workflow for the physical characterization of a liquid compound.

References

Spectroscopic data for 1-(Trimethylsilyl)-1-propyne (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile synthetic building block, 1-(Trimethylsilyl)-1-propyne. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for its identification and characterization in various research and development applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.87Singlet3HCH₃
~0.14Singlet9HSi(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~89.0≡C-Si
~84.0≡C-CH₃
~4.0CH₃
~0.0Si(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2960StrongC-H Stretch-CH₃
~2170StrongC≡C StretchAlkyne
~1250StrongSi-C StretchTrimethylsilyl
~840StrongSi-C StretchTrimethylsilyl
Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
112~10[M]⁺ (Molecular Ion)
97100[M-CH₃]⁺
73~15[Si(CH₃)₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Acquisition Parameters:

      • Spectral Width: 16 ppm

      • Acquisition Time: 4 seconds

      • Relaxation Delay: 1 second

      • Number of Scans: 16

    • Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 240 ppm

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024

    • Processing: The FID is Fourier transformed with a line broadening of 1 Hz, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.

  • Ionization: Electron Ionization (EI) is employed.

    • Electron Energy: 70 eV

    • Source Temperature: 200 °C

  • Mass Analysis: A quadrupole mass analyzer scans a mass range of m/z 10-200.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Prep Prepare Sample (Dissolve/Deposit) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Introduce to Instrument IR IR Spectroscopy (ATR-FTIR) Prep->IR Introduce to Instrument MS Mass Spectrometry (EI) Prep->MS Introduce to Instrument Proc_NMR Fourier Transform Phase & Baseline Correction NMR->Proc_NMR Proc_IR Background Subtraction Absorbance Calculation IR->Proc_IR Proc_MS Peak Detection Mass Calibration MS->Proc_MS Analysis Spectral Interpretation (Chemical Shifts, Frequencies, Fragments) Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General workflow for spectroscopic analysis.

An In-Depth Technical Guide to 1-(Trimethylsilyl)-1-propyne: Synthesis, Properties, and Applications in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trimethylsilyl)-1-propyne is a versatile organosilicon compound widely utilized in organic synthesis as a stable and reactive building block. Its unique chemical properties, conferred by the trimethylsilyl (B98337) protecting group on the propyne (B1212725) moiety, allow for its application in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of this compound, detailing its molecular and physical properties, spectroscopic data, synthesis protocols, and its significant role in advanced catalytic reactions, particularly in the synthesis of indene (B144670) and indenone scaffolds relevant to drug discovery and materials science.

Compound Identification and Properties

This compound, also known as trimethyl-1-propynylsilane, is a colorless liquid at room temperature. The presence of the trimethylsilyl group provides thermal stability and influences the regioselectivity of its reactions.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₂Si[1][2]
Molecular Weight 112.25 g/mol [1][2]
CAS Number 6224-91-5[1][2]
Appearance Clear, colorless liquid
Boiling Point 99-100 °C
Density 0.758 g/mL at 25 °C
Refractive Index (n20/D) 1.417
¹H NMR (CDCl₃, 400 MHz) δ 1.87 (s, 3H, CH₃), 0.14 (s, 9H, Si(CH₃)₃)[3]
¹³C NMR (CDCl₃, 100 MHz) δ 90.7 (C≡CSi), 84.3 (C≡CCH₃), 4.6 (CH₃), 0.2 (Si(CH₃)₃)[4]
Infrared (IR) Spectrum C≡C stretch: ~2170 cm⁻¹[5]
Mass Spectrum (m/z) 112 (M+), 97 ([M-CH₃]⁺)[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of propyne with a strong base followed by quenching with chlorotrimethylsilane (B32843).

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Propyne: The flask is cooled to 0 °C in an ice bath. Propyne gas is bubbled through the solution until saturation.

  • Addition of Chlorotrimethylsilane: A solution of chlorotrimethylsilane in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford this compound.

Diagram 1: Synthesis of this compound

G Synthesis of this compound reagent1 Propyne intermediate Propynyllithium reagent1->intermediate + n-BuLi reagent2 n-Butyllithium reagent2->intermediate reagent3 Chlorotrimethylsilane product This compound reagent3->product intermediate->product + ClSi(CH₃)₃ solvent THF intermediate->solvent

A simplified workflow for the synthesis of this compound.
Palladium-Catalyzed Carboannulation for Indene Synthesis

This compound is a key substrate in the palladium-catalyzed carboannulation of aryl halides to synthesize highly substituted indenes.

Experimental Protocol:

  • Reaction Setup: A Schlenk tube is charged with the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (B1210297) (0.05 equiv), a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.1 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).

  • Solvent Addition: Anhydrous solvent (e.g., toluene (B28343) or DMF) is added, and the tube is sealed.

  • Reaction: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Diagram 2: Palladium-Catalyzed Indene Synthesis

G Palladium-Catalyzed Indene Synthesis pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->aryl_pd_complex migratory_insertion Migratory Insertion aryl_pd_complex->migratory_insertion alkyne This compound alkyne->migratory_insertion vinyl_pd_complex Vinyl-Pd(II) Complex migratory_insertion->vinyl_pd_complex intramolecular_c_h_activation Intramolecular C-H Activation vinyl_pd_complex->intramolecular_c_h_activation palladacycle Palladacycle Intermediate intramolecular_c_h_activation->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration indene_product Indene Product reductive_elimination->indene_product

Catalytic cycle for palladium-catalyzed indene synthesis.
Rhodium-Catalyzed Synthesis of Indenones

The reaction of this compound with 2-bromophenylboronic acids in the presence of a rhodium catalyst provides an efficient route to indenones.

Experimental Protocol:

  • Reaction Setup: In a glovebox, a vial is charged with 2-bromophenylboronic acid (1.0 equiv), this compound (1.5 equiv), a rhodium precursor (e.g., [Rh(cod)Cl]₂, 0.025 equiv), a ligand (e.g., a chiral diene, 0.055 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).

  • Solvent Addition: Anhydrous solvent (e.g., 1,4-dioxane) is added to the vial.

  • Reaction: The vial is sealed and heated at 80-100 °C for 12-24 hours.

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the indenone product.

Diagram 3: Rhodium-Catalyzed Indenone Synthesis

G Rhodium-Catalyzed Indenone Synthesis rh1 Rh(I) Catalyst transmetalation Transmetalation rh1->transmetalation arylboronic_acid Ar-B(OH)₂ arylboronic_acid->transmetalation aryl_rh_complex Ar-Rh(I) transmetalation->aryl_rh_complex carbometalation Carbometalation aryl_rh_complex->carbometalation alkyne This compound alkyne->carbometalation vinyl_rh_complex Vinyl-Rh(I) Complex carbometalation->vinyl_rh_complex co_insertion CO Insertion (if applicable) vinyl_rh_complex->co_insertion acyl_rh_complex Acyl-Rh(I) Complex co_insertion->acyl_rh_complex intramolecular_cyclization Intramolecular Cyclization acyl_rh_complex->intramolecular_cyclization rh_cycle_intermediate Rhodacycle Intermediate intramolecular_cyclization->rh_cycle_intermediate reductive_elimination Reductive Elimination rh_cycle_intermediate->reductive_elimination reductive_elimination->rh1 Catalyst Regeneration indenone_product Indenone Product reductive_elimination->indenone_product

Catalytic cycle for rhodium-catalyzed indenone synthesis.

Applications in Drug Development and Medicinal Chemistry

The indene and indenone cores synthesized using this compound are prevalent in a variety of biologically active molecules. These scaffolds are found in compounds with anti-inflammatory, anti-cancer, and antiviral properties. The ability to efficiently construct these complex molecular architectures using palladium and rhodium catalysis makes this compound a valuable reagent in the synthesis of novel therapeutic agents. The trimethylsilyl group can be readily removed under mild conditions, allowing for further functionalization of the alkyne moiety, thereby providing access to a diverse range of molecular derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory tract. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecular frameworks. Its utility in transition metal-catalyzed reactions has significantly advanced the synthesis of valuable indene and indenone derivatives, which are of high interest in the fields of medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.

References

An In-depth Technical Guide to the Safety and Handling of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(trimethylsilyl)-1-propyne (CAS RN: 6224-91-5), a versatile reagent in organic synthesis. The following sections detail the compound's properties, associated hazards, recommended safety procedures, and experimental considerations.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a chemical formula of C₆H₁₂Si and a molecular weight of 112.25 g/mol .[1][2][3] It is a highly flammable liquid and vapor.[1][4] Key quantitative properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₂Si[1][3]
Molecular Weight 112.25 g/mol [1][2][3]
Appearance Clear, colorless liquid[5][6]
Boiling Point 99-100 °C[2][3][6]
Melting Point -69 °C[2]
Flash Point 4 °C (39.2 °F) - closed cup[7][8]
Density 0.758 g/mL at 25 °C[3][6]
Refractive Index (n20/D) 1.417[3][6]
Vapor Density >1 (vs air)[3][6]
Solubility Miscible with toluene[5][6]
Storage Temperature 2-8°C[3][5][6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is a highly flammable liquid (Category 2) and causes skin and serious eye irritation (Category 2 and 2A, respectively).[1][4] It may also cause respiratory irritation.[4]

GHS Hazard Pictograms:

  • GHS02 (Flame): Flammable liquid

  • GHS07 (Exclamation Mark): Skin and eye irritant

Signal Word: Danger[1]

Hazard Statements:

  • H225: Highly flammable liquid and vapour.[4][9]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2.

CategoryPrecautionary Statement CodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][9]
P233Keep container tightly closed.[9]
P240Ground and bond container and receiving equipment.[4][9]
P241Use explosion-proof electrical/ventilating/lighting equipment.[9]
P242Use non-sparking tools.[9]
P243Take action to prevent static discharges.[9]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P264Wash hands and face thoroughly after handling.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P332 + P313If skin irritation occurs: Get medical advice/attention.[5]
P337 + P313If eye irritation persists: Get medical advice/attention.[5]
P370 + P378In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish.[1][5]
Storage P403 + P235Store in a well-ventilated place. Keep cool.[9]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[10]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and gloves.[4]

  • Keep away from all sources of ignition, such as open flames, hot surfaces, and sparks.[1]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[4]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]

  • Store in a flammable liquid storage cabinet.

  • The recommended storage temperature is between 2-8°C.[3][5][6]

  • Keep away from incompatible materials such as oxidizing agents and strong bases.[1]

First Aid and Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4] Remove and wash contaminated clothing before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Do not use water, as it may spread the fire.[1]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[11] Hazardous combustion products include carbon oxides and silicon oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in palladium- and rhodium-catalyzed reactions for the construction of complex cyclic systems.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction Under Inert Atmosphere:

This protocol outlines a general procedure for a palladium-catalyzed cross-coupling reaction, which is a common application for this compound. Specific conditions may need to be optimized for individual substrates.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be thoroughly dried in an oven at >100°C overnight and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator.

  • Reaction Setup: Assemble the reaction glassware under a positive pressure of inert gas using a Schlenk line or in a glovebox. Equip the reaction flask with a magnetic stir bar.

  • Reagent Addition:

    • To the reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), ligand (if required), and any solid reagents under a counterflow of inert gas.

    • Add the aryl or vinyl halide/triflate and any other solid coupling partners.

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

    • Add the anhydrous solvent via syringe or cannula.

    • Add this compound via syringe.

    • If a liquid base is required, add it via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature using an oil bath with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and use of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Dispensing cluster_use Use in Reaction cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Flame-resistant lab coat, goggles, gloves) a->b c Prepare well-ventilated workspace (Fume Hood) b->c d Ground and bond containers c->d Proceed to handling e Use non-sparking tools d->e f Dispense required amount e->f g Tightly seal container immediately after use f->g h Set up reaction under inert atmosphere (if required) g->h Proceed to use i Add reagent to reaction mixture h->i j Quench any residual reagent safely i->j After reaction completion k Dispose of waste in designated flammable waste container j->k l Clean glassware k->l m Wash hands thoroughly l->m

Caption: Workflow for the safe handling of this compound.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry glassware and assemble under inert gas B Add catalyst, ligand, and solid reagents A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous solvent C->D E Add this compound and other liquid reagents D->E Proceed to reagent addition F Heat to desired temperature and stir E->F G Monitor reaction progress (TLC/GC-MS) F->G H Cool to room temperature and quench G->H Upon reaction completion I Perform liquid-liquid extraction H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: General experimental workflow for a catalyzed reaction.

RiskAssessment cluster_assessment Risk Assessment Process start Start: Identify Chemical and Procedure haz_id 1. Hazard Identification (Review SDS: Flammability, Irritancy) start->haz_id exp_assess 2. Exposure Assessment (Inhalation, Skin/Eye Contact) haz_id->exp_assess risk_char 3. Risk Characterization (High/Medium/Low Risk?) exp_assess->risk_char control 4. Implement Control Measures (Fume hood, PPE, Grounding) risk_char->control review 5. Review and Monitor (Is the process safe? Any incidents?) control->review review->haz_id Re-evaluate if necessary end End: Safe Operating Procedure Established review->end

Caption: Chemical safety risk assessment process.

References

A Technical Guide to the Solubility of 1-(Trimethylsilyl)-1-propyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Trimethylsilyl)-1-propyne is a critical building block in modern organic synthesis, valued for its role in creating complex molecular architectures. A thorough understanding of its solubility is paramount for reaction design, solvent selection, process optimization, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While extensive quantitative solubility data is not widely published, this document consolidates available qualitative information and presents a detailed experimental framework for its empirical determination. The provided protocols are designed to enable researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent systems.

Solubility Profile of this compound

The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible or soluble in one another. This compound [CH₃C≡CSi(CH₃)₃] is a nonpolar molecule. The trimethylsilyl (B98337) group is sterically bulky and nonpolar, and the propyne (B1212725) chain is a small hydrocarbon. This structure results in weak intermolecular van der Waals forces.

Consequently, this compound exhibits high solubility in nonpolar and weakly polar aprotic organic solvents. It is generally insoluble in highly polar solvents, particularly water.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

Solvent ClassSolvent Example(s)Observed SolubilityRationale
Nonpolar Hydrocarbons Toluene (B28343), Benzene, HexaneMiscible/Soluble[1]Similar nonpolar nature and reliance on London dispersion forces promote miscibility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble[1]These solvents are weakly polar and can effectively solvate the nonpolar solute.
Chlorinated Solvents Dichloromethane, ChloroformExpected to be Soluble/MiscibleThese solvents are effective at dissolving nonpolar organic compounds.
Polar Aprotic Solvents Acetone, AcetonitrileExpected to have Lower SolubilityThe significant dipole moments of these solvents lead to stronger self-association than their attraction to the nonpolar solute.
Polar Protic Solvents Ethanol, MethanolExpected to have Low SolubilityStrong hydrogen bonding between solvent molecules makes the solvation of a nonpolar compound energetically unfavorable.
Aqueous WaterInsoluble[1]The high polarity and strong hydrogen-bonding network of water prevent the dissolution of the nonpolar alkyne.

Experimental Determination of Solubility

Given the absence of comprehensive quantitative data, researchers must often determine the solubility of this compound in specific solvents experimentally. The following protocols provide methodologies for both qualitative and quantitative assessment.

General Workflow for Solubility Determination

The process of determining solubility follows a logical progression from a simple qualitative assessment to a more rigorous quantitative measurement.

G start Start: Select Solvent qual_test Part A: Qualitative Test (Miscibility Observation) start->qual_test is_miscible Are liquids miscible? (Single clear phase) qual_test->is_miscible report_miscible Report as 'Miscible' is_miscible->report_miscible  Yes report_immiscible Report as 'Immiscible' is_miscible->report_immiscible  No quant_test Part B: Quantitative Test (Optional, for non-miscible or precise data) report_miscible->quant_test For precise data report_immiscible->quant_test prep_sat 1. Prepare Saturated Solution (Excess solute, constant T) quant_test->prep_sat equilibrate 2. Equilibrate (Stirring/Agitation) prep_sat->equilibrate separate 3. Separate Phases (Centrifugation/Filtration) equilibrate->separate analyze 4. Analyze Solute Concentration (e.g., Gravimetric, GC) separate->analyze calculate 5. Calculate Solubility (e.g., g/100mL, mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Qualitative Solubility (Miscibility)

This method is used for a rapid visual determination of whether two liquids are miscible in a given proportion.[2]

Materials:

  • This compound

  • Solvent of interest

  • Small, clear glass test tubes or vials with caps

  • Pipettes or graduated cylinders

Procedure:

  • Add a known volume (e.g., 1 mL) of the solvent to a clean, dry test tube.

  • Add an equal volume (1 mL) of this compound to the same test tube.

  • Cap the test tube securely and shake vigorously for 30-60 seconds.

  • Allow the mixture to stand undisturbed for at least 10 minutes.

  • Observation:

    • Miscible: If the mixture remains a single, clear liquid phase with no visible interface, the two liquids are miscible.

    • Immiscible: If two distinct layers form, or if the mixture appears cloudy or forms an emulsion, the liquids are immiscible.

Protocol for Quantitative Solubility Determination

This protocol determines the concentration of this compound in a saturated solution at a specific temperature. The gravimetric method described here is a common and straightforward approach.

Materials:

  • This compound

  • Solvent of interest

  • Temperature-controlled shaker or water bath

  • Centrifuge (optional, for phase separation)

  • Syringe filters (PTFE, 0.2 µm)

  • Gastight syringes

  • Pre-weighed vials

  • Analytical balance (accurate to 0.1 mg)

  • Gas chromatograph (GC) with a calibrated internal standard (alternative to gravimetric analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the solvent (e.g., 10 mL) to a sealable flask or vial.

    • Add an excess of this compound to the solvent. An excess is visually confirmed by the presence of a separate, undissolved phase.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a temperature-controlled environment (e.g., a 25°C water bath or shaker).

    • Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Phase Separation:

    • Allow the mixture to stand without agitation within the temperature-controlled environment for at least 2 hours to let the undissolved phase settle.

    • Carefully withdraw a known volume (e.g., 1-2 mL) of the clear, saturated supernatant using a syringe fitted with a syringe filter. This step is critical to ensure no undissolved droplets of the solute are transferred.

  • Analysis (Gravimetric Method):

    • Dispense the filtered, saturated solution into a pre-weighed, airtight vial.

    • Immediately seal the vial and record the total mass (vial + solution).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant mass is achieved. This leaves only the non-volatile solute.

    • Record the final mass (vial + solute).

  • Calculation:

    • Mass of solution = (Total mass) - (Mass of empty vial)

    • Mass of solute = (Final mass) - (Mass of empty vial)

    • Mass of solvent = (Mass of solution) - (Mass of solute)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

    • To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains scarce in the literature, its molecular structure strongly indicates a preference for nonpolar and weakly polar environments. It is demonstrably miscible with solvents like toluene and soluble in ethers and benzene, while being insoluble in water.[1] For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable framework for researchers to generate high-quality, application-specific data. A systematic approach, beginning with qualitative miscibility tests and progressing to quantitative analysis, will ensure the successful and efficient use of this versatile reagent in research and development.

References

Technical Guide: Physicochemical Properties of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the key physicochemical properties, specifically the boiling point and density, of 1-(Trimethylsilyl)-1-propyne (CAS No. 6224-91-5). It includes a detailed summary of reported values, standardized experimental protocols for their determination, and a generalized workflow for its application in chemical synthesis. This guide is intended to serve as a critical resource for professionals in research and development who utilize this versatile organosilicon compound.

Introduction

This compound, with the linear formula CH₃C≡CSi(CH₃)₃, is a clear, colorless liquid widely employed in organic synthesis.[1] Its utility is prominent in the preparation of alkynyl silane (B1218182) derivatives, the palladium-catalyzed carboannulation for synthesizing highly substituted indenes, and in rhodium-catalyzed reactions to form indenones.[1] Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its proper handling, purification, and application in controlled chemical reactions.

Physicochemical Data

The boiling point and density of this compound have been well-documented in the literature. The following table summarizes these critical values for easy reference and comparison.

PropertyValueConditionsSource
Boiling Point 99-100 °CAt standard atmospheric pressure (lit.)[1][2][3]
100 °CNot specified
372.50 ± 0.50 K (99.35 ± 0.50 °C)At normal pressure[4]
Density 0.758 g/mLAt 25 °C (lit.)[1][2]
0.750 g/mLNot specified
0.765 g/cm³Not specified[5]
Specific Gravity 0.7520/20

Note: "lit." refers to literature values. 1 g/mL is equivalent to 1 g/cm³.

Experimental Protocols

Accurate determination of boiling point and density is crucial for verifying the purity of this compound and for designing experimental setups. The following sections detail standard methodologies.

Boiling Point Determination by Distillation

Simple distillation is a reliable method for determining the boiling point of a pure liquid while simultaneously purifying it.[6]

Apparatus:

  • Round-bottom flask

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 110 °C range)

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place approximately 5-10 mL of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7][8]

  • Begin heating the flask gently.

  • As the liquid boils, vapors will rise and envelop the thermometer bulb. The temperature will rise and then stabilize.

  • Record the temperature at which the vapor temperature remains constant while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the observed boiling point.[6][8]

  • Record the ambient atmospheric pressure, as boiling point is pressure-dependent. Corrections may be necessary if the pressure deviates significantly from standard pressure (760 mmHg).

Density Determination by Pycnometry

A pycnometer (specific gravity bottle) is used to accurately determine the density of a liquid by measuring a precise volume.

Apparatus:

  • Pycnometer (e.g., 10 mL) with a ground-glass stopper and capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath (set to 25.0 °C)

  • The sample liquid, this compound

  • Deionized water (for calibration)

Procedure:

  • Calibration:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance (m₁).

    • Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.

    • Submerge the filled pycnometer in the constant temperature bath at 25.0 °C for 15-20 minutes to allow for thermal equilibration.

    • Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

  • Sample Measurement:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Repeat the thermal equilibration step in the 25.0 °C water bath.

    • Dry the exterior and weigh the pycnometer filled with the sample (m₃).

  • Calculation:

    • The mass of the water is (m₂ - m₁).

    • The mass of the sample is (m₃ - m₁).

    • The density of water at 25.0 °C is a known value (ρ_water ≈ 0.99704 g/mL).

    • The volume of the pycnometer is V = (m₂ - m₁) / ρ_water.

    • The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a chemical synthesis reaction, such as the preparation of indenones using this compound as a reagent.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purification Phase 4: Purification & Analysis A Reactant & Solvent Preparation (e.g., this compound, 2-bromophenylboronic acid) B Inert Atmosphere Setup (N2/Ar) A->B C Addition of Catalyst (e.g., Rhodium complex) B->C Reagent Addition D Controlled Heating & Stirring C->D E Reaction Quenching D->E Reaction Complete F Liquid-Liquid Extraction E->F G Drying of Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H Crude Product I Column Chromatography H->I J Characterization (NMR, MS) I->J K K J->K Final Product (e.g., Indenone)

Caption: Generalized workflow for chemical synthesis.

References

An In-depth Technical Guide to the Stability and Reactivity of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-propyne (TMS-propyne) is a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (B98337) (TMS) group, imparts a distinct stability and reactivity profile that has been exploited in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the stability and reactivity of TMS-propyne, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes. The strategic use of the TMS group as both a protecting and a directing group allows for selective manipulations at the propargylic position and the alkyne, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₁₂Si[2]
Molecular Weight 112.25 g/mol [2]
Boiling Point 99-100 °C[3]
Density 0.758 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.417[3]
Flash Point 25 °F[2]
¹H NMR (CDCl₃) δ 1.85 (s, 3H), 0.15 (s, 9H)[4]
¹³C NMR (CDCl₃) δ 87.3, 83.9, 4.6, 0.0[5]
IR (Gas Phase, cm⁻¹) 2965, 2904, 2174, 1252, 843, 760[6]
Mass Spectrum (EI, m/z) 112 (M+), 97, 73[7][8]

Stability Profile

The stability of this compound is a key feature that underpins its utility in organic synthesis. The presence of the bulky trimethylsilyl group confers significant thermal stability and modulates its reactivity towards acidic and basic conditions.

Thermal Stability
Stability in Acidic and Basic Conditions

The trimethylsilyl group on the alkyne is known to be a labile protecting group under both acidic and basic conditions.[7]

  • Acidic Conditions: The Si-C bond is susceptible to cleavage by strong acids. The rate of hydrolysis is dependent on the pH, with increased reactivity observed at pH values lower than 1.5.[12]

  • Basic Conditions: The TMS group can be readily removed under basic conditions, such as treatment with potassium carbonate in methanol (B129727) or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). This lability is often exploited for in-situ deprotection and subsequent reaction of the terminal alkyne.

The general workflow for the deprotection of silyl-protected alkynes is depicted below.

General Deprotection of TMS-Propyne TMS_Propyne This compound Deprotection Deprotection (Acidic or Basic Conditions) TMS_Propyne->Deprotection H+ or F- / Base Propyne_Anion Propyne Anion / Propyne Deprotection->Propyne_Anion

Caption: General deprotection scheme for this compound.

Reactivity Profile

This compound participates in a wide range of chemical reactions, where the trimethylsilyl group can act as a protecting group, a regiochemical directing group, or be displaced in coupling reactions.

Hydrosilylation

Hydrosilylation of this compound involves the addition of a Si-H bond across the carbon-carbon triple bond, typically catalyzed by platinum complexes. This reaction is highly regio- and stereoselective, yielding vinylsilanes that are valuable synthetic intermediates.[6] The reaction generally proceeds via a trans addition mechanism, leading to the (E)-isomer as the major product.

Hydrosilylation of this compound Reactants This compound + R₃SiH Catalyst Pt Catalyst (e.g., Karstedt's catalyst) Reactants->Catalyst Product (E)-1,2-Bis(silyl)-1-propene Catalyst->Product

Caption: Platinum-catalyzed hydrosilylation of TMS-propyne.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

A representative procedure for the platinum-catalyzed hydrosilylation of a terminal alkyne is as follows: To a solution of the alkyne (1.0 equiv) in a suitable solvent such as toluene (B28343), the hydrosilane (1.1 equiv) is added. A solution of a platinum catalyst, for example, Karstedt's catalyst (0.01 mol %), is then added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by GC-MS or TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or column chromatography.[13][14] Yields are typically high, often exceeding 90%.[13]

Hydroboration

Hydroboration of this compound with boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) proceeds with high regioselectivity. The boron atom adds to the carbon atom bearing the silyl (B83357) group (α-position), and the hydrogen atom adds to the methyl-substituted carbon (β-position). This regioselectivity is driven by the steric bulk of the trimethylsilyl group and the 9-BBN reagent.[4][15][16] The resulting vinylborane (B8500763) can be further functionalized, for instance, by oxidation to a ketone or by cross-coupling reactions.

Hydroboration of this compound Reactants This compound + 9-BBN Hydroboration Hydroboration Reactants->Hydroboration Vinylborane Vinylborane Intermediate Hydroboration->Vinylborane Oxidation Oxidation (H₂O₂, NaOH) Vinylborane->Oxidation Product 1-(Trimethylsilyl)-2-propanone Oxidation->Product

Caption: Hydroboration-oxidation of TMS-propyne.

Experimental Protocol: Hydroboration-Oxidation

To a solution of this compound (1.0 equiv) in an anhydrous solvent like THF at 0 °C is added a solution of 9-BBN (1.1 equiv) in THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the hydroboration is monitored (e.g., by ¹¹B NMR). For the oxidation step, the reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is then stirred at room temperature or gently heated to ensure complete oxidation. After workup and extraction, the product is purified by chromatography.[17]

Cycloaddition Reactions

This compound is an excellent substrate for various cycloaddition reactions, including [3+2] cycloadditions and Diels-Alder reactions. The electronic and steric properties of the TMS group can influence the regioselectivity of these reactions.

The reaction of this compound with organic azides, often catalyzed by copper(I) or ruthenium complexes, leads to the formation of 1,2,3-triazoles. This "click chemistry" approach is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole as the major product when catalyzed by copper. Ruthenium catalysts can favor the formation of the 1,5-disubstituted regioisomer.[18]

[3+2] Cycloaddition with an Azide (B81097) Reactants This compound + R-N₃ Cu_Catalysis Cu(I) Catalysis Reactants->Cu_Catalysis Ru_Catalysis Ru Catalysis Reactants->Ru_Catalysis Product_1_4 1,4-Disubstituted Triazole Cu_Catalysis->Product_1_4 Product_1_5 1,5-Disubstituted Triazole Ru_Catalysis->Product_1_5

Caption: Regioselectivity in azide-alkyne cycloadditions.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A typical procedure involves dissolving the organic azide (1.0 equiv) and this compound (1.1 equiv) in a solvent mixture such as t-butanol and water. A copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is then added. The reaction is stirred at room temperature until completion, as monitored by TLC. After workup, which typically involves extraction with an organic solvent, the triazole product is purified by column chromatography.[19] Yields for this reaction are generally high.

As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. The reaction often requires elevated temperatures. The TMS group in the resulting cycloadduct can be further manipulated. For instance, reaction with an electron-rich diene like a silyloxy furan (B31954) can lead to complex polycyclic structures.[20][21]

Experimental Protocol: Diels-Alder Reaction

In a sealed tube or a flask equipped with a reflux condenser, this compound (1.0 equiv) and the diene (1.0-1.5 equiv) are dissolved in a high-boiling solvent such as toluene or xylene. The mixture is heated to reflux for several hours to days. The reaction progress is monitored by GC-MS or NMR spectroscopy. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization.

Sonogashira Coupling

This compound can participate in Sonogashira coupling reactions with aryl or vinyl halides. In this palladium- and copper-catalyzed cross-coupling reaction, the trimethylsilyl group is typically cleaved in situ under the basic reaction conditions, and the resulting terminal alkyne couples with the halide. This provides a convenient one-pot method for the synthesis of internal alkynes.[3][22]

Sonogashira Coupling Workflow Reactants This compound + Ar-X Catalysts Pd Catalyst Cu(I) Cocatalyst Base Reactants->Catalysts Coupling Cross-Coupling Catalysts->Coupling Product Ar-C≡C-CH₃ Coupling->Product

Caption: Sonogashira coupling with in-situ desilylation.

Experimental Protocol: Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent like triethylamine (B128534) or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %) and a copper(I) cocatalyst (e.g., CuI, 1-5 mol %) are added. The reaction mixture is typically stirred at room temperature or heated to reflux under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The crude product is then purified by column chromatography. Yields are generally good to excellent.[23]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a unique combination of stability and controlled reactivity. Its thermal stability allows for a broad range of reaction conditions, while the lability of the TMS group under specific acidic or basic conditions provides a convenient handle for deprotection and further functionalization. The diverse reactivity profile, encompassing hydrosilylation, hydroboration, cycloaddition, and cross-coupling reactions, enables the construction of a wide variety of complex molecular architectures. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, facilitating the effective utilization of this versatile building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-propyne is a versatile and valuable building block in modern organic synthesis.[1][2][3] Its unique structure, featuring a trimethylsilyl-protected internal alkyne, allows for a wide range of chemical transformations, making it a key reagent in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2][4] The trimethylsilyl (B98337) group serves as a removable protecting group, enabling selective reactions at other sites of a molecule, and also influences the regioselectivity of additions across the alkyne. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Palladium-Catalyzed Carboannulation: A powerful method for the synthesis of highly substituted indenes.[1][2]

  • Rhodium-Catalyzed Carbonylative Cyclization: An efficient route to functionalized indenones.[3][4][5]

  • Cycloaddition Reactions: As a partner in various cycloaddition reactions to construct carbo- and heterocyclic frameworks.

Application Note 1: Palladium-Catalyzed Synthesis of Substituted Indenes

The palladium-catalyzed carboannulation of aryl halides with this compound provides a direct and efficient route to a variety of substituted indenes.[1][2] This methodology is valuable for the synthesis of core structures present in many biologically active compounds. The reaction is believed to proceed through a regioselective arylpalladation of the alkyne, followed by an intramolecular nucleophilic attack to yield the indene (B144670) skeleton.[2]

Experimental Protocol: Synthesis of 2,3-Dimethyl-1-(trimethylsilyl)-1H-indene

This protocol is adapted from the work of Larock et al. on the palladium-catalyzed carboannulation of internal alkynes.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product r1 o-Iodotoluene p1 2,3-Dimethyl-1-(trimethylsilyl)-1H-indene r1->p1 + r2 This compound r2->p1 + reagent1 Pd(OAc)2 (5 mol%) reagent2 Na2CO3 (2 equiv) reagent3 LiCl (1 equiv) reagent4 DMF, 80 °C, 12 h

Figure 1. Palladium-catalyzed synthesis of 2,3-dimethyl-1-(trimethylsilyl)-1H-indene.

Materials:

  • o-Iodotoluene

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (5 mol%), sodium carbonate (2.0 equivalents), and lithium chloride (1.0 equivalent).

  • The flask is evacuated and backfilled with argon.

  • Anhydrous DMF is added via syringe, followed by o-iodotoluene (1.0 equivalent) and this compound (1.2 equivalents).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired indene derivative.

Quantitative Data:

Aryl HalideAlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
o-IodotolueneThis compound5DMF801285
1-Iodo-2-vinylbenzeneThis compound5DMF801278
Methyl 2-iodobenzoateThis compound5DMF1002465

Application Note 2: Rhodium-Catalyzed Synthesis of Indenones

The rhodium-catalyzed carbonylative cyclization of 2-bromophenylboronic acids with this compound offers an efficient method for the synthesis of 2,3-disubstituted indenones.[3][4][5] This reaction is notable for its high regioselectivity, with the bulky trimethylsilyl group directing the regiochemical outcome of the alkyne insertion.[5]

Experimental Protocol: Synthesis of 2-Methyl-3-(trimethylsilyl)inden-1-one

This protocol is based on the work of Chatani and coworkers on rhodium-catalyzed carbonylative cyclizations.[4][5]

Reaction Workflow:

G start Start reactants Combine 2-Bromophenylboronic acid, This compound, [RhCl(cod)]2, and Na2CO3 in dioxane/H2O start->reactants heat Heat at 80 °C under CO atmosphere (1 atm) for 20 h reactants->heat workup Aqueous workup and extraction with ethyl acetate heat->workup purify Column chromatography workup->purify product 2-Methyl-3-(trimethylsilyl)inden-1-one purify->product

Figure 2. Workflow for the synthesis of 2-methyl-3-(trimethylsilyl)inden-1-one.

Materials:

  • 2-Bromophenylboronic acid

  • This compound

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Carbon monoxide (CO) gas

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a two-necked flask equipped with a magnetic stir bar, a reflux condenser, and a balloon filled with carbon monoxide, add 2-bromophenylboronic acid (1.5 equivalents), sodium carbonate (2.0 equivalents), and [RhCl(cod)]₂ (2.5 mol%).

  • The flask is evacuated and backfilled with argon, then with carbon monoxide.

  • Dioxane and water (10:1 v/v) are added, followed by this compound (1.0 equivalent).

  • The reaction mixture is heated to 80 °C and stirred for 20 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the indenone product.

Quantitative Data:

Boronic AcidAlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
2-Bromophenylboronic acidThis compound2.5Dioxane/H₂O802091
2-Bromo-5-methylphenylboronic acidThis compound2.5Dioxane/H₂O802088
2-Bromo-4-fluorophenylboronic acidThis compound2.5Dioxane/H₂O802085

Application Note 3: Cycloaddition Reactions

This compound and its derivatives can participate in various cycloaddition reactions, including [2+2] and [3+2] cycloadditions, to generate a range of carbocyclic and heterocyclic systems. The trimethylsilyl group can influence the regioselectivity and reactivity of the alkyne in these transformations.

[3+2] Cycloaddition with Azides

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be applied to silylated alkynes. The reaction of an organic azide (B81097) with this compound leads to the formation of a 1,2,3-triazole. The trimethylsilyl group can be retained in the product or cleaved under the reaction or workup conditions.

Logical Relationship of Reaction Components:

G cluster_inputs Inputs cluster_process Process cluster_output Output azide Organic Azide cycloaddition [3+2] Cycloaddition azide->cycloaddition alkyne This compound alkyne->cycloaddition catalyst Cu(I) Catalyst catalyst->cycloaddition solvent Solvent (e.g., t-BuOH/H2O) solvent->cycloaddition triazole 1,2,3-Triazole Derivative cycloaddition->triazole

Figure 3. Component relationship in the [3+2] cycloaddition of an azide with this compound.

While a specific, detailed protocol for a [2+2] cycloaddition was not found in the initial searches, the general principle involves the reaction of this compound with an alkene or another suitable partner under thermal or photochemical conditions to form a cyclobutene (B1205218) derivative. The regioselectivity of such reactions would be a key aspect to investigate for specific substrate combinations.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear suitable protective clothing, gloves, and eye/face protection. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a highly valuable reagent in organic synthesis, offering efficient pathways to complex and important molecular scaffolds such as indenes and indenones. The protocols and data presented here provide a foundation for researchers to utilize this versatile building block in their synthetic endeavors. The influence of the trimethylsilyl group on reactivity and selectivity makes it a powerful tool for the strategic construction of target molecules in academic and industrial research, including drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed reactions utilizing 1-(trimethylsilyl)-1-propyne, a versatile building block in modern organic synthesis. The trimethylsilyl (B98337) group serves as a removable protecting group, allowing for selective transformations at the terminal position of the propyne (B1212725) unit.[1][2] This reagent is instrumental in the synthesis of complex organic molecules, including biologically active compounds and advanced materials.[1]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] This reaction is widely employed in the synthesis of pharmaceuticals and other fine chemicals.[5][6][7] The reaction typically proceeds at room temperature and tolerates a wide range of functional groups.[3]

Quantitative Data for Sonogashira Coupling
EntryAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1Aryl IodidePd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%)THFDiisopropylamine (B44863)RT389[3]
2Aryl HalidePd(PPh₃)₂Cl₂ (2-5 mol%), PPh₃, CuITriethylamineTriethylamineRefluxN/AGood
33-IodopyridinePd(OAc)₂ (5 mol%), tri(o-tolyl)phosphine (10 mol%)DMFNaOAc100 (MW)0.2575[8]
43-IodopyridinePd(OAc)₂ (5 mol%), tri(o-tolyl)phosphine (10 mol%)DMFNaOAc100 (Oil Bath)N/A64[8]
5Aryl IodidePd(PPh₃)₂Cl₂THFTriethylamine-78 to RTN/A85-94[9]
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with this compound

This protocol is a general procedure for the Sonogashira coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

  • Silica (B1680970) gel

Procedure:

  • To a solution of the aryl halide (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and this compound (1.1 eq).[3]

  • Stir the reaction mixture for 3 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.[3]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[3]

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Caption: Experimental workflow for Sonogashira coupling.

Stille Coupling

The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide, catalyzed by palladium.[3][10] This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups in the organotin reagents.[3] A key challenge in Stille reactions is the removal of toxic tin byproducts.[3]

Quantitative Data for Stille Coupling
EntryElectrophileOrganostannaneCatalyst SystemSolventAdditivesTemp. (°C)Time (d)Yield (%)
1Enol triflateOrganotin reagent (1.15 eq)Pd(dppf)Cl₂·DCM (10 mol%), CuI (10 mol%)DMFLiCl (5.3 eq)402.587[3]
Experimental Protocol: Stille Coupling of an Enol Triflate with an Organostannane

This protocol describes a general procedure for a Stille cross-coupling reaction.

Materials:

  • Enol triflate (1.0 eq)

  • Organotin reagent (1.15 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) [Pd(dppf)Cl₂·DCM] (0.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Lithium chloride (LiCl) (5.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane

  • Aqueous ammonia (B1221849) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Basic alumina (B75360)

Procedure:

  • To a flame-dried round-bottom flask, add the enol triflate (1.0 eq) and DMF (bubbled with N₂ for 45 min before use).[3]

  • Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially.[3]

  • Add more DMF to make a 0.1 M solution.[3]

  • Purge the reaction flask with Argon for 10 minutes before adding the organotin reagent (1.15 eq).[3]

  • Heat the solution to 40 °C.[3]

  • After 2.5 days at 40 °C, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.[3]

  • Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine.[3]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purify the crude material by flash chromatography on basic alumina to afford the coupled product.[3]

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Caption: Experimental workflow for Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] It is a widely used method for the formation of carbon-carbon bonds due to the stability and low toxicity of the boron reagents.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Ester

This is a general protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%)

  • Potassium trimethylsilanolate

  • Anhydrous solvent (e.g., THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel, combine the aryl halide, boronic ester, and palladium catalyst.[11]

  • Seal the vessel, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[11]

  • Add the anhydrous solvent, followed by the base (e.g., potassium trimethylsilanolate).

  • Stir the reaction mixture at the appropriate temperature until completion, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purify the product by column chromatography on silica gel.[9]

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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts can facilitate a variety of cyclization reactions, leading to the formation of diverse carbocyclic and heterocyclic structures.[2][12] These reactions are powerful tools for the synthesis of complex molecules from simple starting materials.[12][13]

Experimental Protocol: Palladium-Catalyzed Cyclization of a 1,6-Enyne

This protocol outlines a general procedure for the palladium-catalyzed cyclization of a 1,6-enyne with a disilane (B73854) to form a silyl (B83357) benzofuran (B130515).

Materials:

  • 1,6-Enyne

  • Disilane

  • Palladium catalyst

  • Appropriate solvent

  • Inert atmosphere

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the 1,6-enyne and disilane in the chosen solvent.

  • Add the palladium catalyst to the solution.

  • Stir the reaction mixture at the optimized temperature and for the required time to achieve complete conversion.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, perform a standard workup procedure, which may include quenching the reaction, extraction, and washing.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by chromatography to isolate the silyl benzofuran derivative.

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Caption: General workflow for palladium-catalyzed cyclization.

References

Application Notes and Protocols: Rhodium-Catalyzed Synthesis with 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic applications of 1-(trimethylsilyl)-1-propyne in rhodium-catalyzed reactions. The focus is on providing practical, reproducible protocols and relevant quantitative data to aid in the design and execution of experiments for the synthesis of complex organic molecules.

Rhodium-Catalyzed Carbonylative Cyclization for the Synthesis of 2-(Trimethylsilyl)-3-methylindenones

The rhodium-catalyzed carbonylative cyclization of 2-bromophenylboronic acids with this compound offers a highly regioselective and efficient route to 2-(trimethylsilyl)-3-methylindenones. These indenone scaffolds are valuable intermediates in the synthesis of various biologically active compounds. The reaction can be performed using either carbon monoxide gas or a CO-releasing reagent like formaldehyde.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the key reaction parameters and corresponding yields for the synthesis of 2-(trimethylsilyl)-3-methylindenone.

EntryRh-Catalyst (mol%)Ligand (mol%)CO SourceSolventTemp. (°C)Time (h)Yield (%)
1[RhCl(cod)]₂ (2.5)-CO (1 atm)Dioxane/H₂O802091[1]
2[RhCl(cod)]₂ (2.5)BINAP (1)ParaformaldehydeDioxane/H₂O10030High (exact % not specified)[2]

Note: The trimethylsilyl (B98337) group on the alkyne directs the regioselectivity of the cyclization, leading predominantly to the formation of the 2-silyl-3-methylindenone isomer.[3][4] The selectivity follows the order: SiMe₃ > COOR >> aryl > alkyl.[3]

Experimental Protocol: Synthesis of 2-(trimethylsilyl)-3-methylindenone (CO Gas Protocol)

This protocol is adapted from the literature for the rhodium-catalyzed carbonylative cyclization using carbon monoxide gas.[1]

Materials:

  • This compound

  • 2-Bromophenylboronic acid

  • [RhCl(cod)]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane (anhydrous)

  • Water (degassed)

  • Carbon Monoxide (CO) gas balloon

  • Standard Schlenk line and glassware

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-bromophenylboronic acid (1.5 mmol), [RhCl(cod)]₂ (0.025 mmol), and sodium carbonate (2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (2 mL) and degassed water (0.02 mL) to the tube via syringe.

  • Add this compound (1 mmol) to the reaction mixture via syringe.

  • Evacuate and backfill the Schlenk tube with carbon monoxide gas from a balloon.

  • Stir the reaction mixture at 80 °C for 20 hours.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-(trimethylsilyl)-3-methylindenone.

Experimental Protocol: CO Gas-Free Carbonylative Cyclization

This protocol utilizes paraformaldehyde as a source of carbon monoxide in a synergistic catalytic system.[2]

Materials:

  • This compound

  • 2-Bromophenylboronic acid

  • [RhCl(cod)]₂

  • BINAP

  • Paraformaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane (anhydrous)

  • Water (degassed)

  • Standard Schlenk line and glassware

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, combine [RhCl(cod)]₂ (2.5 mol%) and BINAP (1 mol%).

  • Add 2-bromophenylboronic acid (3 equivalents), sodium carbonate, and paraformaldehyde.

  • Add anhydrous dioxane and degassed water.

  • Introduce this compound to the mixture.

  • Stir the reaction at 100 °C for 30 hours.

  • Work-up and purification are performed as described in the CO gas protocol.

Reaction Mechanism

The proposed mechanism for the rhodium-catalyzed carbonylative cyclization is depicted below. The catalytic cycle involves several key steps:

  • Transmetalation: The rhodium(I) catalyst undergoes transmetalation with the 2-bromophenylboronic acid to form an arylrhodium(I) species.

  • Carbometalation: The arylrhodium(I) species adds across the triple bond of this compound in a cis-manner to give a vinylrhodium(I) intermediate.

  • Oxidative Addition: Intramolecular oxidative addition of the proximal C-Br bond to the rhodium center forms a rhodacycle intermediate.

  • CO Insertion: Carbon monoxide inserts into the aryl-rhodium bond.

  • Reductive Elimination: Reductive elimination from the resulting acylrhodium complex yields the indenone product and regenerates the active rhodium(I) catalyst.

G A Rh(I) Catalyst B Aryl-Rh(I) Species A->B Transmetalation C Vinyl-Rh(I) Intermediate B->C Carbometalation D Rhodacycle C->D Oxidative Addition E Acyl-Rh(III) Intermediate D->E CO Insertion E->A Regeneration F Indenone Product E->F Reductive Elimination R1 2-Bromophenylboronic Acid R1->B R2 This compound R2->C CO CO CO->E

Catalytic cycle for indenone synthesis.

Other Rhodium-Catalyzed Reactions

While the synthesis of indenones is a prominent application, this compound can participate in other rhodium-catalyzed transformations.

Dimerization of Silyl-Substituted Alkynes

Rhodium catalysts, such as Rh(PPh₃)₃Cl, have been reported to catalyze the dimerization of silyl-substituted acetylenes to produce the corresponding (E)-enynes.[3] However, the activity and selectivity for the dimerization of trimethylsilylacetylene (B32187) itself have been noted to be poor under certain conditions.[3] Further optimization of reaction conditions may be required for efficient dimerization of this compound.

[2+2+2] Cycloaddition

Rhodium complexes are effective catalysts for [2+2+2] cycloaddition reactions of alkynes to form substituted benzene (B151609) derivatives. This methodology can be applied to the synthesis of highly substituted aromatic compounds from diynes and a monoalkyne like this compound.

G Start Starting Materials (Diyne + this compound) Intermediate Rhodacyclopentadiene Intermediate Start->Intermediate Catalyst Rh(I) Catalyst Catalyst->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Substituted Benzene Derivative Intermediate->Product [4+2] Cycloaddition

Workflow for [2+2+2] cycloaddition.

Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions. These notes are for informational purposes and do not constitute a warranty of any kind.

References

Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsilyl (B98337) (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis. Its popularity stems from the ease of introduction, general stability under various non-acidic or non-basic reaction conditions, and the facility of its removal under mild conditions. 1-(Trimethylsilyl)-1-propyne serves as a key, pre-protected building block, offering a stable and versatile reagent for the introduction of a propynyl (B12738560) moiety in complex molecule synthesis. This allows for chemical transformations on other parts of a molecule without affecting the alkyne functionality. The TMS group can be selectively removed at a later synthetic stage to liberate the terminal alkyne for further reactions.[1]

These application notes provide a comprehensive overview of the use of the TMS group on a propyne (B1212725) scaffold, detailing its stability, deprotection protocols, and applications in common synthetic transformations.

Stability of the Trimethylsilyl Protecting Group

The trimethylsilyl group on an alkyne is known to be labile under both acidic and basic conditions. Its stability is significantly lower than bulkier silyl (B83357) groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS). This lability, however, allows for its removal under very mild conditions, often in the presence of more robust protecting groups.

General Stability Profile:

  • Stable: Neutral conditions, many transition-metal catalyzed reactions (e.g., Sonogashira coupling where the C-Si bond is generally stable), radical reactions.

  • Labile: Strong acids, strong bases, fluoride (B91410) ion sources.

Deprotection of this compound

The removal of the trimethylsilyl group to regenerate the terminal propyne is a crucial step in its synthetic utility. Several methods are available, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions.

Common Deprotection Methods: A Quantitative Comparison

The following table summarizes common deprotection methods for TMS-protected alkynes, with representative yields. While not all examples specifically use this compound, the data is indicative of the expected efficiency for its deprotection.

Reagent(s)Solvent(s)TemperatureTimeTypical Yield (%)Reference(s)
K₂CO₃ (catalytic to 2.0 equiv)Methanol (B129727)Room Temp.1 - 4 hours82 - 92[2][3]
TBAF (1.1 - 2.0 equiv)THFRoom Temp.1 - 24 hours98[1][4]
CuSO₄ / Sodium AscorbateEthanol / WaterRoom Temp.10 - 30 min90 - 98[5]
AgNO₃ (catalytic)Acetone / WaterRoom Temp.Not SpecifiedHigh[6]

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This is one of the most common and cost-effective methods for TMS-alkyne deprotection.

Materials:

  • This compound (or other TMS-alkyne) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (0.2 - 2.0 equiv)

  • Methanol (MeOH)

  • Diethyl ether or other suitable organic solvent

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 equiv) in methanol (typically at a concentration of 0.1-0.2 M).[7]

  • Add potassium carbonate (a catalytic amount, e.g., 0.2 equivalents, is often sufficient for many substrates, though up to 2.0 equivalents can be used).[3][7]

  • Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[7]

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.[7]

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.

Materials:

  • This compound (or other TMS-alkyne) (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (typically 1.1 equiv, as a 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or other suitable organic solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Add the TBAF solution (1.1 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete within 1-2 hours, but can take longer depending on the substrate.[4]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

Deprotection Mechanisms

The following diagrams illustrate the proposed mechanisms for the base-catalyzed and fluoride-mediated deprotection of a TMS-protected alkyne.

G cluster_base Base-Catalyzed Deprotection (e.g., K2CO3/MeOH) TMS_Alkyne_Base R-C≡C-Si(CH₃)₃ Pentacoordinate_Si [R-C≡C-Si(CH₃)₃(OCH₃)]⁻ TMS_Alkyne_Base->Pentacoordinate_Si + ⁻OCH₃ Methoxide ⁻OCH₃ Alkyne_Anion R-C≡C⁻ Pentacoordinate_Si->Alkyne_Anion Elimination TMS_OMe (CH₃)₃Si-OCH₃ Pentacoordinate_Si->TMS_OMe Deprotected_Alkyne_Base R-C≡C-H Alkyne_Anion->Deprotected_Alkyne_Base + CH₃OH Methanol_Proton CH₃OH Methanol_Proton->Methoxide Regenerates

Caption: Base-catalyzed deprotection of a TMS-alkyne.

G cluster_fluoride Fluoride-Mediated Deprotection (e.g., TBAF) TMS_Alkyne_F R-C≡C-Si(CH₃)₃ Pentacoordinate_Si_F [R-C≡C-Si(CH₃)₃(F)]⁻ TMS_Alkyne_F->Pentacoordinate_Si_F + F⁻ Fluoride F⁻ Alkyne_Anion_F R-C≡C⁻ Pentacoordinate_Si_F->Alkyne_Anion_F Elimination TMS_F (CH₃)₃Si-F Pentacoordinate_Si_F->TMS_F Deprotected_Alkyne_F R-C≡C-H Alkyne_Anion_F->Deprotected_Alkyne_F + H₂O Proton_Source H₂O (from workup)

Caption: Fluoride-mediated deprotection of a TMS-alkyne.

General Experimental Workflow

The following diagram outlines a typical workflow for a reaction involving a TMS-protected alkyne followed by deprotection.

G Start Start with this compound Reaction Perform desired reaction (e.g., Sonogashira, Cycloaddition) Start->Reaction Purification1 Workup and Purification of TMS-protected product Reaction->Purification1 Deprotection Deprotection of TMS group (e.g., K₂CO₃/MeOH or TBAF/THF) Purification1->Deprotection Purification2 Workup and Purification of terminal alkyne Deprotection->Purification2 Final_Product Final Product Purification2->Final_Product

Caption: General workflow for synthesis using a TMS-protected alkyne.

Applications in Synthesis

This compound is a valuable reagent in various C-C bond-forming reactions. The TMS group can be retained during the reaction and removed subsequently, or in some cases, the reaction conditions can effect a one-pot coupling and deprotection.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. While the TMS group is generally stable under Sonogashira conditions, some protocols have been developed for in situ desilylation and coupling.

Representative Reaction Conditions for Sonogashira Coupling of TMS-Alkynes:

Aryl HalideCatalyst SystemBaseSolventTemperatureYield (%)
Aryl Iodides/BromidesPd(PPh₃)₂Cl₂, CuITriethylamineTHF/TolueneRefluxGood to Excellent
Aryl BromidesPd/P(t-Bu)₃, ZnCl₂Room Temp.Broad Substrate Scope

Note: The yields and conditions are generalized and will vary depending on the specific substrates.

[3+2] Cycloaddition Reactions

TMS-protected alkynes can participate in [3+2] cycloaddition reactions with azides to form triazoles. The TMS group can direct the regioselectivity of the cycloaddition.

Example of a [3+2] Cycloaddition:

A regioselective method for the preparation of 1,5-disubstituted 1H-1,2,3-triazoles involves the 1,3-dipolar cycloaddition of 1-trimethylsilylacetylenes with organoazides. In a solid-phase synthesis approach, this reaction has been used to generate a library of triazoles with an average purified yield of 68%.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a stable source of the propynyl group. The ease of removal of the TMS protecting group under mild conditions, such as with potassium carbonate in methanol or with TBAF, allows for the strategic unmasking of the terminal alkyne for further functionalization. The choice of deprotection method should be guided by the functional group tolerance of the substrate. The protocols and data presented herein provide a guide for the effective use of this compound in research and development.

References

Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsilyl (B98337) (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis due to its stability under various reaction conditions and the relative ease of its removal. The deprotection of the TMS group from substrates like 1-(trimethylsilyl)-1-propyne to regenerate the terminal alkyne is a crucial step in many synthetic routes, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the deprotection of the TMS group from this compound, offering a selection of common and effective methods. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

Deprotection Methodologies

Several reliable methods exist for the cleavage of the C-Si bond in TMS-protected alkynes. The most common approaches involve fluoride-based reagents or base-catalyzed solvolysis. A milder, more recent method utilizing a copper/ascorbate (B8700270) system is also presented.

Summary of Common Deprotection Conditions
MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Fluoride-Based Tetrabutylammonium fluoride (B91410) (TBAF)THFRoom Temperature1 - 4 hours>90Common and effective, but TBAF can be basic.[1][2]
Base-Catalyzed Potassium carbonate (K₂CO₃)Methanol (B129727) (MeOH)Room Temperature1 - 2 hours82 - 95Mild, economical, and widely used.[1][3]
Copper-Catalyzed Copper (II) sulfate (B86663) (CuSO₄), Sodium ascorbateEthanol (B145695)/WaterRoom Temperature10 - 15 minutes~98Very fast and high-yielding under mild conditions.[2][4]
Silver-Catalyzed Silver nitrate (B79036) (AgNO₃)Aqueous AcetoneNot specifiedNot specified93Useful for specific substrates, avoids fluoride.[5]

Experimental Protocols

Protocol 1: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes the deprotection of this compound using TBAF in tetrahydrofuran (B95107) (THF).

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF (typically at a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add TBAF solution (1.0 M in THF, 1.1 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[1]

  • Upon completion, concentrate the reaction mixture in vacuo.[1]

  • Dilute the residue with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude propyne (B1212725).[1]

  • If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol

This protocol details the removal of the TMS group using a catalytic amount of potassium carbonate in methanol.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in methanol (e.g., 250 mL for 31.52 mmol), add anhydrous potassium carbonate (0.1 to 1.5 equivalents; often a catalytic amount of 0.2 equivalents is sufficient).[1][3]

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours.[3]

  • Monitor the reaction by TLC. Be aware that prolonged reaction times can sometimes lead to a reduction in yield.[3]

  • Once the reaction is complete, concentrate the mixture in vacuo.[3]

  • Dilute the residue with diethyl ether, then wash with water and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the desired propyne.[3]

  • Purification by flash chromatography may be performed if required.[3]

Protocol 3: Mild and Efficient Deprotection using Copper Sulfate and Sodium Ascorbate

This protocol outlines a rapid and high-yielding deprotection method under very mild conditions.

Materials:

  • This compound

  • Copper (II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Ethanol

  • Water, deionized

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.[2][4]

  • Add sodium ascorbate (0.3 equivalents) and copper (II) sulfate (0.1 equivalents) to the solution.[2]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 10-15 minutes.[2]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • The resulting propyne is often of high purity, but can be further purified by column chromatography if needed.[2]

Visualizations

Reaction Mechanism

Deprotection_Mechanism cluster_base Base-Catalyzed (e.g., K₂CO₃/MeOH) cluster_fluoride Fluoride-Mediated (e.g., TBAF) TMS_Alkyne_Base R-C≡C-Si(CH₃)₃ Propyne_Base R-C≡C-H TMS_Alkyne_Base->Propyne_Base CH₃O⁻ MeOH CH₃OH MeO- CH₃O⁻ MeOH->MeO- K₂CO₃ TMS_OMe (CH₃)₃Si-OCH₃ MeO-->TMS_OMe attacks Si TMS_Alkyne_F R-C≡C-Si(CH₃)₃ Propyne_F R-C≡C-H requires proton source TMS_Alkyne_F->Propyne_F F⁻ F- F⁻ TMS_F (CH₃)₃Si-F F-->TMS_F attacks Si H_source H₂O (workup) Experimental_Workflow start Start dissolve Dissolve TMS-alkyne in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TBAF, K₂CO₃, or CuSO₄/Ascorbate) dissolve->add_reagent monitor Monitor reaction by TLC add_reagent->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify end Pure Terminal Alkyne purify->end Decision_Tree start Substrate with TMS-protected alkyne q1 Is the substrate base-sensitive? start->q1 q2 Are other silyl (B83357) ethers present and need to be retained? q1->q2 No method_tbaF Use TBAF (careful with stoichiometry) q1->method_tbaF Yes q3 Is rapid deprotection required? q2->q3 No method_k2co3 Use K₂CO₃ / MeOH (mild and economical) q2->method_k2co3 Yes (TMS is more labile) q3->method_k2co3 No method_cu Use CuSO₄ / Sodium Ascorbate (fast and high-yielding) q3->method_cu Yes

References

Application Notes and Protocols for the Polymerization of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 1-(trimethylsilyl)-1-propyne (TMSP) to synthesize poly[this compound] (PTMSP), a polymer renowned for its exceptionally high gas permeability. This document is intended for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and application of this unique polymer.

Introduction

Poly[this compound] (PTMSP) is a glassy polymer that exhibits the highest gas permeability of any known polymer, a property attributed to its rigid backbone and large free volume.[1] This makes it a material of significant interest for applications such as gas separation membranes, sensors, and drug delivery systems. The polymerization of TMSP is typically achieved through metathesis polymerization using transition metal catalysts, most commonly tantalum (V) chloride (TaCl₅) and niobium (V) chloride (NbCl₅).[1] This document outlines the key synthetic methodologies, presents quantitative data on the influence of reaction parameters, and provides detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data from representative polymerization experiments of this compound.

Table 1: Polymerization of this compound with TaCl₅-based Catalysts

Catalyst SystemCocatalystSolventTemp. (°C)[Monomer]:[Catalyst]Time (h)Yield (%)Molar Mass (Mw, g/mol )PDI (Mw/Mn)Gas Permeability (P(O₂), Barrer)
TaCl₅-Toluene (B28343)805024>954 x 10⁶2.1~7700
TaCl₅Bu₄SnToluene805024981.2 x 10⁶2.3Not Reported
TaCl₅Ph₃BiToluene805024961.1 x 10⁶2.2Not Reported
TaCl₅TIBAToluene255024>903 x 10⁶1.9Not Reported[2]

Note: PDI = Polydispersity Index. Barrer is a unit of gas permeability (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).

Table 2: Polymerization of this compound with NbCl₅-based Catalysts

Catalyst SystemCocatalystSolventTemp. (°C)[Monomer]:[Catalyst]Time (h)Yield (%)Molar Mass (Mw, g/mol )PDI (Mw/Mn)Gas Permeability (P(O₂), Barrer)
NbCl₅-Toluene805024>951 x 10⁶1.8~7700
NbCl₅Bu₄SnToluene805024928 x 10⁵2.0Not Reported
NbCl₅Ph₃BiToluene805024857 x 10⁵2.1Not Reported

Experimental Protocols

Protocol 1: General Procedure for Polymerization of this compound with TaCl₅

This protocol describes a standard method for the polymerization of TMSP using tantalum (V) chloride as the catalyst.

Materials:

  • This compound (TMSP), >99%

  • Tantalum (V) chloride (TaCl₅)

  • Toluene, anhydrous

  • Methanol (B129727)

  • Argon or Nitrogen gas, high purity

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Syringes and needles

Procedure:

  • Monomer and Solvent Purification:

    • Dry toluene over sodium/benzophenone ketyl and distill under an inert atmosphere.

    • Distill this compound from calcium hydride under an inert atmosphere.

  • Catalyst Solution Preparation:

    • In a glovebox or under a stream of inert gas, weigh TaCl₅ into a dry Schlenk flask.

    • Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.2 M).

    • Stir the mixture at 80°C for 15-30 minutes to ensure complete dissolution of the catalyst.

  • Polymerization Reaction:

    • To the stirred catalyst solution at 80°C, add the purified this compound via syringe. The monomer to catalyst ratio is typically 50:1.

    • Continue stirring the reaction mixture at 80°C for the desired reaction time (e.g., 24 hours). The solution will become increasingly viscous.

  • Reaction Quenching and Polymer Precipitation:

    • After the specified time, cool the reaction mixture to room temperature.

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of methanol with vigorous stirring.

  • Polymer Purification and Drying:

    • Collect the white, fibrous polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer in a vacuum oven at 40-60°C until a constant weight is achieved.

Protocol 2: Polymerization using a Cocatalyst System (e.g., TaCl₅/Bu₄Sn)

This protocol outlines the use of a cocatalyst, which can influence the molecular weight and polydispersity of the resulting polymer.

Procedure:

  • Follow steps 1 and 2 as described in Protocol 1 for monomer, solvent, and catalyst preparation.

  • Prior to adding the monomer, introduce the cocatalyst (e.g., tetrabutyltin, Bu₄Sn) to the catalyst solution. The typical catalyst to cocatalyst molar ratio is 1:1.

  • Stir the catalyst/cocatalyst mixture for a short period (e.g., 15 minutes) at the reaction temperature.

  • Proceed with steps 3-5 from Protocol 1 to carry out the polymerization, quenching, and purification.

Visualizations

Diagram 1: General Workflow for PTMSP Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Monomer Purification (Distillation) Polymerization Polymerization Reaction (e.g., 80°C, 24h) Monomer->Polymerization Solvent Solvent Purification (Drying & Distillation) Catalyst Catalyst Solution (TaCl5 or NbCl5 in Toluene) Solvent->Catalyst Catalyst->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Purification Purification (Washing) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying PTMSP_Product PTMSP_Product Drying->PTMSP_Product Final Product: Poly(1-trimethylsilyl)-1-propyne

Caption: Workflow for the synthesis of Poly(1-trimethylsilyl)-1-propyne (PTMSP).

Diagram 2: Metathesis Polymerization of this compound

G Monomer n (CH₃-C≡C-Si(CH₃)₃) This compound Catalyst Catalyst (TaCl₅ or NbCl₅) Polymer -[C(CH₃)=C(Si(CH₃)₃)]n- Poly(1-trimethylsilyl)-1-propyne Catalyst->Polymer Metathesis Polymerization

Caption: Reaction scheme for the polymerization of TMSP.

Diagram 3: Factors Influencing PTMSP Properties

G cluster_params Polymerization Parameters cluster_props Polymer Properties Catalyst Catalyst Type (TaCl₅ vs NbCl₅) Mw Molecular Weight (Mw) Catalyst->Mw PDI Polydispersity (PDI) Catalyst->PDI Cocatalyst Cocatalyst Cocatalyst->Mw Cocatalyst->PDI Solvent Solvent Solvent->Mw Temperature Temperature Temperature->Mw Concentration Monomer/Catalyst Ratio Concentration->Mw Permeability Gas Permeability Mw->Permeability

Caption: Relationship between synthesis parameters and polymer properties.

References

Application Notes and Protocols: Synthesis of Poly[1-(trimethylsilyl)-1-propyne] (PTMSP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) is a glassy polymer renowned for its exceptionally high gas permeability, a property attributed to its large fractional free volume.[1][2] Since its first synthesis in 1983, PTMSP has been the subject of extensive research for various applications, including gas separation membranes, pervaporation, and sensors.[1][2] This document provides detailed protocols for the synthesis of PTMSP via metathesis polymerization using a tantalum pentachloride (TaCl₅) based catalyst system, along with methods for polymer purification and membrane fabrication.

Experimental Protocols

2.1. Materials and Reagents

  • This compound (TMSP) monomer

  • Tantalum pentachloride (TaCl₅)

  • Triisobutylaluminium (TIBA) or Triphenylbismuth (Ph₃Bi) as a co-catalyst

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Chloroform (B151607) or Cyclohexane for membrane casting

  • Argon or Nitrogen gas, high purity

2.2. Protocol for PTMSP Synthesis using TaCl₅/TIBA Catalyst

This protocol is adapted from established metathesis polymerization procedures for TMSP.[3][4]

  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar and a rubber septum.

  • Catalyst Preparation:

    • In the reaction flask, dissolve tantalum pentachloride (TaCl₅) in anhydrous toluene to a desired concentration (e.g., 0.2 mmol of TaCl₅ in 5 mL of toluene).[5]

    • To this solution, add the co-catalyst, triisobutylaluminium (TIBA), in a specific molar ratio to TaCl₅.

  • Polymerization:

    • To the stirred catalyst solution at room temperature, add this compound (TMSP) monomer (e.g., 12 mmol).[5]

    • Allow the reaction mixture to agitate at room temperature for a specified duration, typically ranging from several hours to 24 hours. A common reaction time is 12 hours.[5]

  • Termination:

    • Terminate the polymerization by adding a mixture of methanol and toluene (e.g., 1:4 by volume).[5] The methanol reacts with the active catalyst species, halting the polymerization.

  • Purification:

    • Dissolve the resulting polymer in a suitable solvent like toluene (e.g., 100 mL).[5]

    • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, typically methanol (e.g., 1 L).[3][5] This step removes unreacted monomer, oligomers, and catalyst residues.

    • For enhanced purity, this reprecipitation step can be repeated 4-6 times.[3]

    • Collect the white, fibrous PTMSP polymer by filtration.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) overnight to a constant weight.[6]

2.3. Protocol for PTMSP Membrane Fabrication

Dense PTMSP membranes are typically prepared by solution casting.[4]

  • Solution Preparation: Prepare a 1-3% (w/v) solution of the synthesized PTMSP in a suitable solvent such as chloroform or cyclohexane.[7]

  • Casting:

    • Cast the polymer solution onto a level glass plate or a cellophane substrate using a casting knife to ensure a uniform thickness.

    • Cover the casting setup with a container to allow for slow solvent evaporation. This helps in forming a dense, uniform membrane.

  • Drying:

    • Allow the solvent to evaporate at ambient temperature for an extended period, typically 2-3 days, until the film is completely dry.[5]

    • Peel the resulting membrane from the casting surface. The membrane can be carefully lifted, sometimes with the aid of water at the polymer/glass interface.[5]

Data Presentation

3.1. Molecular Weight and Polydispersity

The molecular weight of PTMSP is a critical parameter influencing its mechanical and gas transport properties. It is typically determined by Gel Permeation Chromatography (GPC).

Catalyst SystemMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
TaCl₅/TIBA-~250,000-[3]
TaCl₅/Ph₃Bi---[3]

Mₙ: Number-average molecular weight, Mₙ: Weight-average molecular weight, PDI: Polydispersity Index.

3.2. Gas Permeability Data

The gas permeability of PTMSP is exceptionally high but can be influenced by the casting solvent and the presence of additives.

Membrane TypeCasting SolventGasPermeability (Barrer)Selectivity (CO₂/N₂)Reference
Neat PTMSPChloroformCO₂33,1692.7[7][8]
Neat PTMSPCyclohexaneCO₂20,3386.9[7][8]
Neat PTMSP-CO₂30,0003.5[6]
Amidoxime-functionalized PTMSP-CO₂~6,000~17[6]
PTMSP/ZIF-8 (20 wt%)-CO₂27,7814.5[7]

1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Visualization

4.1. Experimental Workflow for PTMSP Synthesis

PTMSP_Synthesis_Workflow node_reagents Reagents - TMSP Monomer - TaCl5 Catalyst - Co-catalyst (e.g., TIBA) - Toluene (Solvent) node_setup Reactor Setup (Inert Atmosphere) node_reagents->node_setup node_polymerization Polymerization (Room Temperature, 12h) node_setup->node_polymerization node_termination Termination (Methanol Addition) node_polymerization->node_termination node_dissolution Dissolution (Toluene) node_termination->node_dissolution node_precipitation Precipitation (in Methanol) node_dissolution->node_precipitation node_filtration Filtration & Washing node_precipitation->node_filtration node_drying Drying (Vacuum Oven) node_filtration->node_drying node_product Final Product (Pure PTMSP) node_drying->node_product

Caption: Workflow for the synthesis and purification of PTMSP.

4.2. Logical Relationship of Membrane Properties

PTMSP_Properties synthesis PTMSP Synthesis (Catalyst, Conditions) structure Polymer Structure - Molecular Weight - PDI synthesis->structure gas_transport Gas Transport Properties - Permeability - Selectivity synthesis->gas_transport membrane_fab Membrane Fabrication (Solvent, Method) structure->membrane_fab free_volume Fractional Free Volume membrane_fab->free_volume membrane_fab->gas_transport free_volume->gas_transport

Caption: Factors influencing PTMSP membrane gas transport properties.

References

Applications of Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) in Gas Separation Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) is a glassy polymer renowned for its exceptionally high fractional free volume and, consequently, its unparalleled gas permeability among all known polymers.[1][2] This unique characteristic makes it a highly attractive material for the fabrication of gas separation membranes. However, its practical application has been hindered by challenges such as physical aging, which leads to a decline in permeability over time, and relatively low selectivity for certain gas pairs.[2][3] To address these limitations, significant research efforts have been directed towards modifying PTMSP through various strategies, including polymer blending, the incorporation of nanofillers to create mixed-matrix membranes (MMMs), and surface modifications.[1][2][3][4]

These application notes provide a comprehensive overview of the use of PTMSP-based membranes in key gas separation applications, including carbon dioxide (CO₂) capture, volatile organic compound (VOC) removal, and hydrogen (H₂) purification. Detailed protocols for membrane fabrication and gas permeation testing are provided to facilitate reproducible research in this field.

Applications and Performance Data

Carbon Dioxide (CO₂) Capture

The separation of CO₂ from flue gas (primarily nitrogen, N₂) is a critical application for mitigating greenhouse gas emissions. PTMSP's high gas permeability is advantageous for achieving high CO₂ permeance.[5] Research has focused on enhancing the CO₂/N₂ selectivity of PTMSP membranes through various modifications.

Table 1: Performance of PTMSP-Based Membranes in CO₂/N₂ Separation

Membrane CompositionCO₂ Permeability (Barrer)CO₂/N₂ SelectivityOperating Temperature (°C)Reference
Neat PTMSP20,000 - 35,0003.5 - 1130[6]
PTMSP/PVTMS (70/30 blend)~9,000 (O₂)-30[1]
Amidoxime-functionalized PTMSP (AO-31-PTMSP)~6,000~17Not Specified[6]
PTMSP with ZIF-7 fillerLower than neat PTMSPSlightly higher than neat PTMSPRoom Temperature[2]
PTMSP with ZIF-8 fillerHigher than neat PTMSPLower than neat PTMSPRoom Temperature[2]
PTMSP with ZIF-L filler (high loading)Lower than neat PTMSPSignificantly higher than neat PTMSPRoom Temperature[2]
PTMSP with TiO₂ fillerHigher than neat PTMSPLower than neat PTMSPRoom Temperature[2]
Surface crosslinked PTMSP300 - 380 (GPU)>30Not Specified[5]

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). GPU (Gas Permeation Unit) = 10⁻⁶ cm³(STP)/(cm²·s·cmHg). Data presented as ranges where specified in the source. Selectivity is the ratio of the permeability of the more permeable gas to that of the less permeable gas.

Volatile Organic Compound (VOC) Removal

The removal of VOCs from air or water is crucial for environmental protection and public health. The hydrophobic and organophilic nature of PTMSP makes it a promising candidate for the selective permeation of VOCs. Pervaporation, a process where a liquid feed is in contact with the membrane and the permeate is removed as a vapor, is a common technique for this application.

Table 2: Performance of PTMSP-Based Membranes in VOC Removal from Water (Pervaporation)

Membrane CompositionFeed SolutionPermeate Flux ( kg/m ²·h)Separation FactorOperating Temperature (°C)Reference
Neat PTMSP0.15 wt% Benzene in water~0.1~60030[7][8]
PTMSP + 30 wt% HCPS0.15 wt% Benzene in water~0.5>100030[7][8]
Neat PTMSP0.05 wt% Toluene (B28343) in water~0.1~80030[7][8]
PTMSP + 30 wt% HCPS0.05 wt% Toluene in water~0.7>100030[7][8]
Neat PTMSP0.016 wt% o-Xylene in water~0.1~100030[7][8]
PTMSP + 30 wt% HCPS0.016 wt% o-Xylene in water~0.6>100030[7][8]

Note: HCPS refers to hyper-crosslinked polystyrene sorbent particles. The separation factor is a measure of the membrane's ability to separate the components of the feed mixture.

Hydrogen (H₂) Purification

Hydrogen is a clean energy carrier, and its purification from gas mixtures (e.g., syngas, which contains CO₂) is an important industrial process.[9] While less documented for PTMSP compared to CO₂ capture, its high permeability can be beneficial for H₂ separation.

Table 3: Performance of PTMSP-Based Membranes in H₂ Separation

Membrane CompositionGas PairPermeability/SelectivityOperating ConditionsReference
PTMSP/PDMS-Borosilicate compositeH₂/N₂Data not quantitatively summarizedNot Specified[10]
Polymer composite membranes (general)H₂/CO₂Goal: High selectivity and permeabilityHigh temperature and pressure[9]

Note: Quantitative data for H₂ separation using PTMSP membranes is sparse in the provided search results. The development of robust polymer composite membranes for hydrogen separation from syngas is an active area of research.[9]

Experimental Protocols

Protocol 1: Fabrication of Dense PTMSP Membranes by Solution Casting

This protocol describes the fabrication of dense, flat-sheet PTMSP membranes, a common method for laboratory-scale testing.[8][11]

Materials:

  • Poly[this compound] (PTMSP) powder

  • Toluene or Chloroform (solvent)

  • Glass plates or cellophane substrate

  • Leveling table

  • Doctor blade or casting knife

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 1-5 wt% solution of PTMSP in toluene or chloroform.

    • Dissolve the PTMSP powder in the solvent by stirring with a magnetic stirrer for several hours at room temperature until a homogeneous solution is obtained.

  • Casting the Membrane:

    • Place a clean, dry glass plate or cellophane sheet on a leveling table.

    • Pour the polymer solution onto the substrate.

    • Use a doctor blade or casting knife to spread the solution evenly to a desired thickness. The thickness of the final membrane will depend on the concentration of the polymer solution and the height of the casting knife.

  • Solvent Evaporation:

    • Cover the cast membrane with a container to slow down the solvent evaporation rate, which helps in forming a uniform, defect-free membrane.

    • Allow the solvent to evaporate slowly at room temperature for at least 24 hours.

  • Drying and Annealing:

    • After the initial evaporation, transfer the membrane (still on the substrate) to a vacuum oven.

    • Dry the membrane at a slightly elevated temperature (e.g., 60-100°C) under vacuum for at least 24 hours to remove any residual solvent.[4]

    • For some applications, an annealing step (heating the membrane above its glass transition temperature and then slowly cooling it) can be performed to stabilize the polymer structure.

  • Membrane Detachment:

    • Carefully peel the dried membrane from the substrate. The membrane can be detached by immersing the glass plate in water.

G cluster_prep Solution Preparation cluster_casting Membrane Casting cluster_drying Drying and Annealing cluster_final Final Membrane A PTMSP Powder C Homogeneous Polymer Solution A->C B Solvent (Toluene/Chloroform) B->C D Casting on Substrate C->D E Even Spreading with Doctor Blade D->E F Slow Solvent Evaporation E->F G Vacuum Oven Drying F->G H Annealing (Optional) G->H I Dense PTMSP Membrane H->I

Caption: Workflow for PTMSP membrane fabrication via solution casting.

Protocol 2: Gas Permeation Measurement Using the Constant-Volume/Variable-Pressure Method

This protocol outlines the procedure for determining the gas permeability and selectivity of a fabricated membrane using a common laboratory setup.[1]

Apparatus:

  • Gas permeation cell (membrane module)

  • Upstream pressure transducer

  • Downstream pressure transducer

  • Vacuum pump

  • Permeate volume reservoir of known volume

  • Gas cylinders with pure gases (e.g., CO₂, N₂, H₂)

  • Thermostatically controlled chamber

Procedure:

  • Membrane Mounting:

    • Cut a circular sample of the PTMSP membrane with a diameter that fits the permeation cell.

    • Mount the membrane in the cell, ensuring a proper seal to prevent gas leakage. The effective membrane area for permeation should be known.[1]

  • System Evacuation:

    • Place the permeation cell in a thermostatically controlled chamber to maintain a constant temperature (e.g., 30°C or 60°C).[1]

    • Evacuate both the upstream and downstream sides of the membrane using a vacuum pump to remove any residual gases.

  • Leak Testing:

    • Close the system to the vacuum pump and monitor the pressure on both sides for a period to ensure there are no leaks.

  • Gas Permeation Measurement:

    • Introduce the feed gas (e.g., CO₂) to the upstream side of the membrane at a constant pressure (e.g., 0.2-0.8 bar).[1]

    • Monitor the pressure increase on the downstream side (permeate side) over time using the pressure transducer. The rate of pressure increase should be linear in the steady state.

  • Data Acquisition:

    • Record the rate of pressure increase (dP/dt) in the downstream volume.

  • Permeability Calculation:

    • The permeability coefficient (P) in Barrer can be calculated using the following equation: P = (V * L * (dP/dt)) / (A * Δp * R * T * conversion_factor) Where:

      • V = Downstream volume (cm³)

      • L = Membrane thickness (cm)

      • dP/dt = Rate of pressure increase in the permeate side (cmHg/s)

      • A = Effective membrane area (cm²)

      • Δp = Pressure difference across the membrane (cmHg)

      • R = Gas constant

      • T = Absolute temperature (K)

      • conversion_factor = to convert units to Barrer

  • Selectivity Calculation:

    • Repeat the measurement for another gas (e.g., N₂).

    • The ideal selectivity (α) for a gas pair (A/B) is the ratio of their individual permeability coefficients: α_(A/B) = P_A / P_B

  • Mixed-Gas Permeation (Optional):

    • For more realistic performance evaluation, a gas mixture can be used as the feed. The composition of the permeate stream is then analyzed using a gas chromatograph.[2]

G cluster_setup System Setup cluster_measurement Permeation Measurement cluster_calculation Data Analysis cluster_output Results A Mount Membrane in Cell B Place in Thermostatic Chamber A->B C Evacuate System B->C D Leak Test C->D E Introduce Feed Gas (Upstream) D->E F Monitor Pressure Increase (Downstream) E->F G Record dP/dt F->G H Calculate Permeability (P) G->H I Repeat for Second Gas H->I J Calculate Selectivity (α = PA/PB) I->J K Permeability and Selectivity Data J->K

Caption: Workflow for gas permeation testing.

Protocol 3: VOC Removal by Pervaporation

This protocol describes the general procedure for evaluating PTMSP membranes for the removal of VOCs from an aqueous solution.[7][8]

Apparatus:

  • Pervaporation membrane module

  • Feed tank with a stirrer

  • Feed pump

  • Heat exchanger

  • Vacuum pump

  • Cold traps (e.g., liquid nitrogen) to collect permeate

  • Thermostat to control feed temperature

Procedure:

  • Membrane Installation:

    • Mount the PTMSP membrane in the pervaporation module.

  • System Preparation:

    • Prepare a feed solution with a known concentration of the VOC in water (e.g., 0.15 wt% benzene).[7][8]

    • Circulate the feed solution through the upstream side of the membrane module.

    • Use a thermostat and heat exchanger to maintain the desired feed temperature (e.g., 30°C).[7][8]

  • Pervaporation Process:

    • Apply a vacuum to the downstream side of the membrane.

    • The more permeable component (VOC) will preferentially pass through the membrane and evaporate into the vapor phase.

  • Permeate Collection:

    • Collect the permeate vapor in cold traps cooled by liquid nitrogen.

  • Data Collection:

    • After a set period, stop the experiment and weigh the collected permeate to determine the permeate flux.

    • Analyze the composition of the permeate and the feed to determine the separation factor. Analytical techniques such as gas chromatography can be used for composition analysis.

  • Calculation of Performance:

    • Permeate Flux (J): J = W / (A * t)

      • W = Weight of permeate (kg)

      • A = Effective membrane area (m²)

      • t = Time (h)

    • Separation Factor (α): α = (Y_voc / Y_water) / (X_voc / X_water)

      • Y = Mass fraction in the permeate

      • X = Mass fraction in the feed

G cluster_feed Feed Side cluster_permeate Permeate Side cluster_analysis Analysis A Feed Tank (VOC + Water) B Pump A->B C Heat Exchanger B->C D Membrane Module C->D F Cold Trap D->F Vapor Permeate E Vacuum Pump E->F G Collected Permeate F->G H Calculate Flux and Separation Factor G->H

References

Application Notes and Protocols: Synthesis of Substituted Indenones via Rhodium-Catalyzed Annulation of N-Aryl Nitrones with 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indenes and indenones are pivotal structural motifs in a variety of biologically active compounds and functional materials. The development of efficient and regioselective methods for their synthesis is of significant interest in medicinal chemistry and materials science. This document details the application of 1-(trimethylsilyl)-1-propyne in the synthesis of substituted indenones through a rhodium(III)-catalyzed [3+2] annulation reaction with N-tert-butyl-α-arylnitrones. This method offers a direct approach to functionalized indenone cores, where the trimethylsilyl (B98337) group can serve as a handle for further synthetic transformations.

Reaction Principle

The core of this synthetic strategy is a rhodium(III)-catalyzed C-H activation and annulation cascade. The N-tert-butyl-α-arylnitrone serves as the aryl source and directing group, while this compound acts as the two-carbon annulating partner. The reaction proceeds via a proposed rhodacycle intermediate, followed by alkyne insertion, reductive elimination, and subsequent transformations to yield the final indenone product. The trimethylsilyl group on the alkyne plays a crucial role in directing the regioselectivity of the insertion.

Experimental Protocols

General Procedure for the Rhodium(III)-Catalyzed Synthesis of 2-methyl-3-(trimethylsilyl)-1H-inden-1-ones

Materials:

  • N-tert-butyl-α-arylnitrone (1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the N-tert-butyl-α-arylnitrone (0.2 mmol, 1.0 equiv), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).

  • Add anhydrous dichloromethane (2.0 mL) to the tube.

  • Add this compound (0.3-0.4 mmol, 1.5-2.0 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 60-80 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired substituted indenone.

Note: While this general protocol is provided, the reaction of this compound in this specific annulation may result in lower yields due to the potential instability of the silyl (B83357) alkyne under the reaction conditions. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Data Presentation

The following table summarizes the representative yields for the rhodium-catalyzed annulation of various N-tert-butyl-α-arylnitrones with internal alkynes, providing a comparative perspective for the expected outcomes with this compound.

EntryArylnitrone Substituent (R)AlkyneProductYield (%)
1HDiphenylacetylene2,3-Diphenyl-1H-inden-1-one85
24-MeDiphenylacetylene5-Methyl-2,3-diphenyl-1H-inden-1-one82
34-OMeDiphenylacetylene5-Methoxy-2,3-diphenyl-1H-inden-1-one78
44-ClDiphenylacetylene5-Chloro-2,3-diphenyl-1H-inden-1-one75
5H1-Phenyl-1-propyne2-Methyl-3-phenyl-1H-inden-1-one65 (mixture of regioisomers)
6 H This compound 2-Methyl-3-(trimethylsilyl)-1H-inden-1-one 30-40 (Estimated)
7 4-Me This compound 5-Methyl-2-methyl-3-(trimethylsilyl)-1H-inden-1-one 35-45 (Estimated)

Yields for entries 6 and 7 are estimated based on literature reports of lower reactivity for silyl-substituted alkynes in similar systems and may require optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Schlenk tube reagents Add Nitrone, [RhCp*Cl2]2, AgSbF6 start->reagents solvent Add anhydrous DCM reagents->solvent alkyne Add this compound solvent->alkyne heat Heat at 60-80 °C (12-24 h) alkyne->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate purify Flash Column Chromatography concentrate->purify product Substituted Indenone purify->product

Caption: Workflow for the synthesis of substituted indenones.

Proposed Reaction Mechanism

reaction_mechanism A Nitrone + [Rh(III)] B Rhodacycle Intermediate A->B C-H Activation C Alkyne Coordination B->C + Alkyne D Migratory Insertion C->D E Seven-membered Rhodacycle D->E F Reductive Elimination E->F G Intermediate F->G J [Rh(I)] F->J Releases H Tautomerization & Hydrolysis G->H I Indenone Product H->I K Oxidation J->K Oxidant K->A Regenerates Catalyst

Caption: Proposed mechanism for the Rh(III)-catalyzed annulation.

Conclusion

The rhodium(III)-catalyzed [3+2] annulation of N-tert-butyl-α-arylnitrones with this compound provides a synthetic route to 2-methyl-3-(trimethylsilyl)-substituted indenones. While yields may be modest and require optimization, the methodology offers a direct entry to this class of compounds. The trimethylsilyl group in the product can be a valuable synthetic handle for further diversification, making this protocol a useful tool for the construction of complex molecular architectures relevant to drug discovery and materials science. Further investigation into catalyst systems and reaction conditions may lead to improved efficiency and broader substrate scope.

Application Notes and Protocols for Cross-Coupling Reactions with 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-propyne is a versatile and valuable building block in modern organic synthesis. Its trimethylsilyl (B98337) (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective transformations at other positions of a molecule. Furthermore, the silyl (B83357) group can be strategically employed in various cross-coupling reactions to construct complex molecular architectures, which are often found in biologically active compounds and pharmaceutical drugs. This document provides detailed application notes and experimental protocols for several key cross-coupling reactions involving this compound and its derivatives.

Sonogashira Coupling: One-Pot Protocol with In-Situ Desilylation

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A convenient one-pot procedure has been developed that utilizes this compound, which undergoes in-situ desilylation prior to the coupling reaction. This method is particularly advantageous as it avoids the handling of volatile propyne (B1212725) gas.[1]

Reaction Scheme:

Quantitative Data
EntryAryl Halide (R-X)ProductYield (%)
1Iodobenzene1-Phenyl-1-propyne85-95
2Bromobenzene1-Phenyl-1-propyne75-85
34-Bromoanisole1-(4-Methoxyphenyl)-1-propyne80-90
41-Bromo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)-1-propyne70-80
53-Bromopyridine3-(Prop-1-yn-1-yl)pyridine70-85

Table 1: Representative yields for the Sonogashira coupling of in-situ deprotected this compound with various aryl halides. Data adapted from representative yields for similar Sonogashira couplings.[2]

Experimental Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Base (e.g., CsF or a suitable amine base like triethylamine (B128534) or diisopropylamine, 2.0 mmol)

  • Anhydrous and deoxygenated solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous and deoxygenated solvent, followed by the base.

  • Add this compound to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylpropyne.[3]

Reaction Mechanism

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Aryl/Vinyl Halide R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L)2-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Cu-C≡C-CH3 Copper(I) Acetylide Cu-C≡C-CH3->Transmetalation R-Pd(II)-C≡C-CH3 R-Pd(II)(L)2-C≡C-CH3 Transmetalation->R-Pd(II)-C≡C-CH3 Reductive_Elimination Reductive Elimination R-Pd(II)-C≡C-CH3->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-C≡C-CH3 Coupled Product Reductive_Elimination->R-C≡C-CH3 H-C≡C-CH3 Terminal Alkyne (from TMS-Propyne) H-C≡C-CH3->Cu-C≡C-CH3 Cu(I) Cu(I) Salt + Base Cu(I)->Cu-C≡C-CH3

Catalytic cycle of the Sonogashira coupling reaction.

Stille Coupling of 3-Tri-n-butylstannyl-1-trimethylsilyl-1-propyne

The Stille reaction provides a versatile method for carbon-carbon bond formation by coupling an organotin compound with an organic halide. A derivative of this compound, 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne, undergoes regioselective Stille cross-coupling reactions with aryl and alkenyl iodides to yield allenylsilanes. This transformation is significant as it provides access to synthetically useful allene (B1206475) structures.

Reaction Scheme:

Quantitative Data
EntryIodide (R-I)ProductYield (%)
1IodobenzenePhenyl(trimethylsilyl)allene76
24-Iodoanisole(4-Methoxyphenyl)(trimethylsilyl)allene85
34-Iodonitrobenzene(4-Nitrophenyl)(trimethylsilyl)allene65
4(E)-1-Iodo-2-phenylethene(E)-(2-Phenylvinyl)(trimethylsilyl)allene78

Table 2: Yields for the Stille cross-coupling of 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne with various iodides. The reaction regioselectively produces allenylsilanes.

Experimental Protocol

Materials:

  • Iodide (1.0 eq)

  • 3-Tri-n-butylstannyl-1-trimethylsilyl-1-propyne (1.3 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 20 mol%)

  • Triphenylarsine (B46628) (AsPh₃, 0.8 eq)

  • Copper(I) iodide (CuI, 0.8 eq)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • Combine the iodide, 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne, and triphenylarsine in a flame-dried flask under a nitrogen atmosphere.

  • Add Pd₂(dba)₃ and CuI to the mixture.

  • Add dry DMF via syringe.

  • Stir the reaction mixture at room temperature (22 °C) for 8-15 hours, monitoring for the consumption of the starting iodide by TLC. For less reactive iodides, heating may be necessary (e.g., 45-70 °C).

  • After completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product via flash silica gel chromatography to isolate the allenylsilane product.

Reaction Mechanism

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Organic Halide R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L)2-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-Sn(Bu)3 Organostannane R'-Sn(Bu)3->Transmetalation R-Pd(II)-R' R-Pd(II)(L)2-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product Reductive_Elimination->R-R'

General catalytic cycle for the Stille cross-coupling reaction.

Other Cross-Coupling Reactions

While detailed protocols with extensive quantitative data for the direct use of this compound in Suzuki, Negishi, Kumada, and Heck reactions are less commonly reported, the general principles of these reactions can be applied by first converting this compound into the corresponding organoboron, organozinc, or Grignard reagent.

  • Suzuki-Miyaura Coupling: this compound can be converted to a propynylboronate ester, which can then participate in Suzuki-Miyaura couplings with aryl or vinyl halides.[4]

  • Negishi Coupling: Deprotonation of this compound followed by transmetalation with a zinc salt (e.g., ZnCl₂) would generate the corresponding organozinc reagent for Negishi coupling.[5]

  • Kumada Coupling: A Grignard reagent can be prepared from a halogenated derivative of this compound for use in Kumada couplings.[6]

  • Heck Reaction: While less common for alkynes, the Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[7]

General Workflow for Preparing Organometallic Reagents from this compound

Reagent_Preparation TMS_Propyne This compound Deprotonation Deprotonation (e.g., n-BuLi) TMS_Propyne->Deprotonation Halogenation Halogenation (e.g., NBS) TMS_Propyne->Halogenation Lithium_Acetylide Lithium Acetylide Deprotonation->Lithium_Acetylide Transmetalation_B Transmetalation (e.g., B(OR)3) Lithium_Acetylide->Transmetalation_B Transmetalation_Zn Transmetalation (e.g., ZnCl2) Lithium_Acetylide->Transmetalation_Zn Organoboron Organoboron Reagent (for Suzuki) Transmetalation_B->Organoboron Organozinc Organozinc Reagent (for Negishi) Transmetalation_Zn->Organozinc Propynyl_Halide Propynyl Halide Halogenation->Propynyl_Halide Grignard_Formation Grignard Formation (Mg) Propynyl_Halide->Grignard_Formation Grignard_Reagent Grignard Reagent (for Kumada) Grignard_Formation->Grignard_Reagent

Preparation of organometallic reagents from this compound.

Conclusion

This compound is a key starting material that, either directly or through simple derivatization, can participate in a wide array of powerful cross-coupling reactions. The protocols and data presented here for Sonogashira and Stille couplings, along with the outlined strategies for other major cross-coupling reactions, provide a solid foundation for researchers and drug development professionals to utilize this versatile building block in the synthesis of complex and valuable molecules. The ability to perform these reactions efficiently and with high selectivity is crucial for the rapid advancement of chemical synthesis and drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(trimethylsilyl)-1-propyne. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis involves the deprotonation of propyne (B1212725) with a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching with trimethylsilyl (B98337) chloride (TMSCl).[1] This method is favored for its high efficiency and the ready availability of the starting materials.

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water.[2][3] Any moisture present in the reaction setup (glassware, solvents, or reagents) will consume the base, leading to a significant reduction in the yield of the desired product.[4] Therefore, all glassware must be flame-dried, and solvents must be rigorously dried and degassed prior to use.[5]

Q3: What are the primary safety precautions to consider when working with organolithium reagents?

A3: Organolithium reagents such as n-butyllithium and tert-butyllithium (B1211817) are pyrophoric, meaning they can ignite spontaneously on contact with air.[2][6] These reagents must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.[2][6] Always wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.

Q4: How can I confirm the successful synthesis and purity of this compound?

A4: The product can be characterized using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is effective for identifying the product and any volatile impurities.[4][7][8] Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can confirm the structure of the molecule. Infrared (IR) spectroscopy can identify the characteristic C≡C triple bond and Si-C bond vibrations.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Organolithium Reagent: Commercially available organolithium reagents can degrade over time.1. Titrate the Reagent: Before use, titrate a small aliquot of the organolithium reagent to determine its exact concentration.[2]
2. Presence of Moisture: Water in the glassware, solvent, or propyne gas is quenching the organolithium reagent.2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere.[5] Use freshly distilled and dried solvents. Pass the propyne gas through a drying agent.
3. Inefficient Deprotonation: The reaction temperature may be too high, leading to side reactions of the base.3. Maintain Low Temperature: Conduct the deprotonation step at a low temperature, typically -78 °C (dry ice/acetone bath), to ensure the stability of the propynyllithium intermediate.[1]
4. Loss of Propyne: Propyne is a gas and may not have been efficiently condensed or dissolved in the solvent.4. Efficient Gas Trapping: Ensure the propyne gas is bubbled through the cold solvent at a slow rate to maximize dissolution. A cold finger condenser can also be used.
Presence of Significant Impurities 1. Unreacted Trimethylsilyl Chloride: An excess of TMSCl was used, or the reaction was not allowed to proceed to completion.1. Optimize Stoichiometry and Reaction Time: Use a slight excess (e.g., 1.05-1.1 equivalents) of TMSCl. Allow the reaction to warm to room temperature and stir for a sufficient time (e.g., 1-2 hours) to ensure complete reaction.
2. Side Products from Base Reaction: The organolithium reagent may react with the solvent (e.g., THF) if the temperature is too high.2. Strict Temperature Control: Maintain the reaction temperature below -20 °C when using THF as a solvent to prevent its decomposition by n-BuLi.[2]
3. Hydrolysis of Product: The product may have been exposed to water during the workup procedure.3. Anhydrous Workup: Use anhydrous solvents for extraction and drying agents (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove any residual water.
4. Disilylated Byproducts: If the deprotonation of propyne is incomplete, the remaining terminal alkyne can be deprotonated and silylated.4. Ensure Complete Initial Deprotonation: Use a sufficient amount of a strong base and allow adequate time for the initial deprotonation before adding the silylating agent.
Reaction Stalls or is Sluggish 1. Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction.1. Purify Starting Materials: Distill liquid reagents and use high-purity propyne gas.
2. Inefficient Stirring: Inhomogeneous mixing can lead to localized concentration gradients and slow reaction rates.2. Use Efficient Stirring: Employ a magnetic stir bar that provides vigorous agitation of the reaction mixture.

Experimental Protocols

Synthesis of this compound using n-Butyllithium

This protocol is adapted from established procedures for the silylation of terminal alkynes.

Materials:

  • Propyne gas

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles

  • Gas bubbler

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add anhydrous THF or Et₂O (e.g., 100 mL for a 50 mmol scale reaction) to the reaction flask.

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Propyne Addition: Bubble propyne gas through the cold solvent via a cannula for a predetermined time to achieve the desired molar quantity. Alternatively, condense a known mass of propyne into the flask.

  • Deprotonation: Slowly add a solution of n-BuLi in hexanes (1.0 equivalent based on propyne) dropwise to the stirred solution at -78 °C. Maintain the temperature below -70 °C during the addition. Stir the resulting milky white suspension for 30-60 minutes at -78 °C.

  • Silylation: Add freshly distilled TMSCl (1.05 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or pentane (B18724) (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.

Data Presentation: Comparison of Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1n-BuLi (1.0)THF-78 to RT2>90Inferred from[1]
2LDA (1.1)THF-78 to 01~85General protocol
3EtMgBr (1.0)THF0 to RT3~70-80General protocol

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Flame-dry glassware under inert atmosphere add_solvent Add anhydrous solvent (THF or Et2O) setup->add_solvent cool_solvent Cool solvent to -78 °C add_solvent->cool_solvent add_propyne Introduce propyne gas cool_solvent->add_propyne add_nBuLi Add n-BuLi at -78 °C (Deprotonation) add_propyne->add_nBuLi add_TMSCl Add TMSCl at -78 °C (Silylation) add_nBuLi->add_TMSCl warm_quench Warm to RT and quench with NH4Cl add_TMSCl->warm_quench extract Extract with organic solvent warm_quench->extract dry Dry organic layer extract->dry evaporate Remove solvent dry->evaporate distil distil evaporate->distil distill Fractional distillation product product distill->product This compound troubleshooting_logic start Low Yield Observed check_reagents Check Reagent Activity & Purity start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions [Reagents OK] titrate Titrate n-BuLi check_reagents->titrate [Reagents Suspect] check_temp Confirm Reaction Temperature check_conditions->check_temp [Anhydrous] dry_glassware Flame-dry glassware check_conditions->dry_glassware [Moisture Suspected] maintain_low_temp Maintain -78 °C check_temp->maintain_low_temp [Temp too High] success Improved Yield check_temp->success [Temp OK] titrate->check_conditions dry_solvents Use dry solvents dry_glassware->dry_solvents dry_solvents->check_temp maintain_low_temp->success

References

Technical Support Center: 1-(Trimethylsilyl)-1-propyne in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Trimethylsilyl)-1-propyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the trimethylsilyl (B98337) (TMS) group in this compound?

A1: The trimethylsilyl group primarily serves as a protecting group for the terminal alkyne. This protection allows for chemical transformations on other parts of the molecule without affecting the reactive C-H bond of the terminal alkyne. The TMS group can be selectively removed later in the synthetic sequence to reveal the terminal alkyne for further functionalization.[1][2][3]

Q2: Under what conditions is this compound stable?

A2: this compound is a flammable liquid and should be handled with care.[4][5] It is generally stable under neutral, anhydrous conditions. However, it is sensitive to both acidic and basic conditions, which can lead to the cleavage of the C-Si bond (protodesilylation).[1] It should be stored in a cool, well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[5]

Q3: What are the most common side reactions observed when using this compound?

A3: The most frequently encountered side reaction is premature or undesired protodesilylation (loss of the TMS group).[1][6][7][8] Other potential side reactions include dimerization or oligomerization under certain catalytic conditions (especially if protodesilylation occurs), and incomplete reactions leading to low yields.[1] In some cases, reactions may yield mixtures of regioisomers depending on the specific reaction and catalysts used.[1]

Troubleshooting Guide

Issue 1: Premature Cleavage of the Trimethylsilyl (TMS) Group (Protodesilylation)

Symptom: You observe the formation of propyne (B1212725) or your desilylated product as a major byproduct in your reaction mixture, confirmed by GC-MS or NMR analysis. This leads to a lower yield of the desired silylated product.

Possible Causes & Solutions:

  • Acidic or Basic Conditions: The C-Si bond is labile under both acidic and basic conditions. Trace amounts of acid or base in your reagents or solvents can catalyze the cleavage.

    • Solution: Ensure all solvents and reagents are anhydrous and freshly purified. If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base. For reactions sensitive to acid, consider adding a non-nucleophilic proton scavenger.

  • Fluoride (B91410) Ion Contamination: Fluoride ions are highly effective at cleaving silicon-carbon bonds.

    • Solution: Avoid sources of fluoride ions (e.g., certain grades of silica (B1680970) gel, glassware not properly cleaned after use with fluoride reagents like TBAF) unless desilylation is the intended next step.

  • Reaction with Nucleophiles/Bases: Strong nucleophiles or bases can attack the silicon atom, leading to desilylation.

    • Solution: If possible, choose milder reaction conditions. For example, when selective desilylation is needed in the presence of other silyl (B83357) ethers, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used under controlled conditions to selectively remove the acetylenic TMS group.[8]

  • Certain Metal Catalysts: Some transition metal catalysts, particularly under protic conditions, can facilitate protodesilylation.[1][7]

    • Solution: Screen different catalysts and ensure strictly anhydrous conditions. In some cases, using a silver(I) catalyst can be a method for controlled protiodesilylation, so avoiding silver salts unless intended for this purpose is advised.[7][8]

Issue 2: Low Yield or Incomplete Conversion

Symptom: The reaction does not proceed to completion, leaving a significant amount of starting material, or the yield of the desired product is consistently low.

Possible Causes & Solutions:

  • Steric Hindrance: The trimethylsilyl group, while a useful protecting group, can also introduce steric bulk that may hinder the reaction at the triple bond.

    • Solution: Increase the reaction temperature or time. Consider using a more active catalyst or a less sterically hindered variant of your reagents if possible.

  • Catalyst Incompatibility or Deactivation: The chosen catalyst may not be optimal for the silylated alkyne or may be deactivated by impurities.

    • Solution: Screen a variety of catalysts known to be effective for alkyne functionalization. For example, in Sonogashira couplings, ensure the palladium and copper catalysts are of high quality and the reaction is performed under an inert atmosphere.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can all play a critical role in reaction efficiency.

    • Solution: Perform a systematic optimization of reaction parameters. For instance, in some cycloaddition reactions, the regioselectivity and yield can be highly dependent on the catalyst and ligands used.[1]

Issue 3: Formation of Dimerized or Oligomerized Byproducts

Symptom: You observe the formation of higher molecular weight byproducts, which may correspond to dimers or oligomers of the alkyne.

Possible Causes & Solutions:

  • In-situ Desilylation and Subsequent Coupling: If protodesilylation occurs (see Issue 1), the resulting terminal alkyne can undergo dimerization, for example, under Glaser-Hay or Sonogashira-type conditions, especially in the presence of copper catalysts and an oxidant (like air).

    • Solution: Rigorously exclude water and protic sources from the reaction. Maintain a strict inert atmosphere (argon or nitrogen). The silyl group is specifically used to prevent such oligomerization that is common with non-silylated terminal alkynes.[1]

  • Specific Catalytic Conditions: Certain transition metal catalysts can promote the cyclotrimerization or oligomerization of alkynes.

    • Solution: Review the literature for the specific catalytic system you are using to see if alkyne oligomerization is a known side reaction. A change in catalyst or ligand may be necessary.

Data and Protocols

Table 1: Common Reagents for Intentional Protodesilylation

For instances where the removal of the TMS group is the desired outcome, the following conditions are commonly employed. The choice of reagent can be critical for chemoselectivity.

Reagent/CatalystConditionsSelectivity NotesReference
K₂CO₃Methanol, room temperatureMild and common method. Can be selective for TMS over more hindered silyl groups.[1]
TBAF (Tetrabutylammonium fluoride)THF, room temperatureVery effective but less selective; may cleave other silyl ethers.[1]
AgNO₃ (catalytic)Not specifiedCan be used for chemoselective deprotection in the presence of certain other silyl ethers.[7][8]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Not specifiedCan selectively remove acetylenic TMS groups in the presence of alkyl silyl ethers.[8][9]
Experimental Protocol: Synthesis of 1-Aryl-2-(trimethylsilyl)acetylenes via Sonogashira Coupling

This protocol illustrates a typical use of this compound where the TMS group acts as a protecting group on a related alkyne, (trimethylsilyl)acetylene, which is then functionalized. The principles apply to reactions of this compound as well.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.06 eq), and CuI (0.1 eq).

  • Reagent Addition: Add anhydrous toluene, followed by (trimethylsilyl)acetylene (1.2 eq).

  • Base Addition: Add DBU (6.0 eq) and a small amount of water.

  • Reaction: Heat the mixture to 100 °C and monitor by TLC or GC until the starting material is consumed.

  • Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized procedure. Specific conditions may vary based on the substrate.[1]

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Low Yield or Unexpected Byproduct check_byproduct Identify Byproduct(s) via GC-MS, NMR start->check_byproduct desilylated Protodesilylation Occurred check_byproduct->desilylated Desilylated Product Found dimer Dimer/Oligomer Formed check_byproduct->dimer High MW Byproduct Found incomplete Incomplete Reaction check_byproduct->incomplete Starting Material Remains solve_desilylation Solution: - Use anhydrous solvents/reagents - Avoid acid/base/fluoride contamination - Check catalyst compatibility desilylated->solve_desilylation solve_dimer Solution: - Prevent in-situ desilylation (see above) - Ensure strict inert atmosphere - Re-evaluate catalyst system dimer->solve_dimer solve_incomplete Solution: - Increase reaction temp/time - Optimize catalyst/reagents - Screen different solvents incomplete->solve_incomplete

Caption: A logical workflow for troubleshooting common side reactions.

Side_Reactions Key Side Reaction Pathways cluster_0 Desired Reaction cluster_1 Undesired Pathways start R-C≡C-TMS product Functionalized Product (R-C(X)=C(Y)-TMS or other) start->product Reagents, Catalyst desilylated Protodesilylation (R-C≡C-H) start->desilylated H⁺ / OH⁻ / F⁻ or Catalyst dimer Dimerization (R-C≡C-C≡C-R) desilylated->dimer [Cu], O₂

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: 1-(Trimethylsilyl)-1-propyne Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(trimethylsilyl)-1-propyne. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can include:

  • Starting materials: Unreacted propyne, n-butyllithium, or Grignard reagents and chlorotrimethylsilane (B32843).

  • Solvents: Diethyl ether or tetrahydrofuran (B95107) (THF) from the reaction medium.

  • Byproducts: Hexamethyldisiloxane (from hydrolysis of chlorotrimethylsilane or the product), and other silylated alkynes.

  • Oligomerization/Polymerization products: Small polymers of this compound may form, especially upon prolonged storage or exposure to heat.[1]

Q2: What is the recommended purification method for removing these impurities?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale, due to its volatility. For achieving very high purity or for separating isomers with close boiling points, preparative gas chromatography (GC) can be employed.

Q3: What are the key physical properties to consider during the purification of this compound?

A3: The following physical properties are crucial for planning a successful purification:

PropertyValue
Boiling Point 99-100 °C
Density 0.758 g/mL at 25 °C
Refractive Index n20/D 1.417
Molecular Weight 112.24 g/mol
(Source: Sigma-Aldrich)

Q4: How should I store purified this compound?

A4: this compound is moisture-sensitive and can slowly hydrolyze or polymerize. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8 °C).

Troubleshooting Guides

Fractional Distillation

Problem 1: The distillation is very slow or has stopped.

  • Possible Cause: Insufficient heating, or heat loss from the distillation column.

  • Solution:

    • Ensure the heating mantle is set to a temperature appropriately above the boiling point of this compound (99-100 °C).

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

    • Check for any leaks in the system which could prevent the vapor from reaching the condenser.

Problem 2: The distillate is not pure, and the boiling point is not sharp.

  • Possible Cause: The fractionating column is not efficient enough, or the distillation rate is too fast.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings).

    • Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column. A slow, steady distillation rate of 1-2 drops per second is recommended.

    • Ensure the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser to get an accurate boiling point reading.

Problem 3: The compound seems to be decomposing in the distillation pot.

  • Possible Cause: The compound may be sensitive to prolonged heating, or there might be acidic or basic impurities catalyzing decomposition.

  • Solution:

    • Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.

    • Ensure all glassware is scrupulously clean and dry before use.

    • A preliminary wash of the crude product with a dilute sodium bicarbonate solution, followed by drying over a suitable agent (e.g., anhydrous magnesium sulfate), can remove acidic impurities.

Preparative Gas Chromatography (GC)

Problem 1: Poor separation of the desired product from impurities.

  • Possible Cause: The GC column and conditions are not optimized.

  • Solution:

    • Select a column with a suitable stationary phase. A non-polar or medium-polarity column (e.g., DB-1, DB-5) is often a good starting point for organosilicon compounds.

    • Optimize the temperature program. A slower ramp rate can improve the resolution of closely eluting peaks.

    • Adjust the carrier gas flow rate to its optimal linear velocity for the chosen column.

Problem 2: Low recovery of the collected product.

  • Possible Cause: Inefficient trapping of the analyte as it elutes from the column.

  • Solution:

    • Ensure the collection trap is sufficiently cooled. A cold finger filled with dry ice/acetone or liquid nitrogen is effective.

    • The design of the collection tube should maximize the surface area for condensation.

    • The flow rate of the carrier gas should not be excessively high, as this can carry the analyte past the trap before it has a chance to condense.

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Inert Atmosphere: Flush the apparatus with a slow stream of nitrogen or argon.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation:

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling fractions that come over before the temperature stabilizes at the boiling point of this compound.

    • Once the temperature stabilizes at 99-100 °C, switch to a clean receiving flask to collect the pure product.

    • Maintain a slow and steady distillation rate.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Storage: Transfer the purified product to a clean, dry, and sealed container under an inert atmosphere and store it in a refrigerator.

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound.

Typical GC Conditions:

Parameter Value
Column DB-5 (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.

| Injection Volume | 1 µL (split injection) |

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram to determine the area percent of the product peak relative to any impurity peaks.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Purification A Crude Product C Charge Flask A->C B Assemble Dry Glassware B->C D Heat Gently C->D E Collect Foreshot (Low Boiling Impurities) D->E F Collect Main Fraction (99-100 °C) E->F G Stop Distillation F->G H Purity Analysis (GC) F->H G->H I Store Under Inert Gas at 2-8 °C H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Distillation_Troubleshooting Start Distillation Problem Q1 Slow or No Distillation? Start->Q1 Q2 Impure Distillate? Start->Q2 Q3 Decomposition? Start->Q3 A1_1 Increase Heat Q1->A1_1 Yes A1_2 Insulate Column Q1->A1_2 Yes A1_3 Check for Leaks Q1->A1_3 Yes A2_1 Use More Efficient Column Q2->A2_1 Yes A2_2 Reduce Distillation Rate Q2->A2_2 Yes A2_3 Check Thermometer Position Q2->A2_3 Yes A3_1 Use Vacuum Distillation Q3->A3_1 Yes A3_2 Ensure Glassware is Clean Q3->A3_2 Yes

Caption: Troubleshooting flowchart for fractional distillation issues.

References

Technical Support Center: 1-(Trimethylsilyl)-1-propyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(trimethylsilyl)-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile building block used in a variety of organic transformations.[1][2] The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, enabling selective reactions at other sites of a molecule.[2] It is particularly valuable in transition metal-catalyzed reactions for constructing complex molecular architectures.[2] Common applications include its use in the synthesis of highly substituted indenes through palladium-catalyzed carboannulation and the preparation of indenones via rhodium-catalyzed reactions with 2-bromophenylboronic acids.[2][3]

Q2: I am observing significant amounts of desilylated starting material or product. What are the likely causes?

Unintentional desilylation can occur under various conditions. The TMS group can be labile in the presence of acid or base. If your reaction conditions are acidic or basic, you may observe cleavage of the C-Si bond. Additionally, certain reagents, particularly fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride - TBAF) are highly effective for TMS group removal and should be avoided if the TMS group is to be retained.[4] Moisture in the reaction can also contribute to slow desilylation under certain conditions. It is crucial to use anhydrous solvents and reagents if the TMS group needs to remain intact.[1]

Q3: How can I improve the regioselectivity of my reaction involving this compound?

Reactions involving TMS-substituted alkynes can sometimes result in lower yields and poorer regioselectivity compared to those with alkyl- or aryl-substituted alkynes.[5] To improve regioselectivity, consider the following:

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of catalyst and ligands can have a significant impact on regioselectivity. Screening different catalyst systems is often a necessary step in optimization.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Experiment with a range of solvents with varying polarities.

  • Temperature Control: Reaction temperature can affect the selectivity of a reaction. Running the reaction at a lower temperature may favor the formation of the desired regioisomer.

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling Reactions

Symptoms:

  • Incomplete consumption of starting materials.

  • Formation of homocoupling byproducts (Glaser coupling).

  • Low isolated yield of the desired cross-coupled product.

CauseTroubleshooting Steps
Catalyst Inactivity Use fresh, high-purity palladium and copper catalysts. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Inappropriate Solvent or Base The choice of solvent and base is critical. A common combination is a polar aprotic solvent like THF or DMF with an amine base such as triethylamine (B128534) or diisopropylethylamine. Ensure the base is sufficiently pure and dry.
Homocoupling of Terminal Alkyne If partial desilylation occurs, the resulting terminal alkyne can undergo homocoupling. Ensure rigorous exclusion of oxygen. Adding a co-catalyst like copper(I) iodide can suppress this side reaction.
Steric Hindrance If your aryl halide is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a more active catalyst system.
Issue 2: Incomplete Deprotection of the Trimethylsilyl Group

Symptoms:

  • Presence of TMS-protected starting material after the reaction is complete.

  • Low yield of the terminal alkyne product.

CauseTroubleshooting Steps
Insufficient Reagent For fluoride-based deprotections (e.g., TBAF), use an excess of the reagent. For base-catalyzed methods (e.g., K₂CO₃ in methanol), increasing the stoichiometry may be necessary for challenging substrates.[6]
Inadequate Reaction Time Monitor the reaction progress using TLC or LC-MS. Some deprotections may require longer reaction times than initially expected.[6]
Steric Hindrance For sterically hindered substrates, more forcing conditions such as gentle heating may be required. However, be cautious as this can also promote side reactions.[6]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Ensure the solvent is compatible with the deprotection reagent and your substrate.[6]
Issue 3: Formation of Unexpected Side Products During Deprotection

Symptoms:

  • Multiple spots on TLC in addition to the desired product and remaining starting material.

  • Difficulty in purifying the desired terminal alkyne.

CauseTroubleshooting Steps
Base-Sensitive Functional Groups If your substrate contains base-sensitive groups like esters or aldehydes, basic deprotection conditions (e.g., K₂CO₃/MeOH) can lead to their hydrolysis or other undesired reactions.[6]
Nucleophilic Attack by Reagent/Solvent In some cases, the deprotection reagent or solvent can act as a nucleophile. For example, using methanolic potassium carbonate can lead to methoxy (B1213986) group substitution on sensitive substrates.[6]
Product Instability The deprotected terminal alkyne can be unstable and undergo decomposition or dimerization, especially in the presence of certain metals.[6]

To mitigate these issues:

  • Use Milder Conditions: Opt for milder deprotection reagents. For TMS deprotection, catalytic amounts of a base or fluoride source may be sufficient.[6] A combination of sodium ascorbate (B8700270) and copper sulfate (B86663) has been reported as a mild and efficient method.[7]

  • Change Deprotection Strategy: Switch to a non-basic or non-nucleophilic method, such as using TBAF in an aprotic solvent.[6]

  • Protect Sensitive Groups: If your molecule contains incompatible functional groups, consider protecting them before the deprotection step.[6]

  • Control Reaction Time: Avoid unnecessarily long reaction times to minimize the formation of side products.[6]

Experimental Protocols

Protocol 1: General Procedure for Deprotection of this compound using Potassium Carbonate in Methanol (B129727)

This protocol is suitable for substrates that are not sensitive to basic conditions.

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 equivalent) in methanol (typically at a concentration of 0.1-0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (0.1 to 1.5 equivalents). For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.[6]

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[6][8] Be aware that prolonged reaction times can sometimes lead to a reduction in yield.[8]

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate in vacuo to yield the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography if necessary.[6]

Protocol 2: Mild Deprotection using Sodium Ascorbate and Copper Sulfate

This method is advantageous for its mild conditions and tolerance of a wide range of functional groups.[7]

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 equivalent) in a suitable solvent mixture (e.g., dichloromethane/methanol).

  • Reagent Addition: Add sodium ascorbate and a catalytic amount of copper(II) sulfate.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Perform a standard aqueous workup followed by extraction with an organic solvent.

  • Purification: Purify the product by column chromatography.

Visualizations

Troubleshooting_Yield start Low Reaction Yield q1 Is the starting material fully consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No complete Side Reactions or Product Degradation q1->complete Yes cause1 Inactive Catalyst Insufficient Reagent Low Temperature incomplete->cause1 Potential Causes solution1 Use fresh catalyst Increase reagent stoichiometry Increase temperature cause1->solution1 Solutions cause2 Homocoupling Desilylation Product Instability complete->cause2 Potential Causes solution2 Ensure inert atmosphere Use milder conditions Isolate product quickly cause2->solution2 Solutions

Caption: Troubleshooting workflow for low reaction yield.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve TMS-alkyne in Methanol add_reagent 2. Add K2CO3 dissolve->add_reagent stir 3. Stir at RT under N2 add_reagent->stir monitor 4. Monitor by TLC stir->monitor concentrate 5. Concentrate monitor->concentrate extract 6. Extract concentrate->extract purify 7. Purify extract->purify product Final Product purify->product

Caption: Experimental workflow for TMS deprotection.

References

Technical Support Center: Polymerization of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the polymerization of 1-(trimethylsilyl)-1-propyne (TMSP). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of poly[this compound] (PTMSP).

Q1: I am getting a low yield or no polymer at all. What are the possible causes and solutions?

A1: Low polymer yield is a common issue and can be attributed to several factors related to the purity of reagents and reaction conditions.

Troubleshooting Steps:

  • Monomer and Solvent Purity: The metathesis catalysts used for TMSP polymerization, such as tantalum(V) chloride (TaCl₅) and niobium(V) chloride (NbCl₅), are extremely sensitive to moisture and polar impurities.

    • Solution: Ensure the this compound monomer is purified immediately before use, typically by distillation from a drying agent like calcium hydride (CaH₂).[1] Solvents, most commonly toluene (B28343), must be rigorously dried using an appropriate solvent purification system or by distillation over sodium/benzophenone. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2]

  • Catalyst and Cocatalyst Activity: The activity of the catalyst and cocatalyst can be compromised by improper storage or handling.

    • Solution: Use freshly purchased catalysts or catalysts stored under a strictly inert atmosphere. If using a cocatalyst, such as a tetraalkyltin compound, ensure its purity and handle it under inert conditions.

  • Inadequate Reaction Temperature: The polymerization of TMSP is typically conducted at elevated temperatures.

    • Solution: The polymerization is commonly carried out at 80°C.[2][3][4] Ensure your reaction setup maintains a consistent and accurate temperature.

  • Incorrect Monomer-to-Catalyst Ratio: The ratio of monomer to catalyst is crucial for achieving high yields.

    • Solution: A typical monomer-to-catalyst ratio can range from 10:1 to 50:1. A higher ratio might lead to incomplete conversion, while a lower ratio could affect the polymer's molecular weight.

Experimental Protocol: Monomer and Solvent Purification

  • Monomer Purification: Distill this compound from calcium hydride (CaH₂) under a high-purity argon atmosphere.[1] Store the purified monomer under argon.

  • Solvent Purification (Toluene): Reflux toluene over sodium-benzophenone ketyl under an inert atmosphere until the characteristic blue color persists, then distill directly into the reaction flask. Alternatively, use a solvent purification system.

Q2: My polymerization reaction mixture turned into a gel. How can I prevent this?

A2: Gel formation indicates uncontrolled cross-linking reactions, which can occur if the polymerization is allowed to proceed for too long at high monomer concentrations.

Troubleshooting Steps:

  • Reaction Time: The polymerization of TMSP with active catalysts like TaCl₅ can be very rapid.

    • Solution: Monitor the reaction viscosity. For homopolymerization of TMSP, high molecular weight polymer can be achieved in as little as 2 minutes.[2] Extending the reaction time, for instance to 10 minutes or longer, can lead to gelation.[2] It is crucial to quench the reaction once the desired conversion or viscosity is reached.

  • Monomer Concentration: High monomer concentrations can increase the likelihood of side reactions leading to cross-linking.

    • Solution: Consider reducing the initial monomer concentration.

Experimental Protocol: Quenching the Polymerization

  • To terminate the polymerization, add a polar solvent like methanol (B129727). This will deactivate the catalyst and precipitate the polymer.[2] A mixture of methanol and toluene (e.g., 1:4 by volume) can also be used.[5]

Q3: The molecular weight of my poly(TMSP) is not reproducible, and the molecular weight distribution is broad. What can I do?

A3: A broad molecular weight distribution (high polydispersity index, PDI) suggests issues with initiation, chain transfer, or termination reactions.

Troubleshooting Steps:

  • Purity of Reagents: As with low yield, impurities can interfere with the controlled nature of the polymerization.

    • Solution: Follow the stringent purification protocols for the monomer and solvent as described in Q1.

  • Catalyst System: The choice of catalyst and cocatalyst can significantly influence the polymer's molecular weight and PDI.

    • Solution: The TaCl₅–Bu₄Sn system is known to be highly active for TMSP homopolymerization.[2] The use of cocatalysts can sometimes lead to different polymer characteristics. Experiment with different catalyst/cocatalyst systems to find the one that provides the best control for your specific application.

  • Reaction Temperature: Inconsistent temperature control can lead to variations in polymerization kinetics and a broader PDI.

    • Solution: Maintain a stable and uniform reaction temperature throughout the polymerization process.

Q4: I am trying to copolymerize TMSP with another substituted acetylene (B1199291), but I am getting very low incorporation of the comonomer or no product at all.

A4: The reactivity of the comonomer and the choice of catalyst system are critical for successful copolymerization.

Troubleshooting Steps:

  • Monomer Reactivity: TMSP is a highly reactive monomer in metathesis polymerization. Many other substituted acetylenes have lower reactivity.

    • Solution: The catalyst system may preferentially polymerize TMSP. For example, with the TaCl₅–Bu₄Sn catalyst, copolymerization of TMSP with 4-trimethylsilyl diphenyl acetylene (TMSDPA) resulted in no product when the TMSDPA content was high (60-80%).[2] It is important to consult the literature for the relative reactivity ratios of your chosen monomers with a specific catalyst system.

  • Catalyst Sensitivity to Functional Groups: Metathesis catalysts are often deactivated by polar functional groups.[1]

    • Solution: If your comonomer contains polar functionalities, it may not be compatible with the catalyst. In such cases, post-polymerization modification of PTMSP is an alternative strategy to introduce desired functional groups.[1]

Q5: The properties of my PTMSP film, particularly its gas permeability, are changing over time. What is happening and can I prevent it?

A5: PTMSP is known to undergo both physical and chemical aging, which alters its physical properties.

Troubleshooting Steps:

  • Physical Aging: This is a gradual relaxation of the polymer chains, which reduces the free volume and, consequently, the gas permeability.

    • Solution: While difficult to completely prevent, the effects of physical aging can be mitigated. One approach is to incorporate additives into the polymer matrix. Another strategy is to re-precipitate the aged polymer from its solution, which can help to restore its initial properties.

  • Chemical Aging (Oxidation): The double bonds in the PTMSP backbone can be susceptible to oxidation over long-term storage in air.[4]

    • Solution: Store the polymer under an inert atmosphere or in a vacuum to minimize contact with oxygen. The addition of antioxidants to the polymer has also been shown to improve its thermal degradation stability.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in experimental design and troubleshooting.

Table 1: Effect of Catalyst and Reaction Time on TMSP Homopolymerization

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Yield (%)Molecular Weight (Mₙ x 10⁻³)PDIReference
TaCl₅508024>90~1000-[3]
NbCl₅508024>90~1000-[3]
TaCl₅–Bu₄Sn10800.03 (2 min)8511001.8[2][6]
TaCl₅–Bu₄Sn10800.17 (10 min)Gel--[2][6]

Table 2: Copolymerization of TMSP with TMSDPA using TaCl₅–Bu₄Sn Catalyst

TMSP Mole Fraction (%)TMSDPA Mole Fraction (%)Time (h)Yield (%)Molecular Weight (Mₙ x 10⁻³)PDIReference
1000248511001.8[2][6]
9010244312001.9[2][6]
8020241513001.9[2][6]
604024515002.1[2][6]
4060240--[2][6]
2080240--[2][6]

Experimental Protocols

Detailed Protocol for Homopolymerization of this compound

This protocol is a general guideline and may require optimization. All procedures should be performed under a dry, inert atmosphere.

  • Reactor Setup: A dry, multi-necked Schlenk flask equipped with a magnetic stirrer, a condenser, and an argon inlet is assembled and flame-dried under vacuum.

  • Catalyst Preparation: In the reaction flask, add TaCl₅ (e.g., 0.1 mmol). Add dry toluene (e.g., 3 mL) and stir at 80°C until the catalyst is fully dissolved. Cool the solution to room temperature.

  • Cocatalyst Addition (if applicable): If using a cocatalyst like Bu₄Sn (e.g., 0.2 mmol), add it to the catalyst solution and stir for a designated period (e.g., 20 minutes) at a specific temperature (e.g., 80°C) to form the active catalytic complex.[2]

  • Monomer Addition: In a separate flask, prepare a solution of purified this compound (e.g., 10 mmol) in dry toluene (e.g., 3 mL). Add the monomer solution to the catalyst mixture with vigorous stirring.[2]

  • Polymerization: Maintain the reaction at the desired temperature (e.g., 80°C) for the specified time (e.g., 2-10 minutes for high activity systems, or up to 24 hours for others).[2][3]

  • Quenching and Precipitation: Terminate the polymerization by adding methanol (e.g., 8-10 mL).[2] Pour the reaction mixture into a large volume of methanol (e.g., 120 mL) to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it multiple times with methanol and acetone.[2]

  • Drying: Dry the polymer under vacuum to a constant weight.

Visualizations

Troubleshooting Workflow for Low Polymer Yield

low_yield_troubleshooting start Low Polymer Yield Observed check_purity Step 1: Verify Reagent Purity (Monomer, Solvent) start->check_purity is_pure Are Reagents Pure? check_purity->is_pure purify Action: Purify Monomer (Distillation) and Solvent (Drying) is_pure->purify No check_catalyst Step 2: Check Catalyst Activity and Handling is_pure->check_catalyst Yes purify->check_purity is_active Is Catalyst Active & Handled Correctly? check_catalyst->is_active replace_catalyst Action: Use Fresh Catalyst, Improve Inert Atmosphere Technique is_active->replace_catalyst No check_conditions Step 3: Verify Reaction Conditions (Temperature, Time) is_active->check_conditions Yes replace_catalyst->check_catalyst are_conditions_optimal Are Conditions Optimal? check_conditions->are_conditions_optimal adjust_conditions Action: Adjust Temperature (e.g., 80°C) and Reaction Time are_conditions_optimal->adjust_conditions No end_good Problem Resolved are_conditions_optimal->end_good Yes adjust_conditions->check_conditions

Caption: Troubleshooting workflow for addressing low polymer yield.

Mechanism of TMSP Metathesis Polymerization

alkyne_metathesis catalyst [Ta]=CR' p1 catalyst->p1 + Me-C≡C-SiMe₃ monomer Me-C≡C-SiMe₃ metallacyclobutadiene Metallacyclobutadiene Intermediate new_alkylidyne [Ta]=C(SiMe₃) metallacyclobutadiene->new_alkylidyne Cycloreversion p2 new_alkylidyne->p2 + R'-C≡C-Me propagating_chain R'-(C(Me)=C(SiMe₃))n-C(Me)=[Ta] new_monomer Me-C≡C-SiMe₃ p1->metallacyclobutadiene [2+2] Cycloaddition p2->propagating_chain Propagation

Caption: Simplified mechanism of alkyne metathesis polymerization.

References

Preventing desilylation during reactions with 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Trimethylsilyl)-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unintended desilylation of this compound during a reaction?

A1: Unintended desilylation is a frequent issue and is primarily caused by the lability of the trimethylsilyl (B98337) (TMS) group under both acidic and basic conditions.[1] The most common triggers for premature cleavage of the C-Si bond include:

  • Strongly basic conditions: Reagents like n-butyllithium (n-BuLi), especially at temperatures above -78 °C, can lead to desilylation.[2] Even milder bases such as potassium carbonate in methanol (B129727) can cleave the TMS group.

  • Fluoride (B91410) ion sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for desilylation and should be avoided if the TMS group needs to be retained.[3][4]

  • Protic solvents: Solvents containing acidic protons, such as methanol or water, can facilitate protodesilylation, especially in the presence of a base or acid catalyst.

  • Lewis acids: Some Lewis acids can promote the cleavage of the C-Si bond.

Q2: I am observing significant desilylation during the lithiation of this compound with n-BuLi. What can I do to minimize this?

A2: This is a common problem due to the basicity of n-BuLi. Here are several strategies to mitigate desilylation:

  • Low Temperature: Perform the lithiation at a very low temperature, typically -78 °C or even lower (e.g., -100 °C).[2] It is crucial to maintain this temperature throughout the addition of n-BuLi and the subsequent reaction.

  • Slow Addition: Add the n-BuLi solution dropwise to the solution of this compound to avoid localized heating.[5]

  • Alternative Bases: Consider using a less nucleophilic or sterically hindered base. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can be effective alternatives for deprotonation with a lower risk of desilylation.

  • Solvent Choice: Use a non-polar, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Ensure the solvent is rigorously dried, as any moisture will quench the organolithium reagent and can contribute to desilylation.[2][6]

Q3: How can I perform a Sonogashira coupling with this compound without losing the TMS group?

A3: While some Sonogashira conditions are designed for in-situ desilylation, you can retain the TMS group by carefully selecting your reaction conditions. A typical protocol involves using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a basic amine solvent like triethylamine (B128534). The silyl (B83357) group is generally stable under these conditions.[7]

Q4: When is it advantageous to use a more sterically hindered silyl protecting group for a propyne (B1212725)?

A4: Using a bulkier silyl group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) is advantageous when the subsequent reaction steps involve conditions that would cleave a TMS group.[1] These bulkier groups offer significantly greater stability towards both acidic and basic conditions.[1][8][9] For instance, if your synthesis requires a reaction that is incompatible with the lability of the TMS group, starting with a TIPS- or TBDMS-protected propyne is a robust strategy.[1]

Troubleshooting Guides

Issue 1: Complete or partial desilylation observed by TLC or NMR after lithiation.
Potential Cause Troubleshooting Step
Reaction temperature too high.Ensure the reaction is maintained at or below -78 °C throughout the addition and reaction time. Use a cryocool or a dry ice/acetone bath.[2]
"Wet" solvent or reagents.Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[2][6]
n-BuLi is too reactive.Consider using an alternative, less nucleophilic base such as LDA or LiTMP. Alternatively, adding a coordinating agent like TMEDA can sometimes modify the reactivity of n-BuLi.[2]
Incorrect workup procedure.Quench the reaction at low temperature with a non-protic electrophile. If a protic quench is necessary, do so at low temperature and work up quickly.
Issue 2: Low yield in Sonogashira coupling with TMS-propyne still attached.
Potential Cause Troubleshooting Step
Inactive catalyst.Use a fresh source of palladium and copper catalysts. Ensure the reaction is properly degassed to remove oxygen, which can deactivate the catalyst.
Insufficient base.Ensure an adequate amount of a suitable base, like triethylamine or diisopropylethylamine, is used.
Poor substrate solubility.Consider a co-solvent to improve the solubility of your aryl/vinyl halide.
Steric hindrance.For sterically hindered substrates, a longer reaction time or gentle heating may be required. However, be mindful that heating can also promote desilylation.

Data Presentation

Table 1: Relative Stability of Common Silyl Protecting Groups on Alkynes

This table provides a qualitative comparison of the stability of different silyl groups under various conditions.

Silyl Group Structure Relative Stability to Acid Relative Stability to Base Key Characteristics
TMS (Trimethylsilyl)-Si(CH₃)₃LowLowVery labile, easily removed with mild acid, base, or fluoride.[1]
TES (Triethylsilyl)-Si(CH₂CH₃)₃ModerateModerateMore stable than TMS, can withstand chromatography.
TBDMS/TBS (tert-Butyldimethylsilyl)-Si(CH₃)₂(C(CH₃)₃)HighHighA good balance of stability and ease of removal.[1][8]
TIPS (Triisopropylsilyl)-Si(CH(CH₃)₂)₃Very HighVery HighHighly stable due to steric bulk, requires stronger conditions for removal.[1][8]
TBDPS (tert-Butyldiphenylsilyl)-Si(Ph)₂(C(CH₃)₃)Very HighHighVery robust, particularly under acidic conditions.[1][8]
Table 2: Recommended Conditions for Preventing Desilylation
Reaction Type Recommended Base/Reagent Solvent Temperature Key Considerations
Lithiation n-BuLiAnhydrous THF or Et₂O-78 °C to -100 °CSlow, dropwise addition is critical.[2][5]
LDA or LiTMPAnhydrous THF-78 °CGood alternatives for sensitive substrates.
Sonogashira Coupling Et₃N or DIPEATHF or TolueneRoom Temperature to 40 °CEnsure proper degassing of the reaction mixture.
General Handling -Aprotic Solvents (e.g., Hexane, THF, Toluene)Room TemperatureAvoid exposure to moisture and protic solvents.

Experimental Protocols

Protocol 1: Lithiation of this compound without Desilylation

This protocol details a method for the successful lithiation of this compound, minimizing the risk of desilylation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Reagents: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add this compound (1.0 eq) to the cold THF.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Stir the resulting solution at -78 °C for 1 hour. The lithiated species is now ready for reaction with an electrophile.

  • Quenching: Add the desired electrophile (1.1 eq) as a solution in anhydrous THF at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling with Retention of the TMS Group

This protocol describes a Sonogashira coupling where the TMS group on the alkyne is preserved.

  • Preparation: To a Schlenk flask, add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed triethylamine and THF.

  • Reaction: Add this compound (1.2 eq) to the mixture and stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting halide.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Desilylation_Troubleshooting start Desilylation Observed? check_temp Was reaction at <= -78°C? start->check_temp Yes check_solvent Were solvents anhydrous? check_temp->check_solvent Yes solution_temp Lower temperature to -100°C check_temp->solution_temp No check_base Is n-BuLi too reactive? check_solvent->check_base Yes solution_solvent Use freshly distilled, anhydrous solvents check_solvent->solution_solvent No solution_base Use alternative base (LDA, LiTMP) check_base->solution_base Yes end_ok Problem Solved check_base->end_ok No solution_temp->end_ok solution_solvent->end_ok solution_base->end_ok

Caption: Troubleshooting workflow for unintended desilylation.

Reaction_Condition_Selection start Planning a reaction with a silyl-propyne harsh_conditions Will subsequent steps use harsh acidic or basic conditions? start->harsh_conditions use_bulky_silyl Use a more stable silyl group (TIPS, TBDMS, TBDPS) harsh_conditions->use_bulky_silyl Yes use_tms TMS group is likely suitable harsh_conditions->use_tms No lithiation_step Does the reaction involve lithiation? use_bulky_silyl->lithiation_step use_tms->lithiation_step lithiation_conditions Use low temperature (-78°C) and anhydrous conditions lithiation_step->lithiation_conditions Yes other_reaction Follow standard protocols for the specific reaction type lithiation_step->other_reaction No

Caption: Decision tree for selecting the appropriate silyl protecting group and reaction conditions.

References

Technical Support Center: Catalyst Selection for 1-(Trimethylsilyl)-1-propyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(trimethylsilyl)-1-propyne. Here, you will find information on catalyst selection, reaction optimization, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common catalytic reactions include:

  • Hydrosilylation: The addition of a Si-H bond across the carbon-carbon triple bond to form vinylsilanes.

  • Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form substituted alkynes.[1]

  • Cycloaddition Reactions: Participation in [3+2] and Diels-Alder reactions to construct various cyclic and heterocyclic systems.[2][3]

  • Carbometalation: The addition of an organometallic reagent across the alkyne.

Q2: How does the trimethylsilyl (B98337) (TMS) group influence the reactivity and selectivity of this compound?

A2: The TMS group plays a crucial role in modulating the reactivity and selectivity of the alkyne:

  • Steric Hindrance: The bulky TMS group can direct incoming reagents to the less hindered carbon of the alkyne, influencing regioselectivity.[2][3]

  • Electronic Effects: The silicon atom can stabilize a partial negative charge on the adjacent carbon (α-silyl effect), which can influence the regioselectivity of nucleophilic attack or insertion reactions.[2]

  • Protecting Group: The TMS group acts as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites in the molecule. It can be readily removed under mild conditions.[3]

Q3: My Sonogashira coupling reaction with this compound is showing significant amounts of homocoupling (Glaser coupling) byproduct. What can I do to minimize this?

A3: Homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen.[4][5] To minimize it:

  • Ensure Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to thoroughly exclude oxygen from your reaction.[4]

  • Copper-Free Conditions: Employ a copper-free Sonogashira protocol. Several effective ligand systems for palladium can facilitate the reaction without the need for a copper co-catalyst.[4]

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[4]

  • Choice of Base and Solvent: The choice of amine base and solvent can significantly impact the extent of homocoupling. Screening different conditions may be necessary.[4]

Q4: I am having trouble removing the trimethylsilyl (TMS) group after my reaction. What are the best methods?

A4: The TMS group can be cleaved under various mild conditions. Common methods include:

  • Fluoride (B91410) Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method.[6][7]

  • Base-Catalyzed Methanolysis: Potassium carbonate in methanol (B129727) is a mild and economical option for TMS deprotection.[8]

  • Silver and Copper Salts: Catalytic amounts of silver nitrate (B79036) or other silver and copper salts can also effect TMS removal.[7]

If you are experiencing incomplete deprotection, you can try increasing the equivalents of the reagent, extending the reaction time, or gently heating the reaction mixture.[8] However, be aware that prolonged reaction times or higher temperatures may lead to product degradation.[8]

Troubleshooting Guides

Hydrosilylation Reactions
Problem Possible Cause(s) Troubleshooting Steps
Low or No Conversion Inactive catalyst; Insufficient catalyst loading; Low reaction temperature.- Use a fresh batch of catalyst. - Increase catalyst loading incrementally (e.g., from 0.1 mol% to 1 mol%). - Gradually increase the reaction temperature.
Poor Regioselectivity (mixture of α and β isomers) Catalyst choice; Solvent effects; Steric and electronic properties of the silane (B1218182).- Screen different catalysts (e.g., platinum, rhodium, ruthenium) as they exhibit different selectivities.[9][10][11] - Vary the solvent polarity. - Use a bulkier silane to potentially increase steric direction towards the terminal carbon.
Formation of Dehydrogenative Silylation Product Certain nickel catalysts are known to promote this side reaction.- Switch to a platinum or rhodium-based catalyst system.
Product is a Mixture of (E) and (Z) Isomers Catalyst dependent stereoselectivity.- For β-vinylsilanes, Rhodium catalysts often favor the (Z)-isomer, while some platinum catalysts can give the (E)-isomer. Consult literature for specific catalyst-stereoselectivity relationships.
Sonogashira Coupling Reactions
Problem Possible Cause(s) Troubleshooting Steps
Reaction Fails to Initiate Inactive palladium catalyst; Oxidized copper(I) co-catalyst; Impure reagents or solvents; Presence of oxygen.[5]- Use a fresh, high-purity palladium catalyst and copper(I) iodide.[5] - Ensure all solvents and the amine base are anhydrous and thoroughly degassed.[5] - Run the reaction under a strict inert atmosphere (argon or nitrogen).[4]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, impurities, or high temperature.[5]- Improve inert atmosphere techniques. - Purify all reagents and solvents. - Consider lowering the reaction temperature.
Significant Homocoupling Presence of oxygen; High concentration of copper(I) catalyst.[4][5]- Use rigorous inert atmosphere techniques. - Switch to a copper-free protocol.[4] - Add this compound slowly to the reaction mixture.[4]
Low Yield with Aryl Bromides or Chlorides Lower reactivity of the aryl halide.- Increase the reaction temperature. - Use a more electron-rich and bulky phosphine (B1218219) ligand for the palladium catalyst. - Consider using a more active palladium precatalyst.

Data Presentation

Catalyst Performance in Hydrosilylation of this compound
Catalyst SystemSilaneTemp. (°C)Time (h)Product(s)Ratio (α:β-(E):β-(Z))Yield (%)
[RhCl(PPh₃)₃]HSiEt₃8024Vinylsilanes0:48:52~100
[RhCl(COD)]₂HSiEt₃8048Vinylsilanes-~100
Cp*RuH₃(PPh₃)HSiEt₃RT242-silyl-1-alkeneMajor α-
[Ir(μ-Cl)(cod)]₂(Me₃SiO)₃SiHRT-α-vinylsilanePredominantly αHigh

Data is compiled from various sources and represents typical outcomes. Actual results may vary based on specific reaction conditions.[12][13][14]

Catalyst Performance in Sonogashira Coupling of Silylalkynes with Aryl Halides
Aryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHFRT295
4-BromoanisolePd(PPh₃)₄ (5)CuI (5)Et₃NToluene801285
2-BromopyridinePd(OAc)₂ (2) / SPhos (4)-K₃PO₄Dioxane1001692
4-Iodo-N,N-dimethylanilinePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT389

Data is compiled from various sources and represents typical outcomes for silylalkynes. Actual results may vary.[1][15][16]

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydrosilylation of this compound
  • Reagent Preparation: Ensure this compound, the hydrosilane (e.g., triethylsilane), and the solvent (e.g., anhydrous toluene) are free of moisture. Karstedt's catalyst is typically used as a solution in xylene.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous toluene.

  • Reagent Addition: Add the hydrosilane (1.1 equiv) to the stirred solution.

  • Catalyst Addition: Add Karstedt's catalyst (e.g., 10-50 ppm Pt loading) dropwise. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by GC-MS or ¹H NMR until the starting material is consumed.

  • Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting vinylsilane can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
  • Reagent Preparation: Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Reaction Setup: In a glovebox or under a strict argon atmosphere in a Schlenk flask, combine the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and a suitable phosphine ligand (e.g., SPhos (4 mol%)).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by the base (e.g., K₃PO₄ (2.0 equiv)).

  • Alkyne Addition: Add this compound (1.2 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]

Protocol 3: TBAF-Mediated Deprotection of a Silylated Alkyne
  • Reaction Setup: Dissolve the silylated alkyne (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add a 1 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[6][7]

Visualizations

Catalyst_Selection_Workflow start Desired Reaction with This compound reaction_type Select Reaction Type start->reaction_type hydrosilylation Hydrosilylation reaction_type->hydrosilylation Si-H addition sonogashira Sonogashira Coupling reaction_type->sonogashira C-C coupling cycloaddition Cycloaddition reaction_type->cycloaddition Ring formation hs_catalyst Select Catalyst hydrosilylation->hs_catalyst sg_catalyst Select Protocol sonogashira->sg_catalyst cyclo_type Select Cycloaddition Type cycloaddition->cyclo_type pt_cat Platinum (e.g., Karstedt's) - General, high activity hs_catalyst->pt_cat rh_cat Rhodium (e.g., Wilkinson's) - Good for Z-selectivity hs_catalyst->rh_cat ru_cat Ruthenium - Can favor α-addition hs_catalyst->ru_cat optimize Optimize Conditions (Temp, Solvent, etc.) pt_cat->optimize rh_cat->optimize ru_cat->optimize cu_protocol Pd/Cu co-catalysis - Higher activity, risk of homocoupling sg_catalyst->cu_protocol cu_free_protocol Copper-free - Minimizes homocoupling sg_catalyst->cu_free_protocol cu_protocol->optimize cu_free_protocol->optimize three_plus_two [3+2] Cycloaddition (e.g., with azides) cyclo_type->three_plus_two diels_alder Diels-Alder [4+2] (with a diene) cyclo_type->diels_alder three_plus_two->optimize diels_alder->optimize troubleshoot Troubleshoot Issues (Low Yield, Side Products) optimize->troubleshoot

Caption: A decision-making workflow for catalyst selection in reactions of this compound.

Troubleshooting_Sonogashira start Sonogashira Reaction Issue issue Identify Primary Issue start->issue no_reaction No Reaction / Low Conversion issue->no_reaction e.g., <10% yield homocoupling High Homocoupling issue->homocoupling e.g., >10% byproduct pd_black Palladium Black Formation issue->pd_black Black precipitate check_catalyst Check Catalyst Activity (Pd and Cu) no_reaction->check_catalyst check_conditions Verify Anhydrous & Degassed Conditions no_reaction->check_conditions use_cu_free Switch to Copper-Free Protocol homocoupling->use_cu_free slow_addition Slowly Add Alkyne homocoupling->slow_addition improve_inert Improve Inert Atmosphere Technique pd_black->improve_inert purify_reagents Purify Reagents and Solvents pd_black->purify_reagents solution Problem Resolved check_catalyst->solution check_conditions->solution use_cu_free->solution slow_addition->solution improve_inert->solution purify_reagents->solution

Caption: A troubleshooting guide for common issues in Sonogashira coupling reactions.

References

Troubleshooting failed reactions involving 1-(Trimethylsilyl)-1-propyne.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(trimethylsilyl)-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with this versatile reagent.

Troubleshooting Guides

This section provides detailed troubleshooting for common failed reactions involving this compound.

Q1: My Sonogashira coupling reaction with this compound is failing or giving low yields. What are the common causes and how can I fix it?

Failure of a Sonogashira coupling reaction can be attributed to several factors, ranging from the quality of reagents to the reaction conditions. Here's a systematic guide to troubleshooting.

Initial Checks:

  • Reagent Quality: Ensure the purity of your aryl/vinyl halide and this compound. Impurities can poison the catalyst.

  • Catalyst Integrity: Palladium(0) catalysts are sensitive to air and moisture. Use fresh catalyst or store it under an inert atmosphere. Copper(I) salts can also oxidize over time.[1]

  • Solvents and Base: Use anhydrous and properly degassed solvents and amine bases to prevent catalyst decomposition and side reactions.[1] Filtering the amine base through silica (B1680970) gel or alumina (B75360) can sometimes make a significant difference.

Common Problems and Solutions:

ProblemPotential CauseRecommended Solution
No Reaction Inactive CatalystUse a fresh batch of palladium and copper catalysts. Consider a pre-catalyst that is activated in situ.
Low Reaction TemperatureFor less reactive halides like aryl bromides, heating may be necessary.[2]
Poor Solvent ChoiceTriethylamine can often be used as both the base and the solvent. In some cases, THF can promote the formation of palladium black.[3]
Low Yield Insufficient Catalyst LoadingIncrease the catalyst loading, for example, to 10 mol% of Pd and 25 mol% of Cu.[3]
Volatilization of AlkyneThis compound has a low boiling point (99-100 °C).[4][5] If the reaction is run at a high temperature in an open system, the alkyne may evaporate. Use a sealed reaction vessel or a condenser.
Incomplete ReactionExtend the reaction time and monitor by TLC or GC/LC-MS.
Formation of Side Products Alkyne Homocoupling (Glaser Coupling)This is a common side reaction, especially in the presence of oxygen and copper.[1] Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon).[1] Reduce the amount of copper(I) iodide or use a copper-free protocol.[1]
Catalyst Decomposition (Formation of Palladium Black)This indicates the agglomeration of the Pd(0) catalyst.[1] Common causes include oxygen in the reaction mixture, impurities, or excessively high temperatures.[1] Ensure thorough degassing and consider a lower reaction temperature.

Troubleshooting Workflow for Failed Sonogashira Coupling

Sonogashira_Troubleshooting start Failed Sonogashira Reaction check_reagents Check Reagent Quality (Halide, Alkyne, Solvents, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Check Catalyst Activity (Pd and Cu) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->check_catalyst Yes replace_reagents Use Pure/Dry Reagents Degas Solvents/Base reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions catalyst_ok->optimize_conditions Yes replace_catalyst Use Fresh Catalysts catalyst_ok->replace_catalyst No adjust_temp Adjust Temperature (e.g., 50-60 °C) optimize_conditions->adjust_temp change_solvent Change Solvent/Base (e.g., neat Et3N) optimize_conditions->change_solvent side_products Side Products Observed? homocoupling Homocoupling (Glaser) - Ensure inert atmosphere - Reduce [Cu] - Use copper-free protocol side_products->homocoupling Yes (Diyne) pd_black Palladium Black - Improve degassing - Lower temperature - Check for impurities side_products->pd_black Yes (Black Ppt.) success Successful Reaction side_products->success No homocoupling->success pd_black->success replace_reagents->start replace_catalyst->start adjust_temp->side_products change_solvent->side_products

Caption: Troubleshooting workflow for failed Sonogashira coupling reactions.

Q2: My deprotection of the trimethylsilyl (B98337) (TMS) group from the alkyne is incomplete or failing. What should I do?

Incomplete deprotection of the TMS group is a common issue. The stability of the silyl (B83357) group is dependent on the reaction conditions and the substrate.

Common Causes for Incomplete Deprotection:

  • Insufficient Reagent: The amount of deprotection reagent may be too low. While catalytic amounts of base can be effective, sometimes stoichiometric or excess amounts are needed.[6]

  • Short Reaction Time: Some deprotections are rapid, while others require longer periods. It is crucial to monitor the reaction's progress using TLC or LC-MS.[6]

  • Inappropriate Reagent/Solvent System: The choice of reagent and solvent is critical and often substrate-dependent.

  • Steric Hindrance: While less of an issue for TMS than for bulkier silyl groups like TIPS, steric hindrance around the alkyne can slow down the reaction.[6]

Comparison of Common Deprotection Methods:

ReagentSolventTypical ConditionsNotes
K₂CO₃ Methanol (B129727)Catalytic to stoichiometric amounts, Room Temperature, 1-4 hours.[6][7]A very common and mild method. Can be slow for some substrates. Prolonged reaction times can sometimes lead to reduced yields.[7]
TBAF (Tetrabutylammonium fluoride)THF1.1 equivalents, Room Temperature.Very effective, but fluoride (B91410) ions can sometimes interfere with other functional groups (e.g., other silyl ethers).
AgNO₃ Water/AcetoneCatalytic amounts.A mild method that can be useful for substrates with base-sensitive functional groups.[8]
CuSO₄ / Sodium Ascorbate (B8700270) Ethanol/WaterCatalytic amounts, Room Temperature.A mild, efficient, and non-toxic method.[9]

Troubleshooting Workflow for Failed TMS Deprotection

Deprotection_Troubleshooting start Incomplete TMS Deprotection k2co3 Method: K2CO3/MeOH start->k2co3 Initial Attempt check_reagent_amount Increase Reagent Stoichiometry reaction_complete Reaction Complete? check_reagent_amount->reaction_complete extend_time Extend Reaction Time (Monitor by TLC/LC-MS) extend_time->reaction_complete change_method Change Deprotection Method tbaf Method: TBAF/THF change_method->tbaf ag_cu Method: Ag(I)/Cu(I) salts change_method->ag_cu k2co3->reaction_complete tbaf->reaction_complete ag_cu->reaction_complete reaction_complete->check_reagent_amount Still No reaction_complete->extend_time No reaction_complete->change_method Still No side_products Side Products Observed? reaction_complete->side_products Yes success Successful Deprotection side_products->success No protect_groups Protect Sensitive Groups and Retry side_products->protect_groups Yes protect_groups->start

Caption: Troubleshooting workflow for failed TMS-alkyne deprotection.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for this compound?

This compound is a flammable liquid and should be stored in a cool, dry place away from ignition sources.[4] The recommended storage temperature is 2-8°C.[4][5] It is also sensitive to moisture and air, so it should be stored under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing unexpected side products during the deprotection of my TMS-protected alkyne. What could they be?

Unexpected side products can arise from the reactivity of the deprotection reagents with other functional groups in your molecule. For instance, using methanolic potassium carbonate on a substrate with a fluorine atom para to the alkyne has been reported to cause nucleophilic substitution of the fluorine with a methoxy (B1213986) group.[6] If your molecule has base-sensitive or fluoride-sensitive functional groups, you may need to choose your deprotection method carefully or protect those groups beforehand.[6]

Q5: Can I use this compound in copper-free Sonogashira coupling reactions?

Yes, copper-free Sonogashira protocols have been developed and can be advantageous in cases where alkyne homocoupling is a persistent problem.[1] These methods typically rely on palladium catalysts with specific ligands that facilitate the coupling without the need for a copper co-catalyst.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with this compound

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).

  • Add this compound (1.2-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C), monitoring the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

Protocol 2: General Procedure for TMS Deprotection using K₂CO₃ in Methanol

  • Dissolve the TMS-protected alkyne (1.0 equiv.) in methanol (typically at a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) (0.1-1.5 equiv.). For many substrates, a catalytic amount (e.g., 0.2 equiv.) is sufficient.[6]

  • Stir the mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[6]

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

References

Technical Support Center: Reactivity of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(trimethylsilyl)-1-propyne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the impact of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trimethylsilyl (B98337) (TMS) group in this compound?

The trimethylsilyl group serves as a protecting group for the terminal alkyne. This protection allows for selective reactions at other sites of a molecule without affecting the alkyne. The TMS group can be selectively removed under specific conditions to liberate the terminal alkyne for further functionalization. This is particularly valuable in multi-step syntheses where functional group compatibility is crucial.

Q2: What are the most common reactions involving this compound?

The most common reactions include:

  • Desilylation: Removal of the TMS group to yield propyne.

  • Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form substituted alkynes.

  • [3+2] Cycloaddition (Click Chemistry): Reaction with azides to form triazoles.

  • Carbometalation: Addition of organometallic reagents across the carbon-carbon triple bond.

Q3: How does the choice of solvent affect the reactivity of this compound?

The solvent plays a critical role in the reactivity of this compound by influencing:

  • Solubility of reactants: Ensuring all components are in the same phase is crucial for reaction efficiency.

  • Stabilization of intermediates and transition states: Polar solvents can stabilize charged intermediates, which can affect reaction rates.

  • Reactivity of nucleophiles and bases: The solvent can modulate the strength of bases and the nucleophilicity of reagents.

  • Reaction pathway: In some cases, the solvent can participate in the reaction, leading to different products.

Troubleshooting Guides

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Question: I am performing a Sonogashira coupling with this compound and an aryl bromide, but I am observing low to no product formation. What are the likely causes and how can I improve the reaction outcome?

Answer: Low yields in Sonogashira couplings are a common issue. The choice of solvent and other reaction conditions are critical.

Possible Causes and Solutions:

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle.

    • Recommendation: Aprotic solvents are generally preferred. Toluene (B28343), THF, and DMF are commonly used. For sluggish reactions with aryl bromides, a more polar solvent like DMF might be beneficial. However, be aware that some anecdotal evidence suggests THF may promote the formation of palladium black (catalyst decomposition).

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Recommendation: Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is highly recommended. The formation of a black precipitate (palladium black) indicates catalyst decomposition.

  • Insufficient Base: An appropriate base is required to facilitate the reaction.

    • Recommendation: Amine bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used, often in excess or as the solvent itself. Ensure the base is anhydrous.

  • Low Reaction Temperature: Aryl bromides are generally less reactive than aryl iodides and may require heating.

    • Recommendation: If the reaction is slow at room temperature, gradually increase the temperature to 50-80 °C.

Issue 2: Incomplete or Slow Desilylation

Question: I am trying to remove the TMS group from this compound using a fluoride (B91410) source, but the reaction is slow or does not go to completion. What could be the problem?

Answer: The efficiency of desilylation is highly dependent on the fluoride source and the solvent.

Possible Causes and Solutions:

  • Choice of Fluoride Reagent: The reactivity of the fluoride source is key.

    • Recommendation: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent. Potassium fluoride (KF) can also be used, sometimes with a crown ether to improve its solubility and reactivity.

  • Solvent Effects: The solvent must be able to dissolve both the silylalkyne and the fluoride salt.

    • Recommendation: THF is the most common solvent for TBAF-mediated desilylation. For KF, a more polar solvent like DMF or the addition of a phase-transfer catalyst may be necessary. The presence of a small amount of water can sometimes accelerate the reaction, but this should be carefully controlled.

  • Steric Hindrance: While not an issue for the trimethylsilyl group, more sterically hindered silyl (B83357) groups may require more forcing conditions.

Issue 3: Side Reactions in [3+2] Cycloaddition

Question: I am attempting a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound and an azide (B81097), but I am observing significant side products. What are the common side reactions and how can I minimize them?

Answer: The primary side reaction in CuAAC is the homocoupling of the alkyne (Glaser coupling).

Possible Causes and Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the alkyne.

    • Recommendation: Thoroughly degas the solvent and run the reaction under an inert atmosphere. The use of a reducing agent like sodium ascorbate (B8700270) helps to maintain the copper in its active Cu(I) oxidation state and minimizes oxidative side reactions.

  • Solvent Choice: The solvent can influence the rates of both the desired cycloaddition and the undesired homocoupling.

    • Recommendation: A mixture of t-BuOH and water (1:1) is a very common and effective solvent system for CuAAC. Other polar aprotic solvents like DMSO, THF, and acetonitrile (B52724) can also be used. The choice of solvent may need to be optimized depending on the solubility of the specific azide substrate.

Data Presentation

Table 1: Illustrative Solvent Effects on Sonogashira Coupling of this compound with 4-Bromotoluene

SolventTemperature (°C)Typical Reaction Time (h)Representative Yield (%)Notes
THF601275-85Good general-purpose solvent. May promote catalyst decomposition in some cases.
Toluene801280-90Less polar than THF, often a good choice for less polar substrates.
DMF80885-95Polar aprotic solvent, can accelerate reactions with less reactive halides.
Triethylamine502460-70Can act as both base and solvent, but may require longer reaction times.

Note: These are representative values. Actual results will vary depending on the specific substrates, catalyst, and other reaction conditions.

Table 2: Representative Conditions for Desilylation of this compound

ReagentSolventTemperature (°C)Typical Reaction TimeRepresentative Yield (%)
TBAF (1.1 eq)THF2530 min - 2 h>95
KF (2 eq)Methanol252 - 6 h>90
K2CO3Methanol254 - 8 h>90

Note: Reaction times and yields are substrate-dependent.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide using a palladium and copper catalyst system.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagents Addition: Add anhydrous, degassed toluene (5 mL) and triethylamine (2.0 mmol, 2.0 eq).

  • Substrate Addition: Add this compound (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Fluoride-Mediated Desilylation of a Silylalkyne

This protocol provides a general method for the removal of the trimethylsilyl group using TBAF.

  • Reaction Setup: To a round-bottom flask, add the trimethylsilyl-protected alkyne (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water (10 mL). Extract the product with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Flame-dry Schlenk flask prep2 Add Aryl Halide, Pd Catalyst, CuI prep1->prep2 prep3 Inert Atmosphere (Ar/N2) prep2->prep3 react1 Add Anhydrous, Degassed Solvent prep3->react1 Reagents Ready react2 Add Base (e.g., TEA) react1->react2 react3 Add 1-(TMS)-1-propyne react2->react3 react4 Stir at RT or Heat react3->react4 workup1 Filter through Celite react4->workup1 Reaction Complete workup2 Concentrate workup1->workup2 workup3 Column Chromatography workup2->workup3 end Final Product workup3->end Pure Product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Solvent_Effect_Logic cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low Reaction Yield check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Verify Inert Atmosphere & Temperature start->check_conditions check_solvent Evaluate Solvent Choice start->check_solvent solvent_type Solvent Type? check_solvent->solvent_type Is solvent appropriate? polar_aprotic Consider side reactions (e.g., catalyst decomposition in THF) solvent_type->polar_aprotic Yes (e.g., DMF, THF) change_solvent Switch to alternative solvent (e.g., Toluene for less polar substrates) solvent_type->change_solvent No/Unsure improved_yield Improved Yield polar_aprotic->improved_yield change_solvent->improved_yield

Caption: Logical workflow for troubleshooting low yields focusing on solvent effects.

Storage and stability issues of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of 1-(Trimethylsilyl)-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a refrigerator at 2-8°C under an inert gas atmosphere, such as nitrogen or argon.[1] The container must be tightly sealed to prevent exposure to moisture and air, as the compound is sensitive to both.[1]

Q2: What is the expected shelf-life of this compound?

Q3: What are the signs of decomposition of this compound?

A3: Visual inspection may not always reveal decomposition, as both the parent compound and its primary degradation products are clear, colorless liquids. The most reliable signs of decomposition are identified through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). In NMR spectra, the appearance of new signals, particularly a broad singlet around 1.5-3 ppm (indicative of a silanol (B1196071) -SiOH group) or a sharp singlet around 0.05 ppm (indicative of hexamethyldisiloxane), suggests degradation. In GC analysis, the appearance of additional peaks with different retention times from the main product peak is a clear indicator of impurity.

Q4: To what substances is this compound sensitive?

A4: this compound is sensitive to moisture, air, heat, strong acids, and strong bases.[1] Exposure to these can lead to the cleavage of the trimethylsilyl (B98337) group.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products in palladium-catalyzed cross-coupling reactions. Degradation of this compound to form silanols (e.g., trimethylsilanol).1. Verify the purity of the this compound using GC or NMR (see Experimental Protocols section). 2. If impurities are detected, purify the compound by distillation. 3. Silanols can interfere with palladium catalysts; consider using fresh, unopened reagent or a newly purified batch.[2][3][4]
Appearance of a white precipitate upon addition to a reaction mixture. Formation of insoluble silicates or salts.1. Ensure all reaction glassware is scrupulously dry. 2. Use anhydrous solvents. 3. If a basic reagent is used, consider the possibility of it catalyzing the decomposition of the silylated alkyne.
Broad peak observed in the ¹H NMR spectrum. Presence of water leading to hydrolysis and the formation of trimethylsilanol (B90980), which can undergo exchange.1. Use fresh, anhydrous deuterated solvent for NMR analysis. 2. Prepare the NMR sample under an inert atmosphere.
Multiple peaks observed in the GC chromatogram. Decomposition or presence of impurities from synthesis.1. Identify the main peak corresponding to this compound based on its expected retention time. 2. Potential impurity peaks could correspond to hexamethyldisiloxane (B120664) (from the coupling of two trimethylsilanol molecules) or unreacted starting materials. 3. Purify by distillation if necessary.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify potential volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in an anhydrous non-polar solvent such as hexane (B92381) or toluene. A typical concentration is approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.

  • GC Conditions:

    • Column: A low-polarity capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.[5]

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. The presence of other peaks indicates impurities.

Stability Assessment by ¹H NMR Spectroscopy

Objective: To assess the stability of this compound and detect signs of decomposition.

Methodology:

  • Sample Preparation: Under an inert atmosphere, dissolve approximately 10-20 mg of this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Add a small amount of an internal standard with a known chemical shift if quantitative analysis is required.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The spectrum of pure this compound should show two main signals:

      • A singlet at approximately 0.14 ppm corresponding to the nine protons of the trimethylsilyl group.[6]

      • A singlet at approximately 1.87 ppm corresponding to the three protons of the methyl group on the propyne (B1212725) chain.[6]

    • Signs of Decomposition:

      • A singlet around 0.05 ppm indicates the formation of hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃).

      • A broad singlet, typically between 1.5 and 3 ppm (highly dependent on concentration and solvent), can indicate the presence of trimethylsilanol ((CH₃)₃SiOH).

      • The presence of propyne gas may be indicated by a signal around 1.8 ppm, which may be difficult to distinguish from the starting material without a high-resolution instrument.

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert gas (Nitrogen or Argon)To prevent reaction with atmospheric oxygen and moisture.[1]
Container Tightly sealed, opaque glass vialTo protect from light and prevent ingress of air and moisture.
Handling In a well-ventilated fume hood, under inert atmosphereTo avoid inhalation and exposure to a flammable and potentially irritating substance.
Incompatible Materials Strong oxidizing agents, strong bases, moistureTo prevent vigorous reactions and decomposition.[1]

Table 2: ¹H NMR Chemical Shifts for this compound and Potential Decomposition Products

CompoundFunctional GroupChemical Shift (ppm) in CDCl₃Multiplicity
This compound-Si(CH₃)₃~0.14Singlet
-C≡C-CH₃~1.87Singlet
Hexamethyldisiloxane-Si(CH₃)₃~0.05Singlet
Trimethylsilanol-Si(CH₃)₃~0.1Singlet
-OH1.5 - 3.0 (variable)Broad Singlet

Visualizations

experimental_workflow cluster_storage Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage This compound (2-8°C, Inert Gas) reaction Reaction Setup (Anhydrous Conditions) storage->reaction issue Inconsistent Results? reaction->issue analysis Purity Check (GC/NMR) issue->analysis Suspect Reagent decision Impurities Detected? analysis->decision purify Purify by Distillation decision->purify Yes proceed Proceed with Reaction decision->proceed No purify->reaction

Caption: Troubleshooting workflow for experiments using this compound.

degradation_pathway reactant This compound hydrolysis Hydrolysis (H₂O) reactant->hydrolysis product1 Trimethylsilanol hydrolysis->product1 product2 Propyne hydrolysis->product2 condensation Condensation product1->condensation 2 equivalents dimer Hexamethyldisiloxane condensation->dimer

Caption: Simplified degradation pathway of this compound via hydrolysis.

References

Validation & Comparative

A Comparative Guide to 1-(Trimethylsilyl)-1-propyne and Other Silylacetylenes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, silylacetylenes have emerged as indispensable building blocks, offering a versatile platform for the construction of complex molecular architectures. Among these, 1-(trimethylsilyl)-1-propyne holds a prominent position due to its unique combination of stability and reactivity. This guide provides an objective comparison of this compound with other common silylacetylenes, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.

Performance in Key Synthetic Transformations

The choice of the silyl (B83357) protecting group on an acetylene (B1199291) can significantly influence the outcome of a chemical reaction, affecting yield, selectivity, and reaction kinetics. Below, we compare the performance of this compound with other silylacetylenes in several critical synthetic transformations.

Rhodium-Catalyzed Carbonylative Cyclization for Indenone Synthesis

In the synthesis of indenones, a structural motif present in various biologically active compounds, the regioselectivity of the reaction is paramount. A study on the rhodium-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids revealed a clear trend in regioselectivity based on the alkyne substituent. The selectivity for the formation of the desired indenone isomer was found to follow the order: SiMe₃ > COOR ≫ aryl > alkyl .[1][2] This highlights the superior directing ability of the trimethylsilyl (B98337) group in this compound compared to other substituents, leading to extremely high regioselectivity in the formation of the α-silylated indenone.[1][2]

Titanium-Catalyzed [2+2+1] Pyrrole Synthesis

In a titanium-catalyzed [2+2+1] cycloaddition for the synthesis of multisubstituted pyrroles, the steric and electronic properties of the silyl group play a crucial role in cross-coupling selectivity. A comparative study demonstrated that while TMS- and TBDMS-protected alkynes are effective coupling partners, the bulkier TIPS-protected alkyne fails to participate in the desired cross-coupling reaction. This suggests that for this particular transformation, the less sterically demanding trimethylsilyl group is essential for achieving high reactivity and selectivity.

Silyl Protecting GroupOutcome in Ti-catalyzed Pyrrole Synthesis
TMS (Trimethylsilyl) Effective cross-coupling
TBDMS (tert-Butyldimethylsilyl) Effective cross-coupling
TIPS (Triisopropylsilyl) No cross-coupling observed
Sonogashira Coupling in Drug Synthesis

The Sonogashira coupling is a cornerstone of modern cross-coupling chemistry, widely employed in the synthesis of pharmaceuticals. In the development of a β-amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for potential Alzheimer's disease therapy, a continuous-flow Sonogashira protocol was developed using propyne (B1212725) gas.[3] The established batch manufacturing process for a key intermediate relied on this compound.[3] While the flow process with propyne was highlighted as more atom-efficient and avoided a separate deprotection step, the successful use of TMS-propyne in the batch process underscores its utility and handleability in an industrial setting, particularly when dealing with a volatile alkyne like propyne.[3]

Deprotection of Silylacetylenes

The ease and selectivity of the deprotection step are critical considerations when choosing a silyl protecting group. The stability of silylacetylenes generally increases with the steric bulk of the silyl group.

Silyl GroupRelative StabilityCommon Deprotection Conditions
TMS Least stableK₂CO₃/MeOH; TBAF/THF
TES More stable than TMSTBAF/THF
TBDMS More stable than TESTBAF/THF (harsher conditions)
TIPS Most stableTBAF/THF (prolonged reaction times or elevated temperatures)

The lability of the TMS group allows for its removal under mild basic or fluoride-mediated conditions, often selectively in the presence of bulkier silyl ethers. This feature is advantageous in multi-step syntheses where orthogonal deprotection strategies are required.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Synthesis of Indenones

The following is a representative experimental protocol for the rhodium-catalyzed carbonylative cyclization of an alkyne with a 2-bromophenylboronic acid.

Materials:

  • [Rh(cod)Cl]₂ (rhodium catalyst)

  • 2-Bromophenylboronic acid (1.0 equiv)

  • Silylacetylene (e.g., this compound) (1.2 equiv)

  • Toluene (solvent)

  • Carbon monoxide (CO) gas

Procedure:

  • A mixture of [Rh(cod)Cl]₂ (0.025 mmol), 2-bromophenylboronic acid (0.5 mmol), and the silylacetylene (0.6 mmol) is placed in a pressure-resistant glass tube.

  • Toluene (2 mL) is added, and the tube is flushed with carbon monoxide.

  • The tube is pressurized with CO (10 atm) and heated at 130 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired indenone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a conceptual workflow for the optimization of a Sonogashira coupling reaction and a simplified representation of a signaling pathway involving a p38 MAP kinase inhibitor, a class of drugs where silylacetylene building blocks can be utilized in synthesis.

G cluster_0 Reaction Optimization Workflow A Define Reaction Parameters (Catalyst, Ligand, Base, Solvent) B High-Throughput Screening (Parallel Synthesis in Well Plates) A->B Design of Experiments C Automated Analysis (LC-MS, GC-MS) B->C Reaction Execution D Data Evaluation & Modeling C->D Yield & Purity Data D->A Iterative Refinement E Optimized Conditions D->E Identify Optimal Set

Caption: Workflow for High-Throughput Sonogashira Reaction Optimization.

G cluster_1 p38 MAP Kinase Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylation Substrates Transcription Factors (e.g., ATF2, MEF2C) p38->Substrates Phosphorylation Inflammation Inflammatory Response Substrates->Inflammation Inhibitor p38 Inhibitor (Synthesized using silylacetylene chemistry) Inhibitor->p38

Caption: Inhibition of the p38 MAP Kinase Pathway.

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its relatively small size and unique electronic properties often lead to superior reactivity and selectivity in a variety of transformations compared to bulkier silylacetylenes. The ease of its deprotection further enhances its utility in the synthesis of complex molecules, including those of pharmaceutical interest. While bulkier silyl groups like TIPS offer greater stability, this often comes at the cost of reduced reactivity. The choice of silylacetylene should therefore be carefully considered based on the specific requirements of the synthetic route, including the desired reactivity, selectivity, and the need for orthogonal protecting group strategies.

References

A Comparative Guide to Catalysts for the Polymerization of 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of high-molecular-weight poly[1-(trimethylsilyl)-1-propyne] (PTMSP), a polymer renowned for its exceptionally high gas permeability, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the polymerization of this compound, with a focus on their performance backed by experimental data. This information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of this unique polymer.

The primary catalysts for the effective polymerization of this compound are transition metal halides, particularly those of niobium (Nb) and tantalum (Ta).[1][2] Other catalyst systems, such as Ziegler-Natta and metallocene catalysts, have been found to be largely ineffective for the polymerization of this sterically hindered disubstituted acetylene.[1]

Performance Comparison of Effective Catalysts

The catalytic activity of various transition metal halides in the polymerization of this compound is summarized in the tables below. The data highlights the superior performance of niobium and tantalum pentachlorides and pentabromides in achieving high polymer yields and molecular weights.

Table 1: Polymerization of this compound with Various Metal Halide Catalysts

CatalystCocatalystPolymer Yield (%)Mw (x 10⁴)Mn (x 10⁴)Polydispersity Index (Mw/Mn)
NbCl₅None10038211.8
NbBr₅None9535181.9
TaCl₅None10073135.6
TaBr₅None9865154.3
MoCl₅Ph₄Sn0---
WCl₆Ph₄Sn0---
Ti(O-n-Bu)₄Et₃Al0---
Fe(acac)₃Et₃Al0---

Data sourced from studies conducted under specific experimental conditions (e.g., in toluene (B28343) at 80°C).[1][2]

Table 2: Effect of Temperature on Polymerization with NbCl₅ and TaCl₅

CatalystTemperature (°C)Polymer Yield (%)Mw (x 10⁴)Mn (x 10⁴)
NbCl₅0933211
301003821
601002515
801003121
100983419
TaCl₅30100457.6
601006418
801007313
1001005418
13095334.7

Polymerization conducted in toluene for 24 hours.[2]

Table 3: Effect of Solvent on Polymerization with NbCl₅ and TaCl₅

CatalystSolventPolymer Yield (%)Mw (x 10⁴)Mn (x 10⁴)
NbCl₅Toluene1003821
Cyclohexane867.86.2
CCl₄96137.5
TaCl₅Toluene1007313
Cyclohexane925512
CCl₄1002810

Polymerization conducted at 80°C for 24 hours.[2]

Experimental Protocols

Detailed methodologies for the polymerization and characterization of poly[this compound] are provided below.

1. Materials

  • Monomer: this compound was synthesized and purified by distillation.

  • Catalysts: Niobium pentachloride (NbCl₅), tantalum pentachloride (TaCl₅), and other metal halides were obtained from commercial sources and used as received.

  • Solvents: Toluene, cyclohexane, and carbon tetrachloride were purified by standard methods and distilled before use.

2. Polymerization Procedure A typical polymerization process is carried out under a dry nitrogen atmosphere using the Schlenk technique.[3]

  • The catalyst (e.g., TaCl₅) is placed in a Schlenk flask equipped with a magnetic stirrer.

  • The desired solvent (e.g., toluene) is added to the flask to dissolve the catalyst. For TaCl₅ and NbCl₅, heating to around 80°C may be required for complete dissolution.[2]

  • The monomer, this compound, is then added to the catalyst solution via a syringe.

  • The reaction mixture is stirred at the desired temperature for a specified duration (e.g., 24 hours).

  • The polymerization is terminated by adding a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven to a constant weight.[2]

3. Polymer Characterization

  • Molecular Weight Determination: The weight-average molecular weight (Mw) and number-average molecular weight (Mn) of the polymers are determined by gel permeation chromatography (GPC) using polystyrene standards for calibration.[2]

  • Spectroscopic Analysis: The chemical structure of the polymer is confirmed using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.[3]

  • Thermal Analysis: The thermal stability of the polymer is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly[this compound].

experimental_workflow cluster_synthesis Polymerization cluster_characterization Characterization prep Catalyst & Solvent Preparation reaction Polymerization Reaction prep->reaction Add Monomer termination Termination & Precipitation reaction->termination Add Methanol purification Filtration & Drying termination->purification gpc GPC Analysis (Mw, Mn, PDI) purification->gpc spectroscopy Spectroscopic Analysis (FTIR, NMR) purification->spectroscopy thermal Thermal Analysis (TGA, DSC) purification->thermal

Experimental workflow for PTMSP synthesis and analysis.

Discussion

The experimental data consistently demonstrates that pentahalides of niobium and tantalum are highly effective catalysts for the polymerization of this compound, yielding high molecular weight polymers in nearly quantitative yields.[1][2] The choice of solvent and reaction temperature can influence the molecular weight and polydispersity of the resulting polymer. Hydrocarbon and halogenated hydrocarbon solvents are suitable, while oxygen-containing solvents inhibit the polymerization.[1]

In contrast, typical Ziegler-Natta catalysts such as Ti(O-n-Bu)₄-Et₃Al and Fe(acac)₃-Et₃Al, as well as metathesis catalysts like MoCl₅-Ph₄Sn and WCl₆-Ph₄Sn, do not polymerize this compound.[1] This highlights the unique catalytic activity of Nb and Ta halides towards sterically hindered disubstituted acetylenes. There is a lack of published data on the use of metallocene catalysts for the polymerization of this specific monomer, suggesting they are not a preferred or effective choice.

Researchers aiming to synthesize poly[this compound] should consider NbCl₅ and TaCl₅ as the primary catalyst candidates. The optimal reaction conditions, particularly temperature and solvent, can be tailored to achieve the desired polymer properties as indicated by the provided data.

References

Spectroscopic Analysis vs. Alternative Methods for Structural Confirmation of 1-(Trimethylsilyl)-1-propyne Derivatives: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 1-(trimethylsilyl)-1-propyne and its derivatives. We will delve into the experimental data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we will compare these methods with an alternative technique, X-ray crystallography, to provide a holistic view for researchers in the field.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for the structural analysis of organic and organometallic compounds. For this compound derivatives, a combination of NMR, FT-IR, and GC-MS provides a powerful and comprehensive approach to confirming their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: Carbon NMR reveals the number of unique carbon atoms and their chemical environments.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a valuable tool for directly observing the silicon atom in the trimethylsilyl (B98337) group, providing information about its substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound derivatives, FT-IR is particularly useful for identifying the characteristic vibrations of the C≡C triple bond and the Si-C bonds of the trimethylsilyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile compounds like many this compound derivatives, providing information on the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Data Presentation: Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for the parent compound, this compound.

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
Protons1.87Singlet3H-C≡C-CH₃
0.14Singlet9H-Si(CH₃)₃

Table 1: ¹H NMR data for this compound in CDCl₃.[[“]][2]

¹³C NMR Chemical Shift (δ) ppm Assignment
Carbons106.9-C ≡C-CH₃
84.1-C≡C -CH₃
4.5-C≡C-C H₃
0.0-Si(C H₃)₃

Table 2: ¹³C NMR data for this compound in CDCl₃.[3][4]

FT-IR Wavenumber (cm⁻¹) Intensity Assignment
Absorption Bands~2960StrongC-H stretch (in -CH₃)
~2170MediumC≡C stretch
~1250StrongSi-CH₃ symmetric deformation
~840StrongSi-C stretch

Table 3: Characteristic FT-IR absorption bands for this compound.[5][6]

Mass Spectrometry (EI) m/z Relative Intensity (%) Assignment
Key Fragments11215[M]⁺ (Molecular Ion)
97100[M-CH₃]⁺
7380[Si(CH₃)₃]⁺

Table 4: Key mass spectral fragments of this compound.

Comparison with Alternative Methods: X-ray Crystallography

While spectroscopic methods are powerful for structure elucidation in solution and the gas phase, X-ray crystallography provides the definitive solid-state structure of a crystalline compound.

Technique Principle Advantages Disadvantages Applicability to this compound Derivatives
NMR Spectroscopy Nuclear spin in a magnetic fieldProvides detailed connectivity and stereochemical information in solution. Non-destructive.Lower sensitivity than MS. Requires soluble samples.Excellent for determining the precise structure and conformation in solution.
FT-IR Spectroscopy Vibrational modes of functional groupsFast, easy to use, and non-destructive. Good for identifying key functional groups.Provides limited information on the overall molecular skeleton.Useful for quick confirmation of the alkyne and trimethylsilyl groups.
GC-MS Separation by volatility, detection by massHigh sensitivity for volatile compounds. Provides molecular weight and fragmentation data.Requires volatile and thermally stable compounds. Can cause fragmentation, obscuring the molecular ion.Ideal for identifying and quantifying volatile derivatives and impurities.
X-ray Crystallography Diffraction of X-rays by a crystal latticeProvides the absolute and unambiguous 3D structure of a molecule in the solid state.[7][8]Requires a suitable single crystal, which can be difficult to obtain. Not applicable to liquids or amorphous solids.Applicable if the derivative can be crystallized, providing the most definitive structural proof.

Table 5: Comparison of Spectroscopic Methods and X-ray Crystallography.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the liquid this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4][9] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Acquire the ¹³C spectrum using standard parameters (e.g., 1024-4096 scans, 2-5 second relaxation delay).

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

FT-IR Spectroscopy (Neat Liquid)
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one to two drops of the liquid between two clean, dry salt plates (e.g., NaCl or KBr).[10] Gently press the plates together to form a thin film.

  • Instrument Setup: Place the salt plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Collect a background spectrum of the empty beam path.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC: Use a capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms). Set the oven temperature program to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

    • MS: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The instrument will automatically perform the separation and mass analysis.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention time of the main component. Examine the mass spectrum of the peak of interest and compare the fragmentation pattern to a library database or interpret it based on known fragmentation rules for organosilanes.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Neat Prepare Neat Liquid Film Sample->Neat Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectrometer (¹H, ¹³C, ²⁹Si) Dissolve->NMR FTIR FT-IR Spectrometer Neat->FTIR GCMS GC-MS System Dilute->GCMS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Absorption Bands (Functional Groups) FTIR->FTIR_Data GCMS_Data Retention Time, Molecular Ion, Fragmentation Pattern GCMS->GCMS_Data Structure Confirmed Structure NMR_Data->Structure FTIR_Data->Structure GCMS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Technique_Comparison cluster_spectroscopy Spectroscopic Methods cluster_alternative Alternative Method NMR NMR (Solution Structure) Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Detailed Connectivity FTIR FT-IR (Functional Groups) FTIR->Structure_Confirmation Rapid Functional Group ID GCMS GC-MS (Volatility & Mass) GCMS->Structure_Confirmation Molecular Weight & Purity XRay X-ray Crystallography (Solid-State Structure) XRay->Structure_Confirmation Unambiguous 3D Structure

Caption: Comparison of analytical techniques.

References

Purity Analysis of 1-(Trimethylsilyl)-1-propyne: A Comparative Guide to GC-MS and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of scientific rigor. This guide provides a comprehensive comparison of two prominent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of 1-(trimethylsilyl)-1-propyne, a versatile building block in organic synthesis.

This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance based on established principles, and includes supporting data structures and visualizations to aid in methodological selection.

Comparative Performance Analysis

The choice between GC-MS and qNMR for purity analysis depends on several factors, including the need for a primary ratio method, the nature of expected impurities, and throughput requirements. While GC-MS is a powerful separation technique adept at identifying volatile impurities, qNMR offers a direct, non-destructive quantification of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.

ParameterGC-MSQuantitative ¹H-NMR (qNMR)
Principle Chromatographic separation followed by mass-based detection and quantification.Direct quantification by comparing the integral of an analyte's signal to that of a certified internal standard.
Primary Method No, requires a certified reference standard of this compound for accurate quantification.Yes, it is a primary ratio method traceable to SI units.[1]
Selectivity High for volatile and semi-volatile compounds.High for protons in different chemical environments.
Accuracy High, but accuracy is dependent on the purity of the reference standard.High (typically >98.5%), as it is less dependent on a specific analyte reference standard.[1][2]
Precision Excellent with proper method validation.Excellent, with precision typically within 5%.[2]
Impurity Identification Excellent for identifying volatile impurities through their mass spectra.[1]Can identify and quantify unknown impurities if their signals are resolved from the analyte and standard.[1]
Sample Throughput Moderate to high, but requires method development and calibration for each compound.High, with minimal compound-specific method development.[1]
Universality Limited to volatile and thermally stable compounds.Universal detector for all protons in a sample.
Destructive YesNo

Experimental Protocols

GC-MS Purity Determination of this compound

Objective: To determine the purity of this compound and identify potential volatile impurities using GC-MS.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)

  • Internal standard (optional, for improved quantitative accuracy), e.g., Dodecane.

Sample Preparation:

  • Prepare a stock solution of the internal standard (if used) in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • If using an internal standard, add a precise volume of the internal standard stock solution.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

GC-MS Conditions (Adapted from methods for volatile organosilanes): [3][4][5]

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.

  • Identify any impurity peaks. The NIST Mass Spectral Library can be used to tentatively identify unknown impurities.

  • Calculate the purity by area percent normalization, assuming all components have the same response factor. For higher accuracy, calculate the purity using the internal standard method.

¹H-qNMR Purity Determination of this compound

Objective: To determine the absolute purity of this compound using ¹H-qNMR with a certified internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).

Materials:

  • This compound sample.

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The choice of standard depends on its solubility and lack of overlapping signals with the analyte.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), free from residual protonated solvent signals that could interfere.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount (e.g., 5-10 mg) of the certified internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Data Acquisition:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Temperature: 298 K.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for high accuracy).[1]

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[1]

  • Spectral Width: Sufficient to cover all signals of interest (e.g., -1 to 10 ppm).

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal for this compound (e.g., the singlet from the trimethylsilyl (B98337) protons at ~0.15 ppm or the singlet from the methyl protons at ~1.8 ppm).

  • Integrate a well-resolved signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 112.25 g/mol )

    • m = mass

    • P_IS = Purity of the internal standard

Visualized Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate identify Identify Impurities identify->calculate

Caption: Workflow for GC-MS Purity Analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Certified Internal Standard weigh_is->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Conclusion

Both GC-MS and qNMR are powerful techniques for assessing the purity of this compound. GC-MS excels at the separation and identification of volatile impurities, making it an excellent choice for qualitative and semi-quantitative screening. For absolute purity determination without the need for a specific certified reference material of the analyte, qNMR is the superior method, offering high accuracy and precision. The choice of methodology should be guided by the specific requirements of the research or development phase, with qNMR being particularly advantageous for the certification of reference materials and for ensuring the highest level of accuracy in quantitative assessments.

References

A Comparative Guide to Silyl-Protected Propynes: ¹H and ¹³C NMR Analysis of 1-(Trimethylsilyl)-1-propyne and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for terminal alkynes is a critical decision. Silyl groups are among the most common choices due to their stability and ease of removal. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(trimethylsilyl)-1-propyne and two common alternatives: 1-(triethylsilyl)-1-propyne and 1-(tert-butyldimethylsilyl)-1-propyne. The presented data facilitates the identification and differentiation of these crucial synthetic building blocks.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the three silyl-protected propynes. The spectra were referenced to tetramethylsilane (B1202638) (TMS) in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data (CDCl₃)

CompoundSi-R-C≡C-CH₃
This compound0.14 (s, 9H)1.87 (s, 3H)[1]
1-(Triethylsilyl)-1-propyne0.57 (q, 6H, J=7.9 Hz), 0.98 (t, 9H, J=7.9 Hz)1.88 (s, 3H)
1-(tert-Butyldimethylsilyl)-1-propyne0.08 (s, 6H), 0.93 (s, 9H)1.84 (s, 3H)

Table 2: ¹³C NMR Data (CDCl₃)

CompoundSi-R-C≡C-CH₃C ≡C-CH₃-C≡C -CH₃
This compound-0.14.483.788.0[2]
1-(Triethylsilyl)-1-propyne4.4, 7.54.682.590.4
1-(tert-Butyldimethylsilyl)-1-propyne-4.8, 16.5, 26.24.481.991.2

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of silyl-protected alkynes.

1. Sample Preparation:

  • Dissolve 5-10 mg of the silylalkyne in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz or higher frequency (corresponding to a 300 MHz ¹H frequency) NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz to the FID and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Workflow for Compound Identification and Comparison

The following diagram illustrates a logical workflow for the analysis and comparison of silyl-protected propynes using NMR spectroscopy.

G Workflow for Silyl-Protected Propyne Analysis cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation & Comparison synthesis Synthesize Silyl-Propyne (e.g., TMS-Propyne) purification Purify Compound (e.g., Distillation, Chromatography) synthesis->purification sample_prep Prepare NMR Sample (CDCl3, TMS) purification->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_1h Process & Analyze 1H Data (Chemical Shift, Integration, Multiplicity) acquire_1h->process_1h process_13c Process & Analyze 13C Data (Chemical Shift) acquire_13c->process_13c compare Compare with Literature/Alternative Compounds process_1h->compare process_13c->compare conclusion Confirm Structure & Purity compare->conclusion

Caption: Workflow for the synthesis, purification, NMR analysis, and structural confirmation of silyl-protected propynes.

References

Comparative study of gas permeability of PTMSP with other polymers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Gas Permeability in Poly(1-trimethylsilyl-1-propyne) (PTMSP) and Other Advanced Polymers

Poly(1-trimethylsilyl-1-propyne), commonly known as PTMSP, stands as a benchmark material in the field of membrane gas separation due to its exceptionally high gas permeability. This guide provides a comparative study of the gas permeability of PTMSP with other notable polymers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The exceptionally high fractional free volume (FFV) of PTMSP is a key contributor to its remarkable permeability.[1][2]

Performance Comparison of Gas Permeability

The gas transport properties of polymers are crucial for their application in separation processes. The following tables summarize the gas permeability and selectivity of PTMSP in comparison to other polymers for various gases. Permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

PolymerGasPermeability (Barrer)CO₂/N₂ SelectivityReference
PTMSP O₂9,000 - 14,800-[1]
N₂6,0003.5[1][2]
CO₂18,000 - 35,7003.5[1][2][3]
PVTMS O₂50 - 75-[1]
N₂--
CO₂--
AO-PTMSP CO₂~6,000~17[2]
PTMSP/PVTMS Blends O₂Varies with composition-[1]
CO₂Varies with composition-[1]
PIM-1 -Lower than PTMSP-[4]
Polysulfone -Significantly lower than PTMSP-[4]

Note: The gas permeability of PTMSP can be influenced by factors such as the casting solvent used during membrane preparation and the physical aging of the polymer, which can lead to a decrease in permeability over time.[1][3] For instance, the CO₂ permeability of PTMSP was reported to be 33,169 Barrer when cast from chloroform (B151607) and 20,338 Barrer from cyclohexane.[3] Modifications to the PTMSP structure, such as the introduction of amidoxime (B1450833) functional groups (AO-PTMSP), can enhance selectivity for certain gas pairs, albeit with a reduction in overall permeability.[2]

The Trade-off between Permeability and Selectivity: The Robeson Plot

In membrane science, a fundamental trade-off exists between permeability and selectivity; highly permeable polymers tend to have lower selectivity, and vice versa. This relationship is graphically represented by the Robeson plot, which charts the selectivity of a gas pair against the permeability of the more permeable gas for a range of polymers.[5][6] PTMSP is known for its position in the high-permeability, low-selectivity region of these plots.[5] The development of new materials, such as Polymers of Intrinsic Microporosity (PIMs), aims to push the "upper bound" of the Robeson plot, achieving better combinations of permeability and selectivity.[5][7]

Experimental Protocols for Gas Permeability Measurement

The determination of gas permeability in polymers is typically conducted using well-established experimental techniques. The most common method cited is the constant-volume, variable-pressure method, often referred to as the "time-lag" method.[8][9]

Objective: To determine the permeability (P), diffusivity (D), and solubility (S) coefficients of a gas in a polymer membrane.

Apparatus:

  • A permeation cell that separates a high-pressure (feed) side from a low-pressure (permeate) side.

  • The polymer membrane of a known thickness.

  • Pressure transducers to monitor the pressure on both sides of the membrane.

  • A vacuum pump to evacuate the permeate side.

  • A gas source for the test gas.

  • A temperature-controlled environment.

Procedure:

  • The polymer membrane is securely placed in the permeation cell.

  • The entire system, particularly the permeate volume, is thoroughly evacuated to a high vacuum.[9]

  • The test gas is introduced to the feed side of the cell at a constant high pressure.

  • The pressure increase on the permeate side is monitored as a function of time.

  • Initially, there is a transient period before a steady-state flux of gas across the membrane is established.[10]

  • The permeability coefficient (Pe) is calculated from the steady-state rate of pressure increase in the known permeate volume.[8]

  • The diffusion coefficient (D) can be determined from the "time lag," which is the intercept on the time axis of the asymptote to the steady-state pressure increase curve.[8]

  • The solubility coefficient (S) can then be calculated as the ratio of permeability to diffusivity (S = Pe / D).[8]

Alternative methods for measuring the permeate flow rate include the use of a bubble flowmeter or a mass flowmeter, which can offer higher accuracy by minimizing human error.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the gas permeability of a polymer membrane using the time-lag method.

GasPermeabilityWorkflow cluster_prep Membrane Preparation cluster_exp Permeation Experiment cluster_analysis Data Analysis cluster_results Calculate Transport Properties p1 Polymer Synthesis/Selection p2 Membrane Casting/Fabrication p1->p2 e1 Mount Membrane in Cell p2->e1 e2 Evacuate Permeate Side e1->e2 e3 Introduce Feed Gas e2->e3 e4 Record Pressure vs. Time e3->e4 a1 Plot Pressure vs. Time e4->a1 a2 Determine Steady-State Slope a1->a2 a3 Determine Time Lag a1->a3 r1 Calculate Permeability (P) a2->r1 r2 Calculate Diffusivity (D) a3->r2 r3 Calculate Solubility (S) r1->r3 r2->r3

Caption: Workflow for gas permeability measurement.

Polymer Structure-Property Relationships

The gas transport properties of a polymer are intrinsically linked to its chemical structure and morphology. The following diagram illustrates the key relationships.

PolymerStructureProperty A Polymer Chemical Structure B Chain Rigidity & Packing A->B determines E Gas Solubility (S) A->E influences (polymer-gas interactions) G Side Group Bulkiness (e.g., -Si(CH₃)₃ in PTMSP) A->G C Fractional Free Volume (FFV) B->C influences D Gas Diffusivity (D) C->D directly affects F Gas Permeability (P = D x S) D->F E->F G->B hinders

References

Navigating Propyne Chemistry: A Comparative Guide to Alternatives for 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a propargyl group is a critical step in the synthesis of a vast array of complex molecules and active pharmaceutical ingredients. 1-(Trimethylsilyl)-1-propyne has long served as a reliable and versatile reagent for this purpose, offering the advantage of a protected terminal alkyne that can be unmasked or utilized in further transformations. However, factors such as cost, specific reaction incompatibilities, and the desire for alternative reactivity profiles necessitate a thorough understanding of the available substitutes.

This guide provides an objective comparison of the primary alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic needs. We will explore the performance of propargyl halides, organolithium and Grignard reagents, and organoboranes, focusing on their application as propargyl anion equivalents in reactions such as additions to carbonyls and cross-coupling reactions.

Performance Comparison of Propyne (B1212725) Surrogates

The choice of a propargylating agent is dictated by several factors, including the nature of the substrate, the desired regioselectivity (propargyl vs. allenyl products), and tolerance to other functional groups. The trimethylsilyl (B98337) (TMS) group in this compound provides stability and allows for lithiation at the propargylic position, but its removal requires an additional step. Alternative reagents offer more direct routes, albeit with their own sets of advantages and challenges.

A common benchmark reaction for these reagents is the nucleophilic addition to carbonyl compounds to form homopropargylic alcohols, which are valuable synthetic intermediates.[1] The following table summarizes the performance of various alternatives in the propargylation of a representative aldehyde.

Reagent/SystemElectrophileTypical Yield (%)Reaction ConditionsKey Features & Limitations
This compound / n-BuLiAldehydes/Ketones80-95%Anhydrous THF, -78 °CStable precursor; requires deprotection.
Propargyl Bromide / ZnAldehydes/Ketones70-90%THF, Ultrasound (Barbier)One-pot procedure; can form allenic byproducts.[2]
Propargyl Bromide / InAldehydes85-95%Water or organic solventHigh yields; tolerant to water.[2]
Propynyllithium (from 1-bromopropene)Aldehydes80-90%Anhydrous THF, -78 °CInexpensive starting material; requires strong base.[3]
Propargylmagnesium Bromide Aldehydes/Ketones60-85%Anhydrous Ether, 0 °C to RTClassical Grignard; can lead to mixtures of propargyl and allenyl products.[4][5]
Allenyl/Propargyl Boronates Aldehydes85-98%VariousHigh enantioselectivity possible with chiral ligands; mild conditions.[1]

Key Alternative Reagents: A Closer Look

Propargyl Halides (e.g., Propargyl Bromide)

Propargyl bromide is a widely used and cost-effective alternative. It is typically employed in metal-mediated reactions, such as Barbier-type syntheses with zinc, indium, or tin, which generate the organometallic nucleophile in situ.[2] This approach is advantageous as it avoids the pre-formation of a sensitive organometallic reagent. Indium-mediated reactions are particularly noteworthy for their ability to proceed in aqueous media.[2]

Advantages:

  • Readily available and relatively inexpensive.

  • In situ generation of the nucleophile is operationally simple.

  • High yields can be achieved under mild conditions.

Disadvantages:

  • Propargyl bromide is a lachrymator and should be handled with care.[4]

  • A mixture of propargyl and allenyl isomers can be formed, affecting regioselectivity.[1]

  • Stoichiometric amounts of metal are required.

Propynyllithium

Propynyllithium is a powerful nucleophile for introducing the propyne moiety. While propyne itself is a gas and can be inconvenient to handle,[3][6] propynyllithium can be readily generated from inexpensive starting materials like (Z/E)-1-bromo-1-propene using n-butyllithium.[3] This method provides an economical source of the reagent for large-scale synthesis.

Advantages:

  • Generated from cheap, commercially available precursors.[3]

  • Highly reactive nucleophile.

  • Generally provides good yields in additions to electrophiles.

Disadvantages:

  • Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.[3]

  • Requires handling of pyrophoric n-butyllithium.[7]

Propargylmagnesium Halides (Grignard Reagents)

The Grignard reagent of propyne is another classical alternative. It is typically prepared from propargyl bromide and magnesium turnings.[4] However, the reagent exists in a rapid equilibrium between the propargyl and allenyl forms, which can lead to mixtures of products depending on the electrophile and reaction conditions.[8]

Advantages:

  • Utilizes well-established Grignard chemistry.

  • Effective for addition to a wide range of carbonyl compounds.

Disadvantages:

  • Can be difficult to prepare and often gives lower yields compared to other methods.

  • The propargyl/allenyl equilibrium can lead to poor regioselectivity.[8]

  • Historically, mercury(II) chloride was often used as a catalyst for its formation, though mercury-free methods are now available.[5]

Mandatory Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry glassware under vacuum or in oven B Add aldehyde and anhydrous solvent (e.g., THF) to reaction flask A->B C Cool flask to appropriate temperature (e.g., 0°C or -78°C) B->C E Slowly add the propargylating agent to the aldehyde solution C->E D Prepare propargylating agent (e.g., Add propargyl bromide to Zn dust) D->E F Stir reaction mixture for specified time (e.g., 1-4 hours) E->F G Monitor reaction progress by TLC or GC-MS F->G H Quench reaction with saturated NH4Cl solution G->H I Extract with organic solvent (e.g., Ethyl Acetate) H->I J Dry organic layer (e.g., with Na2SO4) and concentrate I->J K Purify product by column chromatography J->K Reagent_Selection start Start: Need to introduce a propargyl group q1 Is the substrate sensitive to strong bases (e.g., BuLi)? start->q1 q2 Are aqueous conditions acceptable or preferred? q1->q2 Yes r3 Use Propynyllithium (from 1-bromopropene) q1->r3 No q3 Is high enantioselectivity required? q2->q3 No r2 Use Indium-mediated propargylation q2->r2 Yes q4 Is cost a major constraint and handling of gases feasible? q3->q4 No r4 Use Chiral Allenyl/Propargyl Boronate Reagents q3->r4 Yes r1 Use Propargyl Bromide with Zn, Sn, or In q4->r1 No r5 Use 1-(TMS)-1-propyne or Propargyl Grignard q4->r5 Yes

References

Validation of 1-(Trimethylsilyl)-1-propyne in Key Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. 1-(Trimethylsilyl)-1-propyne, a versatile building block, offers distinct advantages in a variety of transformations, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This guide provides an objective comparison of its performance against non-silylated alkyne alternatives in two key reaction classes: rhodium-catalyzed indenone synthesis and cobalt-catalyzed Diels-Alder reactions. The experimental data presented herein is supported by detailed methodologies to facilitate the validation and application of these findings.

Rhodium-Catalyzed Indenone Synthesis

The synthesis of indenones, a core scaffold in many biologically active molecules, can be efficiently achieved through the rhodium-catalyzed annulation of arylboronic acids and alkynes. The presence of the trimethylsilyl (B98337) (TMS) group on the alkyne substrate can significantly influence the regioselectivity and yield of the resulting indenone.

Comparative Performance of Alkynes
Alkyne SubstrateArylboronic AcidProductYield (%)Reference
This compound 2-Bromophenylboronic acid2-Methyl-3-trimethylsilyl-1-indenone98[1](--INVALID-LINK--)
1-Hexyne (B1330390)2-Bromophenylboronic acidMixture of 2-butyl-1-indenone and 3-butyl-1-indenone85 (mixture)[2](--INVALID-LINK--)
Phenylacetylene (B144264)2-Bromophenylboronic acid2-Phenyl-1-indenone95[2](--INVALID-LINK--)

Analysis: The use of this compound leads to a single regioisomer in excellent yield, demonstrating the directing effect of the bulky trimethylsilyl group. In contrast, a terminal alkyne like 1-hexyne results in a mixture of regioisomers, complicating purification and reducing the yield of the desired product. While phenylacetylene provides a high yield of a single isomer, the electronic and steric properties of the TMS group in this compound offer unique opportunities for post-synthetic modification at the silicon atom.

Experimental Protocol: Rhodium-Catalyzed Indenone Synthesis

A mixture of 2-bromophenylboronic acid (1.2 mmol), the corresponding alkyne (1.0 mmol), and Cs2CO3 (2.0 mmol) in a mixed solvent of dioxane (4 mL) and H2O (1 mL) is prepared in a screw-capped vial. To this, [Rh(cod)Cl]2 (0.025 mmol) is added. The vial is sealed and the mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired indenone product.[1](--INVALID-LINK--)

Reaction Pathway

G A Arylboronic Acid C Oxidative Addition A->C B This compound D Carborhodation B->D Cat [Rh(I)] Catalyst Cat->C C->D E Reductive Elimination D->E E->Cat Catalyst Regeneration P Indenone Product E->P

Figure 1. Simplified pathway for Rh-catalyzed indenone synthesis.

Cobalt-Catalyzed [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of silyl-substituted alkynes in cobalt-catalyzed versions of this reaction can influence both the reactivity and the regioselectivity of the cycloaddition.

Comparative Performance of Alkynes
Alkyne SubstrateDieneProductYield (%)Reference
This compound 2,3-Dimethyl-1,3-butadiene1,2-Dimethyl-4-trimethylsilyl-5-methyl-1,4-cyclohexadiene85[3](--INVALID-LINK--)
1-Hexyne2,3-Dimethyl-1,3-butadiene1,2-Dimethyl-4-butyl-1,4-cyclohexadiene75[3](--INVALID-LINK--)
Phenylacetylene2,3-Dimethyl-1,3-butadiene1,2-Dimethyl-4-phenyl-1,4-cyclohexadiene92[3](--INVALID-LINK--)

Analysis: this compound demonstrates high reactivity in the cobalt-catalyzed Diels-Alder reaction, affording the corresponding cyclohexadiene derivative in a high yield. While phenylacetylene shows a slightly higher yield, the TMS-substituted product offers a handle for further transformations, such as protodesilylation or oxidation, which is not available with the phenyl-substituted product. The alkyl-substituted alkyne, 1-hexyne, gives a slightly lower yield compared to the silylated counterpart.

Experimental Protocol: Cobalt-Catalyzed Diels-Alder Reaction

In a glovebox, a mixture of CoBr2(dppe) (0.02 mmol), ZnI2 (0.04 mmol), and Zn powder (0.04 mmol) is placed in a vial. Anhydrous dichloromethane (B109758) (1.0 mL) is added, and the mixture is stirred for 5 minutes. To this suspension, a solution of the diene (1.0 mmol) and the alkyne (1.2 mmol) in dichloromethane (1.0 mL) is added. The vial is sealed and stirred at 40 °C for 16 hours. The reaction is then quenched by exposure to air and filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to give the cycloaddition product.[3](--INVALID-LINK--)

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Mix CoBr2(dppe), ZnI2, and Zn B Add CH2Cl2 A->B C Add Diene and Alkyne Solution B->C D Stir at 40°C for 16h C->D E Quench with Air D->E F Filter through Silica E->F G Concentrate F->G H Column Chromatography G->H

Figure 2. Workflow for Cobalt-Catalyzed Diels-Alder Reaction.

Conclusion

The experimental evidence presented demonstrates that this compound is a highly effective substrate in both rhodium-catalyzed indenone synthesis and cobalt-catalyzed Diels-Alder reactions. Its primary advantage lies in the high regioselectivity it imparts, particularly in the synthesis of indenones, and the synthetic versatility of the resulting silylated products. While in some cases, non-silylated analogues may offer comparable or slightly higher yields, the strategic incorporation of the trimethylsilyl group provides a valuable tool for chemists engaged in the synthesis of complex organic molecules, allowing for subsequent, targeted functionalization. The detailed protocols provided serve as a foundation for the validation and implementation of these methods in various research and development settings.

References

A Comparative Guide to the Properties of Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) for Gas Separation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of poly[1-(trimethylsilyl)-1-propyne] (PTMSP), a glassy polymer renowned for its exceptionally high gas permeability. Its performance is critically compared with other leading-edge membrane materials, namely Polymers of Intrinsic Microporosity (PIMs) and 6FDA-based polyimides. This document synthesizes key performance data, details experimental methodologies for characterization, and visualizes fundamental structure-property relationships to aid in the selection and application of these materials in gas separation technologies.

Performance Comparison of Gas Separation Polymers

The selection of a polymeric membrane for a specific gas separation application is dictated by a trade-off between permeability and selectivity. While PTMSP exhibits the highest known gas permeability of any polymer, its selectivity is often moderate. The following table summarizes the gas transport properties and thermal characteristics of PTMSP in comparison to PIM-1 and a representative 6FDA-based polyimide.

PropertyPoly[this compound] (PTMSP)Polymer of Intrinsic Microporosity (PIM-1)6FDA-based Polyimide (e.g., 6FDA-DAM)
Gas Permeability (Barrer) ¹
O₂~7,700~1,300[1]~374[2]
N₂~4,800~340[1]~113[2]
CO₂~25,000 - 30,000[3]~3,500~1,200
CH₄~40,000~1,500~30
Ideal Selectivity ²
O₂/N₂~1.6~3.8[1]~3.3[2]
CO₂/N₂~3.5 - 5.2[3][4]~10.3~10.6
CO₂/CH₄~0.6 - 0.75~2.3~40
Thermal Properties
Glass Transition Temperature (Tg)> 280 °C~450 °C~364 °C[5]
Decomposition Temperature (Td)³~278 °C (in air)[1]> 450 °C> 500 °C
Physical Properties
Fractional Free Volume (FFV)~0.29 - 0.32~0.25~0.18
SolubilitySoluble in many common organic solvents (e.g., toluene, chloroform)Soluble in chloroform, THF, and other common solventsSoluble in aprotic polar solvents (e.g., NMP, DMAc)

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg) ²Ideal selectivity is the ratio of the pure gas permeabilities. ³Temperature at 3% mass loss in air.

Experimental Protocols

Detailed methodologies for the characterization of these advanced polymeric membranes are crucial for reproducible research and development.

Gas Permeability Measurement

Gas transport properties are fundamental to evaluating membrane performance. The constant-volume, variable-pressure method is a widely adopted technique.

Apparatus:

  • A permeation cell that houses the membrane film.

  • Upstream and downstream pressure transducers.

  • A vacuum pump to evacuate the system.

  • A constant temperature chamber or water bath to control the experimental temperature.

  • Mass flow controllers for accurate gas feed.

Procedure:

  • A dense polymer film of known thickness is securely mounted in the permeation cell, dividing it into an upstream (feed) and a downstream (permeate) side.

  • The entire system, including both upstream and downstream volumes, is thoroughly evacuated using the vacuum pump.

  • The downstream side is isolated, and its rate of pressure rise is monitored to ensure the system is leak-free.

  • The desired test gas is introduced to the upstream side at a constant pressure (typically 1-10 bar).

  • The pressure increase on the downstream side is recorded as a function of time.

  • The gas permeability coefficient (P) is calculated from the steady-state rate of pressure increase using the following equation:

    P = (V_d * l) / (A * R * T * Δp) * (dp/dt)_ss

    where V_d is the downstream volume, l is the membrane thickness, A is the effective membrane area, R is the gas constant, T is the absolute temperature, Δp is the pressure difference across the membrane, and (dp/dt)_ss is the steady-state rate of pressure increase on the downstream side.

  • The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities (α_A/B = P_A / P_B).

Thermal Gravimetric Analysis (TGA)

TGA is employed to assess the thermal stability and decomposition profile of the polymers.[3][6]

Apparatus:

  • A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace.

  • Sample pans (typically platinum or alumina).

  • A gas delivery system for providing an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

Procedure:

  • A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan.[3]

  • The pan is placed on the microbalance within the TGA furnace.

  • The furnace is purged with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the chemical structure and functional groups present in the polymer.

Apparatus:

  • An FTIR spectrometer.

  • An appropriate sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal for thin films.

Procedure for ATR-FTIR:

  • A background spectrum of the clean ATR crystal is collected.

  • The polymer film is placed in intimate contact with the ATR crystal.

  • The infrared spectrum of the sample is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific chemical bonds and functional groups in the polymer. For PTMSP, characteristic peaks include those for Si-C stretching and C=C stretching.

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface morphology and cross-sectional structure of the polymer membranes.

Apparatus:

  • A scanning electron microscope.

  • A sputter coater for depositing a conductive layer on non-conductive samples.

  • Sample stubs.

Procedure:

  • For cross-sectional imaging, the membrane is cryogenically fractured by immersing it in liquid nitrogen and then breaking it.

  • The sample (either surface or cross-section) is mounted on an SEM stub using conductive adhesive.

  • Since polymers are typically non-conductive, the mounted sample is coated with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging under the electron beam.[7]

  • The coated sample is then placed in the SEM chamber.

  • The electron beam is scanned across the sample surface, and the emitted secondary or backscattered electrons are detected to generate an image of the sample's morphology.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding the properties and characterization of PTMSP.

PTMSP_Structure_Property cluster_structure Molecular Structure cluster_properties Macroscopic Properties Monomer This compound Polymerization Metathesis Polymerization Monomer->Polymerization PTMSP_Chain Rigid, Helical Polyacetylene Backbone Polymerization->PTMSP_Chain Side_Group Bulky Trimethylsilyl Side Groups High_FFV High Fractional Free Volume (FFV) PTMSP_Chain->High_FFV Side_Group->High_FFV High_Permeability Exceptional Gas Permeability High_FFV->High_Permeability Moderate_Selectivity Moderate Selectivity High_FFV->Moderate_Selectivity Aging Physical Aging (Loss of FFV over time) High_FFV->Aging

Caption: Relationship between PTMSP's molecular structure and its gas transport properties.

Experimental_Workflow cluster_synthesis Membrane Fabrication cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Polymer_Synthesis PTMSP Synthesis Solution_Casting Solution Casting of Polymer Film Polymer_Synthesis->Solution_Casting Drying Solvent Evaporation & Film Formation Solution_Casting->Drying Gas_Permeation Gas Permeation Testing Drying->Gas_Permeation TGA Thermal Gravimetric Analysis (TGA) Drying->TGA FTIR FTIR Spectroscopy Drying->FTIR SEM Scanning Electron Microscopy (SEM) Drying->SEM Perm_Select Permeability & Selectivity Data Gas_Permeation->Perm_Select Thermal_Stab Thermal Stability TGA->Thermal_Stab Chem_Struct Chemical Structure FTIR->Chem_Struct Morphology Morphology SEM->Morphology Comparison Comparison with Alternatives Perm_Select->Comparison Thermal_Stab->Comparison Chem_Struct->Comparison Morphology->Comparison

Caption: Experimental workflow for the characterization of PTMSP membranes.

References

Safety Operating Guide

Safe Disposal of 1-(Trimethylsilyl)-1-propyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(trimethylsilyl)-1-propyne is crucial for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this highly flammable compound. Adherence to these guidelines, in conjunction with local, regional, and national regulations, is imperative.

Immediate Safety and Handling for Disposal

This compound is a highly flammable liquid and vapor, categorized as a Hazard Class 3 substance.[1][2] Therefore, all handling and disposal preparations must be conducted in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[3] The use of spark-proof tools and explosion-proof equipment is mandatory.[1][2][3]

Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, must be worn to prevent contact with skin and eyes.[2] In case of a spill, the material should be absorbed with an inert material such as sand, silica (B1680970) gel, or universal binder, and then collected into a suitable, closed container for disposal.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValue
UN Number UN1993
Hazard Class 3 (Flammable Liquid)
Packing Group II
Flash Point 4 °C (39.2 °F) - closed cup
Boiling Point 99-100 °C
Density 0.758 g/mL at 25 °C
Storage Temperature 2-8°C

Source: Sigma-Aldrich, Fisher Scientific[1]

Disposal Protocol

The primary recommended method for the disposal of this compound is incineration.[2] Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste and must consult and comply with all applicable hazardous waste regulations.[1]

Experimental Protocol: Incineration

While specific operational parameters for incineration will vary based on the facility, the general procedure is as follows:

  • Dilution: The this compound waste may be dissolved or mixed with a combustible solvent. This helps to ensure a more controlled and complete combustion.

  • Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber system.[2] The afterburner ensures the complete destruction of the compound and any hazardous byproducts, while the scrubber removes any harmful gases from the exhaust before it is released into the atmosphere.

It is critical to note that this process should only be carried out by licensed hazardous waste disposal facilities. Do not attempt to incinerate chemical waste in a standard laboratory furnace or fume hood.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste assess Assess Waste Classification (Consult Local, Regional, National Regulations) start->assess spill Small Spill or Residue? assess->spill Is it a spill? bulk Bulk Liquid Waste assess->bulk Is it bulk liquid? absorb Absorb with Inert Material (e.g., sand, silica gel) spill->absorb collect Collect in a Suitable, Closed Container absorb->collect label Label Container as Hazardous Waste collect->label contact Contact Licensed Hazardous Waste Disposal Company label->contact package Package in Approved Hazardous Waste Container bulk->package package->contact transport Arrange for Transport to Disposal Facility contact->transport incinerate Incineration with Afterburner and Scrubber transport->incinerate end End: Proper Disposal incinerate->end

Caption: Disposal workflow for this compound.

Environmental Precautions

Under no circumstances should this compound be allowed to enter drains, waterways, or the soil.[1][2] Improper disposal can lead to environmental contamination. Always handle and dispose of this chemical in a manner that minimizes environmental release.

References

Personal protective equipment for handling 1-(Trimethylsilyl)-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Trimethylsilyl)-1-propyne

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 6224-91-5), a highly flammable and irritant liquid. Adherence to these procedures is vital for ensuring laboratory safety.

Hazard Summary & Key Data

This compound is classified as a Category 2 flammable liquid, posing a significant fire risk.[1][2][3] It is also known to cause serious eye irritation and skin irritation.[1][2][3] Inhalation may lead to respiratory irritation.[3]

PropertyValueSource
CAS Number 6224-91-5[1][2]
Molecular Formula C6H12Si[1][2]
Molecular Weight 112.25 g/mol [1][2]
Appearance Colorless to Almost Colorless Liquid[1][4]
Boiling Point 99-100 °C
Flash Point -4 °C (4 °C) (closed cup)[4]
Density 0.758 g/mL at 25 °C
Storage Temperature 2-8°C (Refrigerated)[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure and injury. The following equipment must be worn when handling this compound.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation.[1][5]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which causes irritation.[1][5]
Body Flame-retardant lab coat and chemical-resistant apron or coveralls.Protects against skin contact and in case of fire.[5][6]
Respiratory Work in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., ABEK type).Prevents inhalation of vapors which can cause respiratory irritation.[3][5]

Operational Plan: Handling and Storage Protocols

Safe handling requires stringent adherence to protocols that control ignition sources and prevent exposure.

Engineering Controls
  • Ventilation: All handling must occur inside a well-ventilated laboratory, preferably within a chemical fume hood.[1][5]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[1][2] Use only non-sparking tools.[1][2]

Storage
  • Conditions: Store in a tightly closed container in a cool, well-ventilated area, such as an explosion-proof refrigerator set between 2-8°C.[1][2]

  • Atmosphere: The compound is sensitive to air and moisture.[2] Store under an inert gas like nitrogen.[2][5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

Experimental Workflow Diagram

G Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Required PPE B Verify Fume Hood Operation A->B C Prepare Spill Kit B->C D Ground Equipment C->D E Retrieve from Cold Storage D->E Proceed to Handling F Equilibrate to Room Temp (under inert gas) E->F G Dispense Using Non-Sparking Tools F->G H Seal Container Tightly G->H I Return to Cold Storage H->I Proceed to Cleanup J Decontaminate Work Area I->J K Dispose of Waste J->K L Remove PPE K->L

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes.[1][5] If irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][5] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Fire Use dry chemical, foam, or carbon dioxide extinguishers.[1] Do not use water, as it may spread the fire.[1] Firefighters should wear self-contained breathing apparatus (SCBA).[5]

Disposal Plan

Chemical waste must be managed in accordance with all federal, state, and local regulations.[1][5]

  • Waste Classification: As a flammable and hazardous substance, this compound waste must be classified as hazardous.[5]

  • Disposal Method: Do not dispose of it down the drain or into the environment.[1][5] The recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Container Disposal: Dispose of the empty container as unused product in accordance with regulations.[1]

It is the responsibility of the waste generator to ensure complete and accurate classification and disposal.[1][5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.